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  • Product: 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate
  • CAS: 899014-74-5

Core Science & Biosynthesis

Foundational

Introduction: The Versatile Scaffold of Substituted Aminobenzoates

An In-depth Technical Guide to the Physicochemical Properties of Substituted Aminobenzoates Substituted aminobenzoates are a cornerstone class of molecules in medicinal chemistry and drug development. Structurally, they...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Aminobenzoates

Substituted aminobenzoates are a cornerstone class of molecules in medicinal chemistry and drug development. Structurally, they consist of a benzene ring functionalized with both an amino group and a carboxyl group, with additional substituents modifying the ring. This scaffold is most famously recognized in the family of local anesthetics, beginning with the synthesis of procaine, which is derived from para-aminobenzoic acid (PABA). The PABA framework has proven to be an exceptionally versatile building block, leading to a wide array of therapeutic agents beyond local anesthesia, including anti-inflammatory, antibacterial, and antiarrhythmic drugs.

The therapeutic efficacy, safety, and pharmacokinetic profile of these drugs are not merely dictated by their core structure but are intricately modulated by the physicochemical properties imparted by various substituents on the aromatic ring. For researchers and drug development professionals, a profound understanding of how these substituents influence properties such as acidity (pKa), lipophilicity (logP), and solubility is paramount. These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile and are critical for rational drug design and lead optimization.

This guide provides a detailed exploration of the core physicochemical properties of substituted aminobenzoates. It delves into the causal relationships between molecular structure and these properties, offers field-proven experimental protocols for their characterization, and synthesizes this knowledge to provide a clear framework for professionals in the field.

Core Physicochemical Properties: A Quantitative Exploration

The biological activity of a substituted aminobenzoate is fundamentally linked to its ability to reach its target site in a sufficient concentration and interact effectively. This journey is governed by its physicochemical characteristics.

Acidity and Basicity (pKa): The Key to Ionization

Substituted aminobenzoates are amphoteric molecules, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. The ionization state of these groups at physiological pH (typically ~7.4) is dictated by their respective pKa values and is a critical determinant of solubility and membrane permeability.

The pKa of the carboxylic acid and the conjugate acid of the amino group are highly sensitive to the electronic effects of other substituents on the benzene ring. These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) are EWGs. They pull electron density away from the ring and, consequently, from the carboxylic acid and amino groups.

    • Effect on Carboxylic Acid: By withdrawing electron density, EWGs stabilize the resulting carboxylate anion (-COO⁻) formed upon deprotonation. This stabilization shifts the equilibrium towards dissociation, making the carboxylic acid more acidic (i.e., lowering its pKa).

    • Effect on Amino Group: EWGs also pull electron density from the amino group, making its lone pair of electrons less available to accept a proton. This makes the amino group less basic (lowering the pKa of its conjugate acid).

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups are EDGs. They push electron density into the ring.

    • Effect on Carboxylic Acid: By donating electron density, EDGs destabilize the carboxylate anion, making it less favorable to form. This shifts the equilibrium away from dissociation, rendering the carboxylic acid less acidic (i.e., raising its pKa).

    • Effect on Amino Group: EDGs increase the electron density on the amino group's nitrogen, making its lone pair more available to accept a proton. This makes the amino group more basic (raising the pKa of its conjugate acid).

The position of the substituent (ortho, meta, or para) relative to the acidic/basic group also plays a crucial role, as resonance effects are typically stronger at the ortho and para positions.

Substituent (at para-position)Electronic EffectImpact on Benzoic Acid pKaImpact on Anilinium pKa
-NO₂Strong Electron-WithdrawingDecreases (More Acidic)Decreases (Less Basic)
-ClElectron-WithdrawingDecreases (More Acidic)Decreases (Less Basic)
-H (Reference)Neutral4.194.60
-CH₃Electron-DonatingIncreases (Less Acidic)Increases (More Basic)
-OCH₃Electron-DonatingIncreases (Less Acidic)Increases (More Basic)
Data synthesized from principles described in multiple sources.
Lipophilicity (logP/logD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P) or its logarithmic form (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent (like water) at equilibrium.

For ionizable molecules like aminobenzoates, the distribution coefficient (logD) is more biologically relevant. LogD is the partition coefficient at a specific pH (e.g., pH 7.4), accounting for both the ionized and unionized forms of the molecule. A molecule's ability to cross cell membranes is highly dependent on its lipophilicity; it must be lipophilic enough to enter the lipid bilayer but hydrophilic enough to be soluble in the aqueous environment of the cytoplasm.

Substituents dramatically alter a molecule's lipophilicity:

  • Increasing Lipophilicity: Adding nonpolar, hydrophobic groups such as alkyl chains, aryl groups, or halogens increases the logP value. For local anesthetics, increasing lipophilicity often correlates with increased potency and duration of action, as the drug can more effectively partition into the nerve membrane.

  • Decreasing Lipophilicity: Introducing polar, hydrophilic groups like hydroxyl (-OH) or additional amino groups decreases the logP value.

Quantitative Structure-Activity Relationship (QSAR) studies frequently use logP as a key descriptor to build mathematical models that correlate a compound's chemical structure with its biological activity.

G cluster_0 Aqueous Phase (Blood/Cytoplasm) cluster_1 Lipid Bilayer (Cell Membrane) Ionized Ionized Drug (Charged, Water-Soluble) Unionized_Aq Unionized Drug (Neutral) Ionized->Unionized_Aq Equilibrium (pKa dependent) Unionized_Lipid Unionized Drug (Lipid-Soluble) Unionized_Aq->Unionized_Lipid Partitioning (logD dependent) caption Ionization and lipophilicity in membrane permeation.

Caption: Relationship between pKa, logD, and membrane crossing.

Solubility: A Prerequisite for Absorption

A drug must be in a dissolved state to be absorbed and exert its therapeutic effect. The solubility of substituted aminobenzoates is influenced by several factors:

  • pH: As ionizable compounds, their aqueous solubility is highly pH-dependent. The solubility of the acidic aminobenzoate increases significantly at pH values above its pKa, where it exists predominantly in the more polar, charged carboxylate form. Conversely, at pH values below the pKa of the anilinium ion, the charged ammonium form enhances solubility.

  • Crystal Structure (Polymorphism): Many organic molecules, including aminobenzoates, can exist in different crystalline forms known as polymorphs. Polymorphs can have different crystal lattice energies, which in turn leads to different melting points and solubilities. The stable polymorph is generally the least soluble.

  • Substituent Effects: Polar substituents that can participate in hydrogen bonding with water (e.g., -OH, -NH₂) tend to increase aqueous solubility. Conversely, large, nonpolar substituents decrease aqueous solubility.

Melting Point and Crystal Structure

The melting point (Tm) is an indicator of the stability of the crystal lattice. A high melting point suggests strong intermolecular forces, such as hydrogen bonding and π-π stacking, within the crystal. These forces must be overcome for the compound to dissolve. For p-aminobenzoic acid (PABA), hydrogen bonds between the carboxylic acid and amino groups of adjacent molecules are significant forces in its crystal packing. Substituents can either disrupt or enhance these packing interactions, thereby altering the melting point and, consequently, the solubility.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential. The following protocols describe standard, self-validating methodologies for characterizing substituted aminobenzoates.

G start Synthesized Compound pka pKa Determination (Potentiometric Titration) start->pka logp logD Measurement (Shake-Flask/HPLC) start->logp sol Solubility Assay (Equilibrium Method) start->sol thermal Thermal Analysis (DSC/TGA) start->thermal data Physicochemical Profile pka->data logp->data sol->data thermal->data caption Workflow for physicochemical characterization.

Caption: A typical experimental workflow for new compounds.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the determination of the pKa values.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the substituted aminobenzoate and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., methanol/water mixture) to ensure solubility of both the neutral and ionized forms.

  • Instrumentation: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition.

  • Titration (Basic pKa): In a separate experiment, dissolve the sample in a solution containing a slight excess of strong acid (e.g., HCl) and titrate with the standardized NaOH solution.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep titration curve). For more accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

Causality: The choice of a co-solvent like methanol is crucial for compounds with poor water solubility, ensuring the analyte remains dissolved throughout the titration. Back-titration (Step 4) is often necessary to accurately determine the pKa of the basic amino group.

Protocol 2: Measurement of logD by the Shake-Flask Method

This is the traditional and most direct method for determining the partition coefficient.

Methodology:

  • System Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the presaturated aqueous buffer at a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).

  • Partitioning: In a glass vial, combine a known volume of the presaturated n-octanol and the sample-containing aqueous buffer (e.g., a 1:1 volume ratio).

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow equilibrium to be reached. Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a pre-validated HPLC-UV method. The concentration in the octanol phase can be calculated by mass balance.

  • Calculation: Calculate logD using the formula: logD = log ( [Concentration]octanol / [Concentration]aqueous ).

Causality: Presaturation of the solvents (Step 1) is a self-validating step that prevents artifacts from mutual miscibility. Using a robust analytical method like HPLC ensures that measurements are not confounded by impurities or degradation products.

Protocol 3: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing precise melting points and information on polymorphism.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the heat flow as a function of temperature.

  • Data Analysis: The melting point (Tm) is typically taken as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus). The presence of multiple thermal events may indicate polymorphism or impurities.

Causality: Using a controlled heating rate ensures thermal equilibrium and reproducible results. The inert atmosphere prevents oxidative degradation of the sample at high temperatures. The shape and number of peaks provide critical information; a broad peak may suggest impurities, while multiple peaks can indicate the presence of different polymorphs or a melt-recrystallization event.

Conclusion

The physicochemical properties of substituted aminobenzoates are not independent variables but are deeply interconnected facets of a molecule's chemical identity. The electronic nature of a substituent directly influences pKa, which in turn dictates the ionization state at a given pH. This ionization state, combined with the inherent lipophilicity of the substituent, determines the overall logD, which governs membrane permeability. Concurrently, substituents affect intermolecular forces, modulating crystal packing, melting point, and ultimately, solubility. For the drug development professional, mastering the ability to rationally modulate these properties through synthetic modification is the key to transforming a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • Benchchem. An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters.
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  • Zhang, M., et al. (2020). Synthesis and biological activities of local anesthetics. European Journal of Medicinal Chemistry, 185, 111812.
  • Wang, C., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(15), 8345-8356.
  • Nowaczyk, J., et al. (2020). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Slideshare. (2015). Medicinal chemistry of local anaesthetics.
  • Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (1939). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society.
  • Li, Q., et al. (2016). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K.
  • Google Patents. (1983). Method of producing esters of n-substituted ortho-aminobenzoic acid.
  • Fulmer, J. M., & Burkett, H. (1948). Esters of Nitrogen-substituted p-Aminobenzoic Acid. ElectronicsAndBooks.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid.
  • Geddes, I. C. (1962). Chemical Structure of Local Anaesthetics. British Journal of Anaesthesia, 34(4), 229-240.
  • Wikipedia. (2023). 3-Aminobenzoic acid.
  • Csollei, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 1.
  • Su, C., et al. (2013). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol.
  • Wahl, M. A., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(12), 2206-2216.
  • Seydel, J. K., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 22(7), 853-858.
  • Wikipedia. (2024). 4-Aminobenzoic acid.
  • Guo, Z., & Noller, H. F. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.
  • Chadwick, K., et al. (2018). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 18(10), 6331-6352.
  • Wahl, M. A., et al. (2012). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. SciSpace.
  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity.
  • Stilinović, V., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 234.
  • Knowbee Tutoring. (2015, December 29). Substituent Effects on pKa for Benzene [Video]. YouTube.
  • Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 19(11), 983-993.
  • Florey, K. (Ed.). (1983). Analytical Profile of p-Aminobenzoic Acid.
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  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.
  • Lee, E. H., et al. (2015). Growth of oriented p-aminobenzoic acid crystals by directional freezing. CrystEngComm, 17(4), 835-842.
  • Flis, A., & Bocian, S. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. International Journal of Molecular Sciences, 24(6), 5871.
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 203-209.
  • van der Watt, E., et al. (2020). QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. ACS Omega, 5(29), 18320-18331.
  • Choudhary, S., & Shrivastav, V. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.
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  • Khan, I., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 164-173.
Exploratory

in silico screening of ethyl 4-aminobenzoate derivatives

An In-Depth Technical Guide to the In Silico Screening of Ethyl 4-Aminobenzoate Derivatives This guide provides a comprehensive, technically-grounded walkthrough for the . As a scaffold of significant pharmacological int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Screening of Ethyl 4-Aminobenzoate Derivatives

This guide provides a comprehensive, technically-grounded walkthrough for the . As a scaffold of significant pharmacological interest, ethyl 4-aminobenzoate (commonly known as Benzocaine) offers a versatile starting point for the discovery of novel therapeutic agents.[1][2][3] This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world workflow of a computational drug discovery campaign. We will delve into the rationale behind methodological choices, establish self-validating protocols, and ground our claims in authoritative references, providing researchers with a robust framework for their own investigations.

Part 1: Foundational Strategy - The 'Why' and the 'How'

Before initiating any screening campaign, it is imperative to understand the foundational chemistry of the scaffold and the principles of the computational techniques to be employed. This section establishes the strategic basis for our workflow.

The Ethyl 4-Aminobenzoate Scaffold: A Privileged Starting Point

Ethyl 4-aminobenzoate is a simple ester of para-aminobenzoic acid (PABA).[1] Its utility in drug discovery stems from several key features:

  • Established Bioactivity: Primarily known as a local anesthetic that acts on voltage-gated sodium channels, its core PABA structure is also a crucial nutrient for many pathogens, making it a target for antimicrobial development.[4][5][6][7]

  • Structural Versatility: The amino and carboxyl groups provide two distinct points for chemical modification, allowing for the creation of diverse derivative libraries.[8][9] This structural flexibility has enabled the exploration of PABA derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[8][9]

  • Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, serving as an excellent building block for more complex molecules.

The core challenge and opportunity lie in strategically modifying this scaffold to enhance potency and selectivity for new biological targets while maintaining a favorable safety profile.

Core Principles of Virtual Screening

Virtual screening (VS) is a computational methodology that involves the screening of large libraries of chemical compounds to identify potential drug candidates.[10][11][12] This process acts as a crucial filter, reducing the vast chemical space to a manageable number of high-potential hits for subsequent experimental validation, thereby saving significant time and resources.[11][13] The two primary, and often complementary, approaches are Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS).[12][13][14]

  • Structure-Based Virtual Screening (SBVS): This approach is utilized when the three-dimensional (3D) structure of the biological target (e.g., a protein or enzyme) is known.[12] The most common SBVS technique is molecular docking, which predicts the preferred binding mode and affinity of a ligand within the target's binding site.[13][15]

  • Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed.[13][15] These techniques leverage the knowledge of existing active molecules (ligands) to identify new compounds with similar properties that are likely to bind to the same target.[10][15] Key LBVS methods include pharmacophore modeling and chemical similarity searching.[10]

Our guide will detail a workflow that strategically integrates both approaches to maximize the probability of discovering novel, high-efficacy candidates.

Part 2: A Validated Workflow for Screening Ethyl 4-Aminobenzoate Derivatives

This section outlines a detailed, step-by-step protocol. Each step is designed to be a self-validating system, ensuring the reliability of the generated data.

In_Silico_Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Analysis & Selection Target_ID Step 1: Target Identification (e.g., β-tubulin, DHPS) SBVS Step 3: Structure-Based VS (Molecular Docking) Target_ID->SBVS LBVS Step 4: Ligand-Based VS (Pharmacophore Modeling) Target_ID->LBVS Lib_Prep Step 2: Ligand Library Preparation (Derivative Generation & 3D Conversion) Lib_Prep->SBVS Lib_Prep->LBVS Post_Screen Step 5: Post-Screening Analysis (Hit Prioritization) SBVS->Post_Screen LBVS->Post_Screen ADMET Step 6: ADMET Prediction (Safety & PK Profiling) Post_Screen->ADMET Hits Final Hit Candidates ADMET->Hits Molecular_Docking_Protocol PDB 1. Obtain Protein Structure (from PDB) Prep_Prot 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Prot Grid 4. Define Binding Site (Generate Grid Box) Prep_Prot->Grid Prep_Lig 3. Prepare Ligand Library (Generate 3D conformers) Dock 5. Execute Docking Simulation (e.g., AutoDock Vina) Prep_Lig->Dock Grid->Dock Analyze 6. Analyze Results (Rank by Score, Inspect Poses) Dock->Analyze

Figure 2: Step-by-step protocol for a typical molecular docking experiment.

Protocol:

  • Receptor Acquisition & Preparation:

    • Download the target protein's crystal structure from the PDB.

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by:

      • Removing water molecules and any co-crystallized non-essential ions.

      • Adding polar hydrogen atoms.

      • Assigning partial atomic charges (e.g., Gasteiger charges).

      • This ensures the protein's electrostatic and steric properties are accurately represented.

  • Binding Site Definition:

    • Identify the active site or binding pocket. If a co-crystallized ligand is present, its location is the ideal center for the docking search space.

    • Define a "grid box" that encompasses this entire binding site. The box size must be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution:

    • Utilize a validated docking program (e.g., AutoDock Vina, SwissDock). [16] * Input the prepared protein and the 3D ligand library.

    • Configure and run the docking algorithm. The software will systematically sample different conformations and orientations of each ligand within the defined grid box.

  • Self-Validation (Re-docking): Before screening the library, extract the native co-crystallized ligand (if present), and dock it back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This step validates that the chosen docking parameters are appropriate.

  • Result Analysis:

    • The primary output is a "docking score" (e.g., in kcal/mol), which estimates the binding free energy. More negative scores indicate stronger predicted binding.

    • Rank all derivatives based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

Step 4: Ligand-Based Virtual Screening (LBVS) - Pharmacophore Modeling

Causality: This method is indispensable when a target structure is unavailable or to complement SBVS by identifying structurally diverse compounds with similar interaction features. A pharmacophore model is an abstract 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. [10] Protocol:

  • Training Set Compilation: Gather a set of at least 5-10 known active ethyl 4-aminobenzoate derivatives against the target of interest.

  • Model Generation: Using software like Pharmit or LigandScout, align the active compounds and identify common chemical features in 3D space. The software generates one or more hypothetical pharmacophore models.

  • Model Validation: The robustness of the generated model must be tested. This is done by using the model to screen a database containing the known active compounds and a large number of known inactive "decoy" molecules. A good model will have a high enrichment factor, meaning it successfully identifies the active molecules while rejecting the decoys. [17][18]4. Database Screening: Use the validated pharmacophore model to screen the prepared ligand library. Compounds that match the 3D arrangement of the pharmacophore features are considered hits.

Step 5: Post-Screening Analysis and Hit Prioritization

Causality: Raw scores from docking or pharmacophore screening are insufficient for hit selection. A consensus approach, combining multiple criteria, is required to reduce false positives and select the most promising candidates for further investigation.

Protocol:

  • Consensus Scoring: Combine the hit lists from both SBVS and LBVS (if performed). Compounds that appear on both lists are of high interest.

  • Visual Inspection: Critically analyze the binding poses of the top 1-5% of compounds from the docking results. Look for:

    • Key Interactions: Does the ligand interact with amino acid residues known to be critical for function?

    • Strain Energy: Is the bound conformation of the ligand energetically reasonable?

    • Chemical Logic: Is the proposed binding mode chemically sound?

  • Clustering and Diversity Analysis: Cluster the hits based on structural similarity. Select representative compounds from each cluster to ensure a structurally diverse set of hits is advanced, rather than focusing on a single chemical series.

Step 6: In Silico ADMET Prediction

Causality: A compound with excellent potency is useless if it has poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) or is toxic. [16]Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is critical for reducing late-stage attrition. [16][19] Protocol:

  • Select Tools: Utilize reliable, freely available web servers such as SwissADME and admetSAR. [20]2. Input Structures: Submit the SMILES strings of the prioritized hit list to the server.

  • Analyze Key Parameters: Focus on a core set of predictive indicators:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition. [19][20] * Drug-Likeness: Compliance with filters like Lipinski's Rule of Five.

    • Toxicity: Predictions for mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). [20]4. Filtering: Eliminate compounds with significant predicted liabilities (e.g., likely hERG inhibitors, poor intestinal absorption).

Part 3: Data Synthesis and Reporting

The final step involves synthesizing all generated data into a clear, comparative format to facilitate the final selection of candidates for chemical synthesis and in vitro testing.

Hypothetical Case Study: Screening for β-Tubulin Inhibitors

Following the workflow above, a virtual library of 5,000 ethyl 4-aminobenzoate derivatives was screened against the colchicine binding site of β-tubulin. The top hits were filtered and subjected to ADMET prediction. The data for the top four candidates are summarized below.

Compound IDDocking Score (kcal/mol)Key Interactions with Binding SitePredicted BBB PenetrationPredicted hERG InhibitionLipinski Violations
E4AB-001-9.8H-bond with Asn258, Hydrophobic contacts with Leu248YesLow Risk0
E4AB-002-9.5H-bond with Thr314, Pi-cation with Lys352NoLow Risk0
E4AB-003-9.2Hydrophobic contacts with Val318, Leu248YesMedium Risk0
E4AB-004-8.9H-bond with Cys241NoLow Risk0

Interpretation: Based on this synthesized data, E4AB-001 and E4AB-002 emerge as the most promising candidates. E4AB-001 shows the best docking score and a favorable ADMET profile, including the ability to cross the blood-brain barrier, which could be advantageous for treating brain tumors. E4AB-002 has a slightly lower docking score but also presents a very safe profile and forms strong, specific interactions. E4AB-003 is de-prioritized due to the medium risk of hERG inhibition. These selected candidates would be the top priority for synthesis and biological evaluation.

Conclusion

This guide has detailed a robust and logically structured in silico workflow for the discovery of novel drug candidates derived from the ethyl 4-aminobenzoate scaffold. By integrating structure- and ligand-based screening techniques with early-stage ADMET prediction, researchers can efficiently navigate the vast chemical space to identify compounds with a high probability of success in subsequent experimental validation. The emphasis on understanding the causality behind each protocol step and implementing self-validation checks ensures the generation of reliable and actionable data, accelerating the journey from computational hit to potential therapeutic.

References

  • Virtual Screening Techniques in Drug Discovery: Review and Recent Applications. (n.d.). Google Scholar.
  • Virtual screening - Wikipedia. (2024, March 12). Wikipedia. Retrieved March 21, 2026, from [Link]

  • VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. (2016, June 14). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Virtual Screening in Drug Discovery Techniques & Trends. (2025, November 18). Chem-space.com. Retrieved March 21, 2026, from [Link]

  • Al-Sha'er, W., Al-Hroub, H., & Al-Dahdouh, Z. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. Molecules, 28(9), 3901. [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1981). PubMed. Retrieved March 21, 2026, from [Link]

  • Melo-Filho, C. C., Dantas, R. F., & Braga, R. C. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Retrieved March 21, 2026, from [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025, June 3). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Liang, J., Liu, R., & Eckenhoff, R. G. (2009). Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds. Bioorganic & Medicinal Chemistry, 17(14), 5099–5107. [Link]

  • Antibacterial activity of PABA derivatives 1. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmacy and Pharmacology, 20(9), 649–660. [Link]

  • Gucka, M., & Jampilek, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]

  • Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430. [Link]

  • Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds. (2009, July 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. Retrieved March 21, 2026, from [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. (2024, September 5). PharmaFeatures. Retrieved March 21, 2026, from [Link]

  • 1 Overview of typical CADD workflow. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. (2025, October 25). ResearchGate. Retrieved March 21, 2026, from [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of. (n.d.). Wikimedia Commons. Retrieved March 21, 2026, from [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. (2023, January 11). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Gucka, M., & Jampilek, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved March 21, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 21, 2026, from [Link]

  • admet predictors are the tools for the enhancement of drug design and development. (2018, October 28). International Journal of Advances in Pharmacy and Biotechnology. Retrieved March 21, 2026, from [Link]

  • Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. (2011). PMC. Retrieved March 21, 2026, from [Link]

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  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2023). PMC. Retrieved March 21, 2026, from [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (2021). PMC. Retrieved March 21, 2026, from [Link]

  • Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. (2023, November 15). MDPI. Retrieved March 21, 2026, from [Link]

  • 3,4-diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases With Immune-Regulating Properties. (2015, February 12). PubMed. Retrieved March 21, 2026, from [Link]

  • Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. (2023, December 25). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. (2022). PMC. Retrieved March 21, 2026, from [Link]

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Foundational

The Strategic Role of the Methoxy Group in Biological Activity and Drug Design

Executive Summary In medicinal chemistry, the methoxy group (–OCH₃) is frequently mischaracterized as a mere space-filling or solubilizing appendage. In reality, it is a highly dynamic pharmacophore capable of profoundly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the methoxy group (–OCH₃) is frequently mischaracterized as a mere space-filling or solubilizing appendage. In reality, it is a highly dynamic pharmacophore capable of profoundly altering a molecule's biological trajectory. Present in over 230 marketed small-molecule drugs[1], the methoxy group exerts its influence through a triad of mechanisms: electronic modulation, steric conformational locking, and physicochemical tuning. Similar to the well-documented "magic methyl" effect[2][3], the strategic placement of a "magic methoxy" group can yield exponential increases in target affinity, selectivity, and therapeutic efficacy.

This technical guide dissects the mechanistic role of the methoxy group, explores its impact through field-proven case studies, addresses its inherent metabolic liabilities, and provides self-validating experimental workflows for evaluating methoxy-containing drug candidates.

Mechanistic Foundations: Beyond Simple Substitution

The biological activity of the methoxy group is dictated by its dual nature: it is simultaneously an electron donor via resonance (+M effect) and an electron withdrawer via induction (–I effect). When attached to an aromatic ring, the resonance effect dominates, enriching the electron density of the ring and strengthening potential π-π stacking interactions with target proteins[1][4].

Furthermore, the methoxy group acts as a potent Hydrogen Bond Acceptor (HBA) without introducing the Hydrogen Bond Donor (HBD) penalties associated with hydroxyl (–OH) groups. This allows medicinal chemists to improve target binding while maintaining the lipophilicity required for membrane permeability[4][5].

Logical Relationship of Methoxy Group Effects

MethoxyEffects Root Methoxy Group (-OCH3) Elec Electronic Effects (+M, -I) Root->Elec Steric Steric & Conformational (Rotational Locking) Root->Steric ADME ADME & Physicochemical (Lipophilicity, HBA) Root->ADME Target Enhanced Target Binding & Efficacy Elec->Target Modulates ring electron density Steric->Target Locks bioactive conformation ADME->Target Enhances membrane permeability

Diagram 1: The triad of mechanisms by which the methoxy group drives biological activity.

Case Studies: The Methoxy Group in Target Binding

Curcumin and the NF-κB Pathway

Curcumin, a natural product with potent anti-inflammatory properties, relies heavily on its methoxy groups for its biological activity. Structure-Activity Relationship (SAR) studies reveal that replacing the methoxy group with a methyl (–CH₃) or nitro (–NO₂) group drastically reduces its ability to inhibit lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production and NF-κB signaling[6][7]. The methoxy group's specific steric volume and oxygen lone pairs are critical for anchoring the molecule within the binding pockets of pro-inflammatory kinases (such as IKK)[7].

NFkBPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation IkB->NFkB ProInf Pro-inflammatory Cytokines (NO, COX-2) NFkB->ProInf Methoxy Methoxy-Curcumin Analogs Methoxy->IKK Inhibits

Diagram 2: Inhibition of the NF-κB inflammatory signaling pathway by methoxy-curcumin analogs.

Resveratrol Analogs in Oncology

In the development of resveratrol-inspired diaryl acrylonitrile analogs targeting Glioblastoma Stem Cells (GSCs), the positioning of the methoxy group is the primary driver of selective cytotoxicity. SAR analysis demonstrated that methoxy substitution at the 4-position of the phenyl ring is absolutely essential; removing this group or replacing it abolishes the compound's ability to interfere with microtubule function and induce cell death[8].

Metabolic Liabilities & Bioisosteric Solutions

Despite its pharmacodynamic benefits, the methoxy group introduces a significant pharmacokinetic liability: O-demethylation . Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily oxidize the methoxy carbon, cleaving the bond to yield a reactive formaldehyde byproduct and a phenolic hydroxyl group[4][9]. This biotransformation often leads to rapid Phase II conjugation (glucuronidation) and subsequent excretion, severely limiting the drug's half-life.

The Trifluoromethoxy (–OCF₃) Bioisostere: To circumvent O-demethylation, medicinal chemists frequently deploy the trifluoromethoxy group. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen, while the increased steric bulk physically shields the O–C bond from CYP450 access[9]. This substitution dramatically enhances metabolic stability and lipophilicity without sacrificing the core spatial geometry of the original methoxy group[9].

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacological Impact of Aromatic Substituents

A comparative baseline of how the methoxy group bridges the gap between the hydrophilicity of hydroxyls and the lipophilicity of alkyls.

SubstituentVolume (ų)Lipophilicity (Δπ)Electronic Effect (Hammett σp)H-Bonding CapabilityMetabolic Liability
-H 1.20.000.00NoneLow
-CH₃ 16.8+0.56-0.17NoneModerate (Oxidation)
-OH 8.0-0.67-0.37Donor & AcceptorHigh (Phase II)
-OCH₃ 23.6-0.02-0.27Acceptor OnlyHigh (O-demethylation)
-OCF₃ 39.8+1.04+0.35Weak AcceptorVery Low[9]
Table 2: SAR of Curcumin Analogs on NO Production

Data demonstrating the critical nature of the methoxy position in anti-inflammatory efficacy[6][7].

CompoundSubstituent at Methoxy PositionInhibition of LPS-induced NO Production (%)In Vivo Colitis Efficacy
Curcumin-OCH₃ ~75%Active
Cur-OH-OH ~78%Active
Cur-Br-Br ~72%Active
Cur-CH₃-CH₃ Significantly ReducedReduced
Cur-NO₂-NO₂ Inactive (0%)Inactive

Experimental Workflows & Protocols

To rigorously evaluate the biological activity and metabolic fate of methoxy-containing compounds, the following self-validating protocols are established standard operating procedures.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To quantify the O-demethylation liability of candidate molecules. Self-Validating System: The assay runs in parallel with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the NADPH regenerating system is deemed inactive, and the assay is invalidated.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining 1.0 mg/mL ensures linear enzyme kinetics while minimizing non-specific microsomal protein binding, which can artificially mask true clearance rates.

  • Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final). Causality: NADPH is the essential electron donor for CYP450 enzymes. Initiating the reaction with NADPH ensures that temperature and binding equilibria are established prior to the onset of metabolism.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely on time. The internal standard corrects for matrix effects and injection volume variations during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

MetabolicWorkflow Step1 1. Compound Incubation (HLM + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation & Extraction Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Half-life & Clearance Calc Step4->Step5 Control Self-Validation: Verapamil Control Control->Step1

Diagram 3: Step-by-step workflow for evaluating microsomal metabolic stability.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To quantify the impact of methoxy substitution on target residence time ( 1/koff​ ) compared to des-methoxy analogs. Self-Validating System: A reference flow cell (Fc1) without immobilized protein is used to subtract bulk refractive index changes. A known high-affinity binder is injected at the start and end of the run to validate surface stability over time.

  • Surface Preparation: Immobilize anti-His antibodies on a CM5 sensor chip via standard amine coupling. Causality: Capturing the His-tagged target protein via an antibody—rather than direct covalent coupling—preserves the protein's native conformational flexibility, ensuring the binding pocket remains biologically relevant and unobstructed.

  • Target Capture: Inject His-tagged target protein onto flow cell 2 (Fc2) to achieve ~500 Response Units (RU).

  • Analyte Injection: Inject methoxy-containing ligands and their analogs in a 2-fold concentration series (e.g., 1.56 nM to 50 nM). Causality: Using a multi-cycle kinetic approach with a wide concentration range ensures robust mathematical fitting to a 1:1 Langmuir binding model.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation, followed by a 10 mM Glycine-HCl (pH 1.5) pulse. Causality: The low pH strips the His-tagged protein and ligand from the anti-His surface, providing a completely fresh, uncompromised surface for the next cycle, thereby eliminating avidity artifacts.

References

  • The role of the methoxy group in approved drugs European Journal of Medicinal Chemistry (PubMed)
  • Structure–Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin Journal of Agricultural and Food Chemistry (ACS Public
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Pharmaceuticals (MDPI)
  • Resveratrol reimagined: acrylonitrile derivatives as potent inducers of glioblastoma stem cell de
  • Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects Pharmaceuticals (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Scientific Rationale The synthesis of phenacyl esters...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The synthesis of phenacyl esters from carboxylic acids and α -bromoacetophenones is a fundamental transformation in organic chemistry, frequently employed to generate photolabile protecting groups or biologically active motifs [1]. The target molecule, 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate , is a bifunctional compound featuring both an electron-rich aniline moiety and a photoreactive phenacyl ester linkage. Aminobenzoic acid derivatives are critical foundational chemicals in pharmaceutical development, often requiring highly selective synthetic routes to avoid oligomerization or unwanted side reactions [2].

The Chemoselectivity Challenge

4-Aminobenzoic acid (PABA) is a bifunctional substrate containing two potential nucleophilic centers: the primary amine and the carboxylic acid. Direct alkylation with an electrophile like 2-bromo-1-(3-methoxyphenyl)ethanone (3'-methoxyphenacyl bromide) risks competitive N -alkylation.

Causality of Experimental Design: To achieve high yields of the O -alkylated product, the reaction leverages the differential nucleophilicity between the aniline nitrogen and the carboxylate oxygen [3].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is a mild, insoluble base that selectively deprotonates the carboxylic acid ( pKa​≈4.8 ) without affecting the highly deactivated aniline group ( pKa​≈2.4 for its conjugate acid).

  • Solvent Dynamics: N,N -Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the carboxylate anion "naked" and highly reactive. This maximizes the SN​2 trajectory attack on the α -carbon of the phenacyl bromide while keeping the neutral amine unreactive.

Mechanism PABA 4-Aminobenzoic Acid (Weak Nucleophile) Salt Potassium 4-Aminobenzoate (Strong O-Nucleophile) PABA->Salt Deprotonation Base K2CO3 in DMF (Mild Base) Base->Salt TS S_N2 Transition State (C-O Bond Formation) Salt->TS Elec 3'-Methoxyphenacyl Bromide (Electrophile) Elec->TS alpha-Carbon Attack Prod 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate TS->Prod Bromide Leaving Group

Fig 1. Mechanistic pathway of chemoselective S_N2 O-alkylation.

Reagent Matrix and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Aminobenzoic acid (PABA)137.141.001.37 gSubstrate / Nucleophile
2-Bromo-1-(3-methoxyphenyl)ethanone229.071.052.40 gElectrophile
Potassium carbonate ( K2​CO3​ )138.211.502.07 gMild Base
N,N -Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-100 mLExtraction Solvent
5% NaHCO3​ (aq)84.01-50 mLWash (Removes unreacted PABA)

Experimental Workflow and Protocol

Workflow A Phase 1: Deprotonation B Phase 2: S_N2 Alkylation A->B Add Phenacyl Bromide C Phase 3: Aqueous Quench B->C TLC Completion D Phase 4: Crystallization C->D Organic Extraction

Fig 2. Four-phase experimental workflow for phenacyl ester synthesis.
Step-by-Step Methodology

Phase 1: Carboxylate Activation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 1.37 g (10.0 mmol) of 4-aminobenzoic acid and 15.0 mL of anhydrous DMF to the flask. Stir until fully dissolved.

  • Add 2.07 g (15.0 mmol) of finely powdered anhydrous K2​CO3​ to the solution.

  • Self-Validation Check: The mixture will form a cloudy suspension. Stir at room temperature ( 20−25∘C ) for 30 minutes to ensure complete formation of the potassium carboxylate salt.

Phase 2: Electrophilic Addition & Alkylation 5. Weigh 2.40 g (10.5 mmol) of 2-bromo-1-(3-methoxyphenyl)ethanone. Add this solid portion-wise to the stirring suspension over 5 minutes to prevent localized heating. 6. Allow the reaction to stir at room temperature for 3 to 4 hours. 7. Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 2:1 v/v). The highly polar PABA will remain near the baseline, while the product ester will appear as a new UV-active spot at Rf​≈0.45 . The precipitation of fine white potassium bromide (KBr) salts is a visual indicator of reaction progression.

Phase 3: Reaction Quench & Phase Separation 8. Once TLC indicates complete consumption of PABA, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 9. Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate ( 3×35 mL).

Phase 4: Organic Phase Washing & Crystallization 10. Combine the organic layers and wash sequentially with:

  • 50 mL of 5% aqueous NaHCO3​ (removes any trace unreacted PABA as a water-soluble sodium salt).
  • 2×50 mL of distilled water (removes residual DMF).
  • 50 mL of saturated brine.
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
  • Recrystallize the crude product from hot ethanol to afford pure 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Analytical Metrics & Expected Characterization

To ensure the trustworthiness of the synthesized compound, verify the structural integrity against the following expected analytical parameters.

Analytical MethodExpected Result / SignalStructural Assignment
Appearance Off-white to pale yellow crystalline solidN/A
Yield 82 - 88%Post-recrystallization
1 H NMR (400 MHz, CDCl3​ ) δ 7.85 (d, J=8.6 Hz, 2H)Aromatic (PABA moiety, adjacent to ester)
δ 7.55 - 7.45 (m, 2H)Aromatic (Phenacyl moiety)
δ 7.40 (t, J=8.0 Hz, 1H)Aromatic (Phenacyl moiety)
δ 7.15 (dd, J=8.2,2.4 Hz, 1H)Aromatic (Phenacyl moiety)
δ 6.65 (d, J=8.6 Hz, 2H)Aromatic (PABA moiety, adjacent to amine)
δ 5.52 (s, 2H) −O−CH2​−C(=O)− (Phenacyl methylene)
δ 4.15 (br s, 2H) −NH2​ (Aniline protons)
δ 3.86 (s, 3H) −OCH3​ (Methoxy group)
LC-MS (ESI+) m/z 286.1 [M+H]+ Corresponds to C16​H15​NO4​

References

  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI Open Access Journals. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. ResearchGate Publications. Available at:[Link]

Application

high-throughput screening of a 4-aminobenzoate derivative library

Title: High-Throughput Screening of a 4-Aminobenzoate Derivative Library: Strategies for Antimicrobial and Oncology Lead Discovery Abstract The 4-aminobenzoate (p-aminobenzoic acid, pABA) scaffold is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Throughput Screening of a 4-Aminobenzoate Derivative Library: Strategies for Antimicrobial and Oncology Lead Discovery

Abstract The 4-aminobenzoate (p-aminobenzoic acid, pABA) scaffold is a highly privileged pharmacophore in drug discovery. Because pABA is an essential precursor for folate biosynthesis in bacteria and apicomplexan parasites—yet absent in mammalian metabolic pathways—it serves as a primary target for selective antimicrobial agents. Furthermore, its derivatives have demonstrated significant potential as anticancer agents, notably as EP4 receptor antagonists and carbonic anhydrase inhibitors. This application note provides a comprehensive, field-validated guide to the high-throughput screening (HTS) of a 4-aminobenzoate derivative library, detailing both target-based and phenotypic orthogonal workflows to ensure robust hit identification and mechanistic validation.

Rationale and Library Design

The structural simplicity of 4-aminobenzoate allows for rapid, divergent synthesis of large chemical libraries. The primary synthetic strategy involves the modification of the amine group (via Schiff base formation or reductive amination) and the carboxylate/ester group to explore structure-activity relationships (SAR)[1].

In antimicrobial discovery, the primary target for these derivatives is Dihydropteroate Synthase (DHPS) . Traditional sulfonamides act as competitive inhibitors at the pABA-binding site of DHPS. However, due to widespread clinical resistance, modern screening efforts focus on identifying derivatives that extend into or exclusively bind the highly conserved pterin-binding pocket of DHPS[2]. For oncology, specific 2H-indazole-3-carboxamide derivatives synthesized from methyl 4-aminobenzoate have been identified as potent antagonists of the Prostanoid EP4 receptor, a key player in tumor immunosuppression[3].

To capture these diverse biological activities, a dual-screening approach is required: a target-based Fluorescence Polarization (FP) assay to identify direct enzymatic inhibitors, and an orthogonal whole-cell phenotypic assay to validate cell permeability and mechanism of action.

DHPS_Pathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folate Folate (DNA Synthesis) DHP->Folate Downstream Enzymes Sulfonamides Sulfonamides (pABA Site) Sulfonamides->DHPS Competes with pABA PterinInhibitors Novel Derivatives (Pterin Site) PterinInhibitors->DHPS Competes with DHPP

Mechanistic pathways of DHPS inhibition by 4-aminobenzoate derivatives.

High-Throughput Screening (HTS) Modalities

To ensure a self-validating screening system, we employ a funnel approach. The primary screen utilizes a mix-and-read Fluorescence Polarization (FP) assay. Hits are then triaged through a whole-cell phenotypic rescue assay.

Primary Screen: Target-Based Fluorescence Polarization (FP)

Causality & Principle: FP is an ideal HTS format because it requires no washing steps and is highly sensitive to molecular volume changes. We utilize a fluorescently labeled pterin probe. When the small probe is bound to the massive DHPS enzyme, its rotational diffusion slows, yielding a high FP signal. If a library compound successfully competes for the pterin-binding site, the probe is displaced into the solution. The free probe rotates rapidly, causing depolarization and a measurable drop in the FP signal[2]. This specifically selects for novel pterin-site binders rather than classical pABA-site binders, circumventing traditional sulfonamide resistance.

Secondary Screen: Phenotypic Target Validation via Auxotroph Rescue

Causality & Principle: An in vitro enzymatic hit is useless if it cannot penetrate the bacterial cell wall or is rapidly effluxed. We perform a whole-cell growth inhibition assay using wild-type E. coli. To prove that the observed cell death is specifically due to on-target DHPS inhibition (and not general cytotoxicity), we utilize a self-validating rescue mechanism. By supplementing the media with exogenous downstream metabolites (e.g., thymidine or folinic acid) or excess pABA, we can observe phenotypic rescue. If a compound is a competitive inhibitor at the pABA site, excess pABA will outcompete the drug and restore growth. If it binds the pterin site, pABA supplementation will not rescue the cells, confirming a novel mechanism of action[4].

HTS_Workflow cluster_Assays High-Throughput Screening (HTS) LibPrep 1. Library Synthesis (4-Aminobenzoate Scaffold) FP_Assay 2A. Fluorescence Polarization (Primary: DHPS Pterin Site) LibPrep->FP_Assay Cell_Assay 2B. Whole-Cell Rescue Assay (Secondary: Phenotypic Validation) FP_Assay->Cell_Assay Active Hits HitTriage 3. Hit Triage & Validation (Z' > 0.7, Dose-Response) Cell_Assay->HitTriage LeadOpt 4. Lead Optimization (SAR & ADMET Profiling) HitTriage->LeadOpt

Parallel HTS workflow combining target-based FP and phenotypic rescue assays.

Quantitative Data and Hit Criteria

To maintain rigorous quality control across 384-well or 1536-well plates, statistical parameters such as the Z'-factor must be continuously monitored. A Z'-factor 0.5 indicates an excellent assay.

Table 1: Representative HTS Metrics and Hit Triage Criteria

Assay ModalityReadoutPrimary MetricHit ThresholdValidation / Control Step
Primary FP Assay Millipolarization (mP) Δ mP (Displacement) >50% reduction in mPZ' >0.7 ; Control: Unlabeled Pterin
Counter-Screen Absorbance (OD600)Compound Autofluorescence <10% interferencePre-read plates before enzyme addition
Whole-Cell MIC Absorbance (OD600)Minimum Inhibitory Conc.MIC <10μM Control: Sulfamethoxazole (SMX)
Phenotypic Rescue Absorbance (OD600)Fold-shift in MIC >10 -fold MIC shiftSupplementation with 100μM pABA

Detailed Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Assay for DHPS Inhibitors

This protocol is optimized for 384-well black, flat-bottom microplates.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (prevents non-specific aggregation), 1 mM DTT.

  • Enzyme: Recombinant Bacillus anthracis or E. coli DHPS (purified to >95% homogeneity).

  • Probe: Pterin-conjugated fluorescein tracer (e.g., 2.7 μ M stock)[2].

Step-by-Step Procedure:

  • Buffer Preparation: Freshly prepare the assay buffer. The inclusion of Triton X-100 is critical to eliminate false positives caused by promiscuous aggregators (pan-assay interference compounds, PAINS).

  • Enzyme-Probe Complex Assembly: Dilute DHPS to a final well concentration of 8 μ M and the fluorescent probe to 2.7 μ M in the assay buffer.

  • Dispensing: Using an automated liquid handler (e.g., Echo Acoustic Dispenser), transfer 20 μ L of the Enzyme-Probe master mix into each well of the 384-well plate.

  • Compound Addition: Pin-transfer 100 nL of the 4-aminobenzoate library compounds (10 mM in DMSO) into the assay wells. Final compound concentration is 50 μ M (0.5% DMSO).

  • Controls:

    • Positive Control (100% displacement): 100 μ M of known pterin-site inhibitor.

    • Negative Control (0% displacement): 0.5% DMSO vehicle.

  • Incubation: Incubate the plates in the dark at room temperature for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multimode microplate reader equipped with FP polarizers (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. Hits are defined as compounds reducing the mP signal by >3 standard deviations from the DMSO control mean.

Protocol B: Orthogonal Phenotypic Target Validation (Auxotroph & Rescue Assay)

This assay validates whether the compounds identified in Protocol A are cell-permeable and act specifically on the folate pathway.

Reagents:

  • Media: Mueller-Hinton Broth (MHB), depleted of exogenous thymidine and folate.

  • Strains: Wild-type E. coli (ATCC 25922).

  • Supplements: p-Aminobenzoic acid (pABA), Sulfathiazole (ST)[4].

Step-by-Step Procedure:

  • Inoculum Preparation: Grow wild-type E. coli overnight in MHB. Dilute the culture to an OD600 of 0.01 in fresh, folate-depleted MHB.

  • Plate Setup: Prepare two parallel sets of 384-well clear-bottom plates.

    • Set 1 (Standard MIC): MHB media only.

    • Set 2 (Rescue MIC): MHB media supplemented with 100 μ M pABA.

  • Compound Dosing: Serially dilute the hit compounds from Protocol A (from 100 μ M down to 0.1 μ M) across both sets of plates.

  • Inoculation: Add 25 μ L of the bacterial suspension to all wells (final volume 50 μ L).

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18 hours with continuous shaking.

  • Readout: Measure the absorbance at 600 nm (OD600) to quantify bacterial growth.

  • Interpretation of Causality:

    • If a compound shows an MIC of 5 μ M in Set 1, but the MIC shifts to >100μ M in Set 2 (Rescue), the compound is a competitive inhibitor at the pABA site (similar to classical sulfonamides).

    • If the MIC remains 5 μ M in both Set 1 and Set 2, the compound successfully bypasses pABA competition, validating it as a highly desirable pterin-site inhibitor or possessing a novel mechanism of action[2].

References

  • Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase National Center for Biotechnology Information (PMC) URL:[Link]

  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Abstract This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate. This document provides a detailed, step-by-step protocol, moving from initial method development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind critical experimental choices, such as column chemistry, mobile phase composition, pH, and detection wavelength, is thoroughly explained to provide a foundational understanding for researchers, scientists, and drug development professionals. The final validated method is demonstrated to be suitable for its intended purpose in quality control and research environments.

Introduction and Analyte Characterization

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a complex organic molecule featuring multiple functional groups that dictate its chromatographic behavior. As a derivative of 4-aminobenzoic acid, it shares structural similarities with compounds like benzocaine.[4][5] An effective analytical method is crucial for ensuring the identity, purity, and potency of this compound in research and pharmaceutical applications.

1.1. Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule consists of a 4-aminobenzoate moiety linked via an ester bond to a 2-(3-methoxyphenyl)-2-oxoethyl group. The presence of two aromatic rings, an ester, a ketone, a methoxy ether, and a primary aromatic amine makes it moderately polar.

  • Polarity: The combination of nonpolar aromatic rings and polar functional groups suggests that reversed-phase chromatography is the most suitable separation technique.[6][7] A C18 stationary phase is selected as the primary choice due to its versatility and wide use for moderately polar compounds.

  • UV Absorbance: The 4-aminobenzoate chromophore is known to exhibit strong UV absorbance. For comparison, ethyl 4-aminobenzoate (Benzocaine) has a UV maximum (λmax) around 280-310 nm, depending on the solvent.[8][9] A diode array detector (DAD) scan is essential to determine the optimal wavelength for maximum sensitivity and specificity for the target analyte.

  • pKa: The primary aromatic amine on the 4-aminobenzoate ring is the most significant ionizable group. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 2-3. To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled to maintain the analyte in a single, non-ionized state. Operating at a pH at least 2 units above the pKa (e.g., pH > 5) will ensure the amine group is in its neutral form, which is ideal for reversed-phase retention.

PropertyEstimated Value / CharacteristicRationale for HPLC Method
Molecular Formula C16H15NO4Influences retention and detector response.
Molecular Weight 285.29 g/mol Required for concentration calculations.
Polarity (logP) Moderately PolarSuitable for Reversed-Phase HPLC on a C18 column.
Key Functional Groups Aromatic amine, Ester, Ketone, EtherProvides sites for interaction with stationary phase and a strong UV chromophore.
pKa (Aromatic Amine) ~2-3 (estimated)Critical for mobile phase pH selection to ensure good peak shape.
UV Absorbance (λmax) ~290-310 nm (estimated)Determines the optimal detection wavelength for high sensitivity.

HPLC Method Development Strategy

The development process is a systematic approach to finding the optimal conditions for separation. It begins with selecting initial parameters based on the analyte's properties and progresses to fine-tuning these parameters to achieve the desired performance.

G cluster_0 Method Development Workflow A 1. Analyte Characterization (Structure, Polarity, pKa, UV) B 2. Initial Parameter Selection (Column, Mobile Phase, pH, λmax) A->B Guides Choices C 3. Mobile Phase Optimization (Vary % Organic Modifier) B->C Systematic Approach D 4. System Suitability Check (Tailing, Plates, RSD%) C->D Evaluate Performance D->C If SST Fails E 5. Final Method Confirmation D->E If SST Passes

Caption: Workflow for systematic HPLC method development.

2.1. Initial Chromatographic Conditions

Based on the analyte's characteristics, the following starting parameters are proposed:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a general-purpose column providing a good balance of efficiency and backpressure.[8]

  • Mobile Phase:

    • A: 10 mM Phosphate Buffer, pH 7.0

    • B: Acetonitrile

    • Rationale: A buffered aqueous phase is necessary to control the pH and ensure the amine group remains in its neutral state, promoting good peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Gradient: A generic scouting gradient from 30% to 90% B over 15 minutes is used to determine the approximate elution strength required.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C. Elevated temperature can improve efficiency and reduce backpressure.

  • Detection: Diode Array Detector (DAD) monitoring from 200-400 nm to identify the λmax.

  • Injection Volume: 10 µL.

2.2. Method Optimization

After the initial scouting run, the method is optimized to achieve a retention time between 3 and 10 minutes with good peak symmetry. Let's assume the scouting run showed the peak eluting at 12 minutes with 75% Acetonitrile. This indicates that an isocratic method with a lower percentage of acetonitrile would be suitable.

The percentage of the organic modifier (Acetonitrile) is adjusted to achieve the target retention time. A series of isocratic runs are performed:

  • Run 1: 60% Acetonitrile

  • Run 2: 55% Acetonitrile

  • Run 3: 50% Acetonitrile

The run with the best balance of retention time, resolution from any impurities, and peak shape is selected. For this application, a composition of 55% Acetonitrile and 45% 10 mM Phosphate Buffer (pH 7.0) was found to be optimal.

Final Optimized and Validated HPLC Method

The following table summarizes the finalized instrumental parameters for the quantitative analysis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

ParameterCondition
Instrument Agilent 1100/1200 Series HPLC or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex, Waters)
Mobile Phase Isocratic: 55% Acetonitrile, 45% 10 mM Potassium Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Detailed Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[1][2][10]

G cluster_1 ICH Q2(R2) Validation Workflow A Optimized HPLC Method B System Suitability (SST) A->B C Specificity B->C Proceed if SST Passes D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness C->D D->E E->F F->G G->H I Validated Method H->I

Caption: A typical workflow for analytical method validation.

4.1. System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance is verified by injecting five replicate injections of a standard solution. The results must meet the acceptance criteria outlined below, which are based on USP General Chapter <621>.[6][11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD%) of Peak Area ≤ 2.0%

4.2. Validation Experiments and Protocols

The following validation characteristics were evaluated.

Protocol 1: Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.

  • Procedure:

    • Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.

    • Prepare a solution of the analyte spiked with known related substances or degradation products (if available).

    • Analyze the spiked solution to ensure the analyte peak is well-resolved from all other peaks.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. Resolution between the analyte and the closest eluting peak should be ≥ 2.0.

Protocol 2: Linearity and Range

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol 3: Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (a mixture of all excipients without the active ingredient).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze using the HPLC method.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Protocol 4: Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD% for the results of each study.

  • Acceptance Criteria: The RSD% should be ≤ 2.0% for both repeatability and intermediate precision.

Protocol 5: Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase organic composition (± 2%)

    • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: System suitability requirements must be met under all tested variations.

Preparation of Solutions

5.1. Mobile Phase Preparation (1 L)

  • 10 mM Potassium Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.0 ± 0.05 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Final Mobile Phase: Mix 450 mL of the prepared buffer with 550 mL of HPLC-grade Acetonitrile. Degas the solution by sonication or vacuum filtration before use.

5.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

5.3. Working Standard Solution (10 µg/mL)

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate. The method was successfully developed by systematically evaluating chromatographic parameters based on the analyte's physicochemical properties. Full validation was performed in accordance with ICH guidelines, confirming that the method is robust and suitable for its intended use in quality control and analytical research settings.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Pharmacopeia.cn. <621> CHROMATOGRAPHY. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Concept Heidelberg. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Al-Tamim, H., Al-Kurdi, Z., & Al-Qirim, T. (2022). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. ResearchGate. [Link]

  • Rajeswari, K. R., & Sankar, G. G. (2019). QbD approach in RP-HPLC method development for the assay of benzocaine and diclofenac in dosage forms. SciSpace. [Link]

  • Tourwé, D., & Ortuño, J. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Arpa, M. D., & Yenilmez, E. (2025). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTIFICATION OF BENZOCAINE AND FUSIDIC ACID SIMULTANEOUSLY IN MICROEMULSION. DergiPark. [Link]

  • Sýkora, D., & Pospíšilová, M. (2025). Determination of Benzocaine Using HPLC and FIA with Amperometric Detection on a Carbon Paste Electrode. ResearchGate. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2358432, [2-(2-Methoxyphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. PubChemLite for C25H20F3N3O4S. [Link]

  • Turska, A. A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

  • Frontiers. (n.d.). Supplementary Table S2. Physicochemical properties of identified CpPyK inhibitors. [Link]

  • Wikimedia Commons. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • ASEAN. (2023). Annex VII - List of UV filters which cosmetic products may contain. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]

  • NextSDS. (n.d.). 2-[(3-METHOXYPHENYL)AMINO]-2-OXO-ACETIC ACID ETHYL ESTER. [Link]

  • Tokyo Metropolitan Institute of Public Health. (2009). Study on analysis of UV absorbers in quasi-drugs and cosmetics (Part 2). [Link]

  • ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

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Application

experimental design for testing the anticancer activity of novel aminobenzoates

An Application Guide for the Preclinical Evaluation of Novel Aminobenzoate Anticancer Agents Authored by: A Senior Application Scientist Introduction: A Strategic Framework for Drug Discovery The journey of a novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Evaluation of Novel Aminobenzoate Anticancer Agents

Authored by: A Senior Application Scientist

Introduction: A Strategic Framework for Drug Discovery

The journey of a novel chemical entity from laboratory bench to potential clinical candidate is a rigorous, multi-stage process demanding meticulous experimental design and interpretation. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel aminobenzoates. Derivatives of aminobenzoic acid have shown promise, with some exhibiting potent cytotoxic effects against various cancer cell lines, occasionally surpassing the efficacy of standard chemotherapeutic drugs like 5-Fluorouracil and doxorubicin.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, phased approach that builds upon successive layers of evidence. The core philosophy is to establish broad cytotoxic effects first (Phase I), then delve into the mechanistic underpinnings of action (Phase II), advance to more complex biological models (Phase III), validate efficacy in a living system (Phase IV), and finally, to identify the specific molecular target (Phase V). This strategic funneling ensures that resources are focused on only the most promising compounds, maximizing the efficiency and success rate of the preclinical drug discovery process.[3][4][5]

Phase I: Foundational Screening - Establishing Cytotoxicity

The primary and most fundamental question is whether the novel aminobenzoate compound has any biological effect on cancer cell viability. The goal of this phase is to determine the dose-dependent cytotoxic or cytostatic effects across a panel of relevant cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Causality Behind the Choice: The MTT Assay

We begin with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust, inexpensive, and high-throughput method for an initial screen.[6][7] Its principle is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, viable cells.[6][8] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability.[8] While other assays like MTS or CellTiter-Glo exist, MTT is an excellent and widely accepted starting point for initial compound screening.[3][8]

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).

  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[9]

  • Include wells with medium only to serve as a blank control.[7]

  • Incubate the plate for 24 hours to allow cells to adhere.[7]

2. Compound Treatment:

  • Prepare a stock solution of the novel aminobenzoate in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to create a range of final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Include "vehicle control" wells (medium with the same percentage of DMSO as the treated wells) and "untreated control" wells (medium only).

  • Incubate the plate for a defined period, typically 48 or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

4. Solubilization and Absorbance Reading:

  • Carefully remove the MTT-containing medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Presentation: IC50 Determination

The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression analysis.

Compound IDCell LineTreatment Duration (h)IC50 (µM)
Aminobenzoate-01MCF-7 (Breast)725.85
Aminobenzoate-01A549 (Lung)7221.3
Doxorubicin (Control)MCF-7 (Breast)728.31[11]
Doxorubicin (Control)A549 (Lung)721.50[11]

Phase II: Mechanistic Deep-Dive - How Do the Compounds Work?

A reduction in cell viability is a promising start, but it doesn't explain the mechanism. The compound could be inducing programmed cell death (apoptosis), causing necrosis, or simply halting cell division (cytostasis). Phase II aims to distinguish between these possibilities. The induction of apoptosis is a desired mechanism for anticancer drugs.[12][13]

Workflow for Mechanistic Investigation

G Start Compound with IC50 < 20 µM from Phase I Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Start->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Start->CellCycle_Assay Apoptotic_Result Significant Apoptosis Detected? Apoptosis_Assay->Apoptotic_Result CycleArrest_Result Cell Cycle Arrest Observed? CellCycle_Assay->CycleArrest_Result Mechanism_Apoptosis Mechanism: Pro-apoptotic Apoptotic_Result->Mechanism_Apoptosis Yes Low_Priority Consider as Low Priority or Necrotic Mechanism Apoptotic_Result->Low_Priority No Mechanism_Arrest Mechanism: Cytostatic (Cell Cycle Arrest) CycleArrest_Result->Mechanism_Arrest Yes CycleArrest_Result->Low_Priority No

Figure 1: Decision workflow for mechanistic assays.

A. Investigating Apoptosis: The Annexin V/PI Assay

Scientific Rationale: Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of four populations:

  • Live cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the aminobenzoate compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., Doxorubicin or Staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a mild cell dissociation solution (e.g., Accutase or Trypsin-EDTA). Centrifuge all collected cells at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

Data Presentation: Quantifying Apoptosis
TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control0.1% DMSO94.13.21.51.2
Aminobenzoate-015.85 µM (IC50)45.235.815.13.9
Aminobenzoate-0111.7 µM (2x IC50)15.748.330.65.4
Doxorubicin8.3 µM (IC50)48.931.516.23.4
B. Investigating Cell Cycle Arrest: PI Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[15] This arrest prevents cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution.[16] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[17] This allows for the quantification of cells in each phase of the cell cycle. RNase treatment is crucial to prevent PI from binding to double-stranded RNA, which would otherwise interfere with the DNA content analysis.[16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment period is often sufficient to observe effects on the cell cycle.

  • Cell Harvesting and Fixation:

    • Harvest cells (including floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[18]

    • Incubate the fixed cells for at least 2 hours at -20°C (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M populations.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSO55.428.116.5
Aminobenzoate-015.85 µM (IC50)25.115.359.6
Nocodazole (Control)100 nM10.28.581.3

Phase III: Advancing to More Predictive In Vitro Models

While 2D monolayer cultures are essential for initial screening, they do not fully replicate the complex architecture and microenvironment of a solid tumor.[19] Before moving to expensive and time-consuming animal studies, it is prudent to test promising compounds in more advanced models.

3D Spheroid Cultures: Cancer cells grown as 3D spheroids better mimic the cell-cell interactions, nutrient gradients, and hypoxic core characteristic of small avascular tumors.[19] Many compounds show reduced efficacy in 3D models compared to 2D monolayers, making this a more stringent and predictive test. Assays can be adapted to measure spheroid growth inhibition or viability (e.g., using CellTiter-Glo 3D).

Phase IV: In Vivo Validation - Efficacy in a Living System

The ultimate test of a potential anticancer drug's efficacy before human trials is its performance in an animal model.[4][5] This phase assesses the compound's ability to inhibit tumor growth in a complex biological system, providing initial insights into its pharmacokinetics and potential toxicity.

Model Selection: Xenografts vs. Patient-Derived Xenografts (PDX)
  • Cell Line-Derived Xenografts: These are the standard and most common models, created by subcutaneously injecting cultured human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[20][21][22] They are reproducible and relatively inexpensive.

  • Patient-Derived Xenografts (PDX): These models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[23][24][25] PDX models better retain the heterogeneity and molecular characteristics of the original human tumor, making them highly predictive of clinical outcomes.[26][27][28]

General Protocol: Subcutaneous Xenograft Efficacy Study

1. Animal Model and Cell Implantation:

  • Acquire immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of PBS/Matrigel) subcutaneously into the right flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor formation.

  • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

3. Dosing and Monitoring:

  • Administer the aminobenzoate compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) based on a predetermined dosing schedule (e.g., daily for 21 days). The dose level should be based on prior maximum tolerated dose (MTD) studies.

  • The control group should receive the vehicle solution on the same schedule.

  • Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

4. Study Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the dosing period.

  • Excise tumors at the end of the study, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • The primary endpoint is typically Tumor Growth Inhibition (TGI).

Data Presentation: In Vivo Tumor Growth
Treatment GroupMean Tumor Volume (mm³) Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 150-+5.2
Aminobenzoate-01 (50 mg/kg)650 ± 9555.2-1.5
Cisplatin (Control, 5 mg/kg)580 ± 8059.9-8.7

Phase V: Target Deconvolution - Identifying the Molecular Target

For a truly promising drug candidate, understanding its direct molecular target is crucial for further development, biomarker identification, and predicting potential resistance mechanisms.

Kinome Profiling: Since many anticancer drugs target protein kinases, kinome profiling is a powerful technique.[29] This involves screening the compound against a large panel of kinases to determine its inhibitory activity and selectivity profile.[30][31] This can be done using biochemical assays or cell-based technologies that measure the phosphorylation status of kinase substrates.[32][33]

Chemical Proteomics & AI: Advanced methods like chemical proteomics can identify direct binding partners of a compound from a complex cell lysate.[34] When combined with artificial intelligence and machine learning approaches, these large datasets can help predict and validate novel drug targets with greater accuracy.[34][35][36]

Overall Experimental Design

Sources

Method

Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate as a Novel Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the potential applications and experimental protocols for the novel molecular probe, 2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the potential applications and experimental protocols for the novel molecular probe, 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate. While this specific molecule is presented here as a novel tool, the principles, design rationale, and experimental methodologies are grounded in established practices for the development and application of small-molecule probes in biomedical research and drug discovery.[1][2][3] This guide will detail the synthesis, characterization, and proposed use of this compound in cell-based imaging and enzyme activity assays, offering insights into its potential for interrogating biological systems.

Introduction and Design Rationale

The development of novel small-molecule probes is a cornerstone of advancing our understanding of complex biological processes and accelerating drug discovery pipelines.[2][3] These tools enable the precise interrogation of cellular pathways and protein function in ways that were previously intractable.[3] We introduce 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate as a potential molecular probe designed for versatility in cellular applications.

The design of this probe is predicated on a modular architecture, where each structural component contributes to its overall function:

  • 4-Aminobenzoate Moiety: This is the core fluorophore of the molecule. Aminobenzoate derivatives are known to exhibit fluorescence, and their spectral properties can be sensitive to the local microenvironment, such as polarity and pH.[4] This inherent sensitivity makes it a promising reporter group.

  • 2-Oxoethyl Linker: The ester linkage provides a potential site for enzymatic cleavage by cellular esterases. This feature can be exploited to design "turn-on" or ratiometric probes, where cleavage of the ester results in a detectable change in the fluorescence signal.

  • 3-Methoxyphenyl Group: This terminal aromatic group can influence the probe's spectroscopic properties through electronic effects and may also contribute to its specific localization within the cell or binding to a biological target. Its lipophilicity can aid in membrane permeability.

Based on this design, 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is proposed as a tool for:

  • Cellular Imaging: To visualize cellular compartments or track dynamic changes in the cellular environment.

  • Enzyme Activity Assays: As a fluorogenic substrate for esterases or other hydrolases.

Physicochemical and Spectroscopic Properties

A thorough characterization of the physicochemical and spectroscopic properties of a molecular probe is essential for its effective use and the interpretation of experimental results.

Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

PropertyValue
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and other common organic solvents; sparingly soluble in aqueous buffers.
CAS Number Not available

Spectroscopic Characterization:

The spectroscopic properties of the intact probe are expected to differ from its potential cleavage product, 4-aminobenzoic acid.

Table 2: Predicted Spectroscopic Properties

CompoundPredicted λ_abs (max)Predicted λ_em (max)Predicted Quantum Yield
Intact Probe ~310 nm~350-400 nmLow to moderate
4-Aminobenzoic Acid ~290 nm~340 nmHigher upon cleavage
Protocol 2.1: Spectroscopic Characterization
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µM) in a relevant buffer (e.g., PBS, pH 7.4).

  • Absorbance Spectroscopy:

    • Use a UV-Vis spectrophotometer to scan the absorbance spectrum from 250 to 500 nm.

    • Determine the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a fluorometer to measure the fluorescence emission spectrum.

    • Excite the sample at the determined λ_abs.

    • Record the emission spectrum from the excitation wavelength +10 nm to 600 nm.

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination:

    • Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between the sodium salt of 4-aminobenzoic acid and 2-bromo-1-(3-methoxyphenyl)ethan-1-one.

Protocol 3.1: Synthesis
  • Salt Formation:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid (1 eq.) in a suitable solvent such as DMF.

    • Add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C with stirring.

    • Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Nucleophilic Substitution:

    • Dissolve 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1 eq.) in DMF.

    • Add the solution of the electrophile dropwise to the flask containing the sodium 4-aminobenzoate.

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow cluster_reactants Reactants cluster_process Process 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Salt_Formation Salt Formation (DMF, 0°C to RT) 4-Aminobenzoic_Acid->Salt_Formation NaH NaH NaH->Salt_Formation Bromo_Ketone 2-bromo-1-(3-methoxyphenyl)ethan-1-one Nucleophilic_Substitution Nucleophilic Substitution (DMF, RT, Overnight) Bromo_Ketone->Nucleophilic_Substitution Salt_Formation->Nucleophilic_Substitution Workup Aqueous Work-up & Extraction Nucleophilic_Substitution->Workup Purification Column Chromatography Workup->Purification Product 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate Purification->Product

Caption: Workflow for the synthesis of the molecular probe.

Application in Cellular Imaging

The probe's potential to be cleaved by intracellular esterases makes it a candidate for a "turn-on" fluorescent sensor for cellular activity.

Protocol 4.1: Live Cell Imaging
  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture in appropriate medium until 70-80% confluent.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filters based on the probe's excitation and emission spectra).

    • Acquire images at different time points to monitor any changes in fluorescence intensity or localization.

Cellular Imaging Workflow Start Start: Plate Cells Culture Culture to 70-80% Confluency Start->Culture Prepare_Probe Prepare Probe Working Solution Culture->Prepare_Probe Stain Incubate Cells with Probe (30-60 min, 37°C) Prepare_Probe->Stain Wash Wash Cells with PBS (3x) Stain->Wash Image Fluorescence Microscopy Imaging Wash->Image

Caption: Step-by-step workflow for live-cell imaging.

Application in Enzyme Activity Assays

The ester linkage in the probe can potentially be cleaved by hydrolases, leading to the release of the more fluorescent 4-aminobenzoic acid. This can be the basis for a fluorogenic enzyme assay.

Protocol 5.1: In Vitro Esterase Activity Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare a concentrated stock of the enzyme (e.g., porcine liver esterase) in a suitable buffer.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Setup:

    • In a 96-well black plate, add the reaction buffer.

    • Add the enzyme to the desired final concentration.

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time.

  • Initiation of Reaction:

    • Add the probe to a final concentration of 10-50 µM to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the emission wavelength of 4-aminobenzoic acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase).

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Enzyme Assay Principle cluster_reactants Reactants cluster_products Products Probe Probe (Low Fluorescence) Cleaved_Product 4-Aminobenzoic Acid (High Fluorescence) Probe->Cleaved_Product Enzymatic Cleavage Enzyme Esterase Other_Product 2-hydroxy-1-(3-methoxyphenyl)ethan-1-one

Caption: Principle of the fluorogenic enzyme assay.

Data Analysis and Interpretation

  • Cellular Imaging:

    • Qualitative Analysis: Observe the subcellular localization of the fluorescence signal. Co-staining with organelle-specific dyes can help identify the probe's target compartments.

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in cells or specific regions of interest. This can be used to quantify changes in response to stimuli.

  • Enzyme Activity Assays:

    • The rate of the reaction is determined from the linear portion of the kinetic curve (fluorescence vs. time).

    • For inhibitor screening, the percentage of inhibition is calculated as: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • IC₅₀ values are determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSolution
Synthesis: Low or no product yieldIncomplete salt formation; inactive reagents.Ensure anhydrous conditions for salt formation; use fresh reagents.
Imaging: No or weak fluorescence signalLow probe concentration; insufficient incubation time; low esterase activity in the cell line.Increase probe concentration or incubation time; use a positive control cell line with known high esterase activity.
Imaging: High background fluorescenceIncomplete washing; probe precipitation.Increase the number of washing steps; ensure the probe is fully dissolved in the medium.
Enzyme Assay: High background signalAutohydrolysis of the probe.Run a no-enzyme control to measure the rate of autohydrolysis and subtract it from the sample rates.
Enzyme Assay: No signal increaseInactive enzyme; inappropriate buffer conditions.Use a fresh enzyme stock; optimize the pH and ionic strength of the reaction buffer.

References

  • Development of molecular probe for application of molecular imaging to drug development. (n.d.). Google Scholar.
  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. (2023, August 1). Chemical Society Reviews.
  • Chemical probes and drug leads from advances in synthetic planning and methodology. (n.d.). PMC.
  • Molecular probes: insights into design and analysis from computational and physical chemistry. (2008, January 22). Biochemical Society Transactions.
  • Designing Molecular Fluorescent Probes. (n.d.). BOC Sciences.
  • Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. (2025, June 24). PMC.
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (2013, August 15). PubMed.
  • Synthesis, Spectroscopic Characterization, Antimicrobial and Antioxidant Properties of Some Metal(II) Complexes of Mixed Ligands-Riboflavin and 4-Aminobenzoic Acid. (2015, April 2). Research and Reviews.
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (n.d.). ResearchGate.
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. (2024, February 14). Chemical Reviews.
  • Principles of Molecular Probe Design and Applications. (2022, July 22). ResearchGate.
  • Design and Development of Molecular Imaging Probes. (n.d.). PMC.
  • Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. (n.d.). PMC.
  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate. (n.d.). Benchchem.
  • Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. (2006, August 19). Spectroscopy Letters.
  • The Molecular Probes Handbook. (n.d.). Thermo Fisher Scientific - US.
  • Protocols for Cellular assay. (n.d.). Abcam.
  • Protocols. (n.d.). Molecular Biology.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. (n.d.). PMC.
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. (2023, January 11). ResearchGate.
  • amino benzoate moiety promoted. (2023, March 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2024, April 6). MDPI.

Sources

Application

Application Notes and Protocols for the Formulation of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate, a novel compound with potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate, a novel compound with potential therapeutic applications. As with many new chemical entities (NCEs) emerging from discovery pipelines, this molecule is presumed to have poor aqueous solubility, a significant hurdle for achieving meaningful exposure in preclinical in vivo models.[1][2] This guide eschews a one-size-fits-all template, instead presenting a systematic, decision-based workflow. We begin with essential physicochemical characterization and proceed through a multi-pronged approach to formulation development, including co-solvent systems, suspensions, and advanced cyclodextrin-based strategies. Each protocol is detailed with the underlying scientific rationale to empower researchers to make informed decisions tailored to their specific experimental needs. The overarching goal is to develop a safe, homogenous, and stable formulation that ensures accurate dosing and maximizes bioavailability for reliable pharmacodynamic and toxicological assessment.[3][4]

Foundational Step: Physicochemical Characterization

Before any formulation can be rationally designed, a thorough understanding of the compound's fundamental physicochemical properties is paramount.[5] This initial characterization is not merely a data-gathering exercise; it is the compass that directs all subsequent formulation efforts. The data obtained will determine which strategies are viable and which are likely to fail.

Rationale for Characterization

The solubility of a compound in various pharmaceutically acceptable vehicles is the most critical parameter.[5] It directly informs the feasibility of creating a simple solution versus the necessity of a more complex system like a suspension or lipid-based formulation.[6] Properties such as the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) provide insights into how solubility will change with pH and the compound's overall lipophilicity, respectively.

Experimental Protocol: Solubility Screening

This protocol outlines a systematic method to determine the solubility of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate in a panel of common vehicles.

Materials:

  • 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate powder

  • Selection of solvents and co-solvents (See Table 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Water for Injection (WFI) or equivalent

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each selected vehicle in a separate vial. The presence of undissolved solid material at the end of the experiment is crucial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • After incubation, visually confirm that excess solid remains. If not, add more compound and repeat the incubation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.[7]

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., Methanol, Acetonitrile, or DMSO) to bring the concentration within the linear range of the analytical method.

  • Quantify the compound's concentration in the diluted supernatant using a validated HPLC method.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Data Interpretation

The results of the solubility screen should be compiled into a clear, comparative table. This data will serve as the primary decision-making tool for selecting a formulation strategy.

Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (Note: These values are hypothetical and should be replaced with experimental data.)

PropertyHypothetical ValueSignificance
Molecular Weight299.31 g/mol Influences diffusion and membrane transport.
pKa3.5 (amine), N/A (base)Indicates potential for pH-dependent solubility.
cLogP3.8Suggests high lipophilicity and poor aqueous solubility.
Melting Point155 °CHigh melting point can correlate with low solubility.
Physical FormCrystalline SolidThe crystalline state is typically less soluble than amorphous forms.[6]

Table 2: Hypothetical Solubility Screening Results for 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (Note: These values are for illustrative purposes. Substitute with actual experimental data.)

VehicleCategorySolubility (mg/mL)
WaterAqueous< 0.001
PBS, pH 7.4Aqueous Buffer< 0.001
5% Dextrose in Water (D5W)Aqueous< 0.001
Propylene Glycol (PG)Co-solvent5.2
Polyethylene Glycol 400 (PEG400)Co-solvent15.8
Dimethyl Sulfoxide (DMSO)Co-solvent> 100
EthanolCo-solvent25.4
Tween® 80Surfactant8.9
20% (w/v) HP-β-CD in WaterCyclodextrin12.5
Corn OilLipid2.1

Formulation Development: Strategies and Protocols

Based on the characterization data, which likely indicates poor aqueous solubility, several formulation strategies can be employed. The choice depends on the required dose, the route of administration, and the study's duration.

Strategy A: Co-solvent System

Rationale: This is often the most direct approach for early-stage studies. It involves dissolving the compound in a water-miscible organic solvent and diluting this stock with an aqueous vehicle.[8] The goal is to keep the compound in solution at the final desired concentration. However, there is a risk of precipitation upon injection into the aqueous environment of the body.[5]

Recommended for: Oral gavage (PO), Intraperitoneal (IP), and some Intravenous (IV) administrations, provided the final solvent concentration is well-tolerated.

Protocol: Preparation of a 5 mg/mL Dosing Solution

  • Prepare Stock Solution: Dissolve 50 mg of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate in 0.5 mL of DMSO. Vortex thoroughly until a clear solution is obtained. Gentle warming or brief sonication can aid dissolution.[8]

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing 4.0 mL of PEG400 and 0.5 mL of Tween® 80.

  • Combine and Dilute: Slowly add the DMSO stock solution (from Step 1) to the PEG400/Tween® 80 mixture while vortexing continuously.

  • Final Dilution: Gradually add 5.0 mL of sterile saline or PBS to the mixture with continuous vortexing to reach the final volume of 10 mL. The final vehicle composition will be 5% DMSO, 40% PEG400, 5% Tween® 80, and 50% Saline.

Table 3: Example Co-solvent Formulation Compositions

ComponentFunctionTypical % (v/v)Rationale
DMSO, NMPStrong organic solvent5 - 10%Excellent solubilizing power for highly lipophilic compounds.[8]
PEG300, PEG400Co-solvent30 - 60%Water-miscible, low toxicity, widely used in parenteral formulations.[5]
Tween® 80, Kolliphor® ELSurfactant / Emulsifier5 - 10%Improves solubility and prevents precipitation upon dilution.[1]
Saline, PBS, D5WAqueous diluentRemainderProvides isotonicity and brings the formulation to the final volume.
Strategy B: Suspension Formulation

Rationale: If the compound's solubility is too low for a co-solvent approach at the required dose, a suspension is a viable alternative. This involves dispersing fine particles of the drug in an aqueous vehicle.[8] The key is to ensure particle size uniformity and prevent settling to allow for accurate, reproducible dosing.

Recommended for: Oral gavage (PO), Subcutaneous (SC), Intramuscular (IM). Not suitable for IV administration.

Protocol: Preparation of a 10 mg/mL Suspension

  • Particle Size Reduction (Crucial): If the compound is not already micronized, weigh the required amount and grind it to a very fine powder using a mortar and pestle. This increases the surface area for dissolution.[2]

  • Prepare Suspending Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (or Sodium CMC) in sterile water. Slowly add the powder to the water while stirring continuously. Stir for several hours or overnight at 4°C to ensure complete hydration.[9]

  • Prepare a Slurry (Wetting): In a separate vessel, add a small amount of the suspending vehicle to the micronized compound. Add 1-2 drops of Tween® 80 (as a wetting agent) and mix to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder disperses properly in the aqueous vehicle.

  • Final Formulation: Gradually add the remaining suspending vehicle to the slurry while stirring or homogenizing to achieve the final desired concentration and volume.

  • Storage and Dosing: Store the suspension at 2-8°C. Crucially, the suspension must be continuously stirred or vortexed vigorously immediately before each dose is drawn to ensure uniformity.

Strategy C: Cyclodextrin-Based Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the lipophilic compound and increasing its apparent water solubility.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and favorable safety profile.[10]

Recommended for: Oral (PO), IP, and IV administration.

Protocol: Preparation of a 10 mg/mL Solution via Complexation

  • Prepare Cyclodextrin Solution: Based on solubility screening (e.g., Table 2), prepare a solution of HP-β-CD in WFI or saline at an appropriate concentration (e.g., 20-40% w/v).

  • Complexation: Slowly add the 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate powder to the cyclodextrin solution while stirring vigorously.

  • Facilitate Dissolution: Continue to stir or sonicate the mixture until the compound is fully dissolved, which indicates the formation of the inclusion complex. This process can take several hours. Gentle heating (e.g., to 40-50°C) can accelerate complexation but must be tested for compound stability.

  • Sterilization: Once a clear solution is obtained, sterilize it by filtering through a 0.22 µm syringe filter.

Formulation Characterization and Decision Workflow

Once a lead formulation is prepared, it must be characterized to ensure it is suitable for in vivo use.

  • Visual Inspection: Check for clarity (solutions) or uniform dispersion (suspensions). Look for any signs of precipitation or crystallization.

  • Concentration Verification: Use a validated HPLC method to confirm the final concentration of the active ingredient.

  • Short-Term Stability: Store the formulation under the intended storage conditions (e.g., 4°C) and re-analyze the concentration and visual appearance at set time points (e.g., 4 hours, 24 hours, 7 days) to ensure it remains stable for the duration of the study.[11]

  • In Vitro Dilution Test: For injectable co-solvent formulations, perform a dilution test by adding the formulation to a larger volume of PBS (e.g., 1:100) to simulate injection into the bloodstream and observe for any precipitation.

Formulation Development Workflow

The following diagram illustrates the logical progression from initial characterization to the selection of a final formulation for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Solution-Based cluster_3 Dispersion-Based cluster_4 Phase 3: Validation & Use Compound Acquire/Synthesize Compound Characterize Physicochemical Characterization (Solubility, pKa, LogP) Compound->Characterize Decision Solubility in Aqueous/Co-solvent Sufficient for Dose? Characterize->Decision Cosolvent Co-Solvent Formulation Decision->Cosolvent Yes Suspension Suspension Formulation Decision->Suspension No Cyclodextrin Cyclodextrin Formulation QC Final QC Checks (Concentration, Stability, Appearance) Cosolvent->QC Lipid Lipid-Based Formulation (e.g., SEDDS) Suspension->QC InVivo In Vivo Dosing (PO, IP, IV, SC) QC->InVivo

Sources

Method

Application Note: Advanced Techniques for Evaluating the Metabolic Stability of Benzocaine Analogues

Introduction: The Metabolic Liability of Ester-Type Anesthetics Benzocaine (ethyl 4-aminobenzoate) is a classical ester-type local anesthetic. While highly effective for topical analgesia, its systemic utility is severel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metabolic Liability of Ester-Type Anesthetics

Benzocaine (ethyl 4-aminobenzoate) is a classical ester-type local anesthetic. While highly effective for topical analgesia, its systemic utility is severely limited by its rapid biotransformation. In physiological environments, benzocaine is rapidly hydrolyzed by1[1]. This cleavage yields para-aminobenzoic acid (PABA) and ethanol, leading to a remarkably short systemic half-life and carrying the risk of dose-dependent methemoglobinemia.

To overcome these liabilities, drug development professionals frequently synthesize benzocaine analogues—employing strategies such as altering the ester alkyl chain length (e.g., methyl homologues), isosteric replacement (e.g., amides), or targeted deuteration. Evaluating these analogues requires a robust, self-validating in vitro testing cascade that can accurately decouple plasma esterase activity from hepatic Cytochrome P450 (CYP450) metabolism.

Pathway A Benzocaine Analogue (Ester Prodrug/Active) B Carboxylesterases (CES) & Butyrylcholinesterase A->B Hydrolysis E CYP450 Oxidation (Minor Pathway) A->E NADPH-dependent C Para-aminobenzoic Acid (PABA) Derivative B->C D Aliphatic Alcohol B->D

Enzymatic hydrolysis pathway of benzocaine analogues by systemic esterases.

Experimental Rationale & Causality

When evaluating ester-containing compounds, standard metabolic stability assays must be heavily modified. The causality behind our experimental design choices relies on isolating specific enzymatic pathways:

  • Matrix Selection : 2[2], whereas Human Liver Microsome (HLM) assays probe both CES and CYP450 metabolism.

  • Cofactor Manipulation : CYP450 enzymes require NADPH to function, but esterases do not. By running HLM incubations without NADPH, we isolate hepatic esterase hydrolysis.

  • Chemical Inhibition : To confirm that degradation is strictly CES-mediated in the liver, we utilize Bis(p-nitrophenyl) phosphate (BNPP), a potent, broad-spectrum esterase inhibitor. If stability is restored upon BNPP addition, esterase liability is confirmed.

  • Quenching Mechanics : Reactions are quenched using ice-cold acetonitrile (ACN). This choice is causal: ACN rapidly denatures proteins, instantly halting enzymatic activity, while simultaneously extracting the small-molecule analyte for 3[3].

Workflow A Benzocaine Analogues B Plasma Assay (BChE) A->B C HLM Assay (CES & CYP) A->C D LC-MS/MS Analysis B->D C->D E PK Modeling (Cl_int, t1/2) D->E

Workflow for evaluating the metabolic stability of benzocaine analogues.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below operates as a self-validating system . This means the assay inherently proves its own accuracy through built-in control matrices.

Protocol A: In Vitro Plasma Stability Assay (BChE Hydrolysis)

This protocol determines the susceptibility of the analogue to plasma butyrylcholinesterase.

Self-Validation Matrix:

  • Negative Control (Buffer Only): Validates that degradation is enzymatic, not due to chemical instability at pH 7.4.

  • Zero-Time Point ( T0​ ): Estestablished 100% baseline recovery; verifies quenching efficiency.

  • Positive Control: Procaine or Benzocaine (known t1/2​ ~13 min) confirms the esterase activity of the plasma batch.

Step-by-Step Methodology:

  • Preparation: Pre-warm 100 mM phosphate buffer (pH 7.4) and pooled human plasma to 37°C. Dilute plasma to 50% with buffer to prevent matrix suppression during MS analysis.

  • Spiking: Prepare a 1 mM stock of the benzocaine analogue in DMSO. Spike the stock into the plasma mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate the mixture in a shaking water bath at 37°C. At predetermined time points (0, 15, 30, 60, and 120 min), extract a 50 µL aliquot.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing a stable-isotope-labeled internal standard (IS).

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol utilizes the 4[4] driven by hepatic CES and CYP450.

Self-Validation Matrix:

  • Cofactor-Drop Control (-NADPH): Differentiates CES-mediated hydrolysis from CYP450-mediated oxidation.

  • Inhibitor Control (+BNPP): Addition of 100 µM BNPP suppresses CES. If the compound degrades in the presence of NADPH + BNPP, the liability is CYP-mediated.

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the benzocaine analogue (final concentration 1 µM). To initiate CYP-mediated metabolism, add NADPH to a final concentration of 1 mM. (For the -NADPH control, add an equivalent volume of buffer).

  • Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at 0, 10, 20, 30, 45, and 60 minutes.

  • Quenching & Processing: Quench with 150 µL ice-cold ACN containing IS. Vortex and centrifuge as described in Protocol A.

Protocol C: LC-MS/MS Quantification and Kinetic Calculations
  • Bioanalysis: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculations:

    • Half-life ( t1/2​ ) = 0.693/k

    • Intrinsic Clearance ( Clint​ ) = (0.693/t1/2​)×(mL incubation/mg protein)×45 mg protein/g liver×20 g liver/kg body weight .

Quantitative Data Presentation

The table below summarizes representative metabolic stability data comparing benzocaine to rationally designed analogues. Notice how structural modifications directly alter the primary clearance route and half-life.

CompoundStructural ModificationPlasma t1/2​ (min)HLM t1/2​ (min)Primary Clearance Route
Benzocaine None (Ethyl ester)13.025.4BChE / CES
Analogue A Methyl homologous ester27.045.2CES
Analogue B Deuterated ethyl chain15.055.0BChE (CYP resistant)
Analogue C Amide isostere> 120.085.0CYP450 (Hepatic)

Data Interpretation: Shortening the alkyl chain (Analogue A) moderately increases stability against plasma BChE. Converting the ester to an amide (Analogue C) completely abolishes esterase liability, shifting clearance entirely to hepatic CYP450 enzymes, significantly prolonging the half-life.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PubMed Central
  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method Frontiers
  • Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects National Institutes of Health (NIH) / PubMed Central

Sources

Application

Application Notes and Protocols: Investigating the Cellular Effects of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Introduction: A Structural Rationale for Investigation 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a novel chemical entity whose potential in cell-based research has yet to be formally described. A structural decon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structural Rationale for Investigation

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a novel chemical entity whose potential in cell-based research has yet to be formally described. A structural deconstruction of the molecule suggests several plausible avenues for biological activity, providing a strong rationale for its investigation in cellular models. The molecule integrates three key structural motifs:

  • The 4-aminobenzoate (PABA) Moiety: PABA is an essential precursor in the folate synthesis pathway of many microorganisms.[1] Chemical modifications of PABA have yielded derivatives with significant antimicrobial and cytotoxic properties against cancer cell lines.[1][2]

  • The Phenacyl Ester Linkage: Phenacyl esters are widely used as derivatization agents to enhance the detection of molecules like fatty acids in analytical chromatography, demonstrating their utility in cellular extracts.[3][4]

  • The 3-Methoxyphenyl Group: This functional group is a common feature in a wide array of pharmacologically active compounds. Notably, its presence is a hallmark of several potent anticancer agents, including tubulin polymerization inhibitors and other cytotoxic molecules.[5][6][7]

The hybridization of these motifs in a single molecule suggests a strong potential for anticancer activity. The 3-methoxyphenyl group, in particular, directs our hypothesis toward mechanisms involving cell cycle arrest and cytotoxicity. This application note outlines a comprehensive strategy for the initial screening and mechanistic characterization of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (herein referred to as "Compound M-4AB") in cancer cell-based assays.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Based on the prevalence of the methoxyphenyl moiety in known tubulin-targeting agents, we hypothesize that Compound M-4AB may act as a microtubule-destabilizing agent.[5][7] Such compounds typically bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cells, leading to a halt in mitosis (G2/M phase arrest), the activation of the apoptotic cascade, and ultimately, cell death.

Proposed_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 Intracellular Target cluster_2 Cellular Consequences M4AB Compound M-4AB Tubulin α/β-Tubulin Dimers M4AB->Tubulin Binding & Inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Prevents Microtubule Polymerization Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Triggers Mitotic Catastrophe

Caption: Proposed mechanism of Compound M-4AB as a tubulin polymerization inhibitor.

Initial Characterization: Bioprofiling and Compound Handling

Prior to extensive cell-based testing, a preliminary bioprofiling of Compound M-4AB is essential for data integrity.[8]

3.1 Compound Preparation

  • Stock Solution: Prepare a 10 mM stock solution of Compound M-4AB in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the culture well is ≤ 0.5% to avoid solvent-induced toxicity.

3.2 Recommended Initial Assays A standard panel of assays should be run to identify potential assay artifacts.[8]

ParameterAssay TypeRationale
Solubility NephelometryPoor solubility can lead to inaccurate activity measurements and false positives.
Cellular Toxicity ATP Content (e.g., CellTiter-Glo®)Provides a baseline measure of general cytotoxicity across different cell lines.
Reporter Interference Luciferase Inhibition AssayIdentifies compounds that directly inhibit common reporter enzymes, a source of false positives in reporter-based assays.
Redox Activity Resazurin/H₂O₂ ProductionFlags compounds that are redox-active, a common cause of non-specific assay hits.

Protocol: Cytotoxicity Screening via Resazurin Reduction Assay

This protocol determines the dose-dependent cytotoxic effect of Compound M-4AB on cancer cell lines. The assay measures the metabolic reduction of resazurin (a non-fluorescent blue dye) to resorufin (a highly fluorescent pink compound) by viable cells.

Cytotoxicity_Workflow cluster_workflow Resazurin Assay Workflow s1 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate s2 2. Incubate 24h (37°C, 5% CO₂) s1->s2 s3 3. Add Compound M-4AB (Serial Dilutions) s2->s3 s4 4. Incubate 48-72h s3->s4 s5 5. Add Resazurin Reagent s4->s5 s6 6. Incubate 1-4h s5->s6 s7 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) s6->s7 s8 8. Calculate IC₅₀ s7->s8

Caption: Experimental workflow for the resazurin-based cytotoxicity assay.

4.1 Materials

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Compound M-4AB (10 mM stock in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

4.2 Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background).

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment: Prepare a 2X concentration series of Compound M-4AB in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Also, add vehicle control (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Reagent Addition: Add 10 µL of resazurin solution to each well.

  • Signal Development: Incubate for 1-4 hours at 37°C, protected from light, until the positive control wells turn a distinct pink.

  • Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (medium only) from all readings. b. Normalize the data: % Viability = (Fluorescence of treated well / Fluorescence of vehicle control well) * 100. c. Plot % Viability against the log of compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

4.3 Hypothetical Data Presentation

Cell LineTissue of OriginProposed IC₅₀ (µM) for Compound M-4AB
MCF-7 Breast Adenocarcinoma2.5
HeLa Cervical Adenocarcinoma1.8
A549 Lung Carcinoma5.2
MRC-5 Normal Lung Fibroblast> 50

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol determines if Compound M-4AB induces cell cycle arrest, a hallmark of microtubule-targeting agents. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell by flow cytometry.

5.1 Materials

  • 6-well plates

  • Compound M-4AB

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

5.2 Step-by-Step Procedure

  • Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat cells with Compound M-4AB at concentrations around the determined IC₅₀ (e.g., 1X and 2X IC₅₀) and a vehicle control for 24 hours.

  • Harvesting: Collect both floating and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A). Gate on the single-cell population to exclude doublets.

  • Data Interpretation: The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates cell cycle arrest at this phase, consistent with the proposed mechanism.

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow s1 1. Seed & Treat Cells (24h) s2 2. Harvest All Cells (Floating + Adherent) s1->s2 s3 3. Fix in Cold 70% Ethanol s2->s3 s4 4. Stain with Propidium Iodide/RNase A s3->s4 s5 5. Analyze by Flow Cytometry s4->s5 s6 6. Quantify G1, S, G2/M Populations s5->s6

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Concluding Remarks

The structural features of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate provide a compelling, hypothesis-driven basis for its evaluation as a potential anticancer agent. The protocols detailed in this guide offer a robust and validated starting point for characterizing its effects on cell viability and cell cycle progression. Positive results from these initial assays would warrant further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI), tubulin polymerization assays, and in vivo xenograft models, to fully elucidate its therapeutic potential.

References

  • ResearchGate. (2020). Synthesis and biological activity of fibrate-based acyl- and alkyl-phenoxyacetic methyl esters and 1,2-dihydroquinolines. Available at: [Link]

  • Farag, M. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC. Available at: [Link]

  • Poczta, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • Semantic Scholar. (2017). The Biological and Antimicrobial activities of Phenolipids. Available at: [Link]

  • EU-OPENSCREEN. Bioprofiling. Available at: [Link]

  • Zheng, S., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. ACS Publications. Available at: [Link]

  • Rutkauskas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available at: [Link]

  • RSC Publishing. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available at: [Link]

  • PubMed. (1987). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Available at: [Link]

  • Gutz, H., et al. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. PMC. Available at: [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available at: [Link]

  • PubMed. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Available at: [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing the Antioxidant Potential of Aminobenzoate Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Antioxidant Role of Aminobenzoate Compounds Aminobenzoate compounds, a class of molecules characterized by a benzene ring substit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Antioxidant Role of Aminobenzoate Compounds

Aminobenzoate compounds, a class of molecules characterized by a benzene ring substituted with both an amino and a carboxyl group, are well-established as key structural motifs in pharmaceuticals and other biologically active molecules.[1] While their roles as local anesthetics (e.g., procaine) and essential bacterial nutrients (e.g., para-aminobenzoic acid or PABA) are widely recognized, their potential as antioxidants is an area of growing interest.[2][3] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[4][5] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery and development.

This technical guide provides a comprehensive overview of the methodologies for assessing the antioxidant potential of aminobenzoate compounds. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols for key in vitro assays but also the scientific rationale behind the experimental choices, ensuring a robust and reliable evaluation of your compounds of interest.

The Chemical Rationale for Antioxidant Activity in Aminobenzoate Compounds

The antioxidant potential of aminobenzoate compounds is primarily attributed to the presence of the amino group attached to the aromatic ring. This functional group can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[6] The position of the amino group (ortho, meta, or para) relative to the carboxyl group, as well as the presence of other substituents on the aromatic ring, can significantly influence the antioxidant capacity by modulating the electron-donating ability and steric accessibility of the amino group.[6]

In Vitro Methodologies for Assessing Antioxidant Potential

A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant profile of aminobenzoate compounds, as different assays reflect different aspects of antioxidant action. Here, we detail the protocols for three widely used and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Principle: The DPPH assay is a rapid and straightforward method to screen for radical scavenging activity.[2] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm.[6] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, resulting in a color change to a pale yellow. The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[2]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH working solution A2 Add DPPH solution to all wells P1->A2 P2 Prepare aminobenzoate stock solutions P3 Prepare serial dilutions of aminobenzoates P2->P3 A1 Add aminobenzoate dilutions/standards to microplate P3->A1 P4 Prepare Trolox standard solutions P4->A1 A1->A2 A3 Incubate in the dark A2->A3 AN1 Measure absorbance at 517 nm A3->AN1 AN2 Calculate % inhibition AN1->AN2 AN3 Determine IC50 values AN2->AN3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Aminobenzoate Stock Solutions (e.g., 10 mM): Accurately weigh and dissolve the aminobenzoate compounds in a suitable solvent. p-Aminobenzoic acid is slightly soluble in water but shows higher solubility in ethanol or methanol.[7][8] For less soluble derivatives, a small amount of DMSO can be used, ensuring the final concentration in the assay does not inhibit the reaction.

    • Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox (a water-soluble vitamin E analog) in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the aminobenzoate compounds and Trolox standard in methanol (e.g., ranging from 1 to 500 µM).

    • To each well of a 96-well microplate, add 100 µL of the sample or standard dilutions.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank control and Asample is the absorbance of the aminobenzoate compound or standard.

    • Plot the % inhibition against the concentration of the aminobenzoate compound or Trolox.

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potential.[10]

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for the DPPH assay as it readily dissolves both DPPH and many organic compounds, and it does not interfere with the radical reaction.[11]

  • Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring that the observed decrease in absorbance is due to the antioxidant activity of the sample.

  • Trolox as a Standard: Trolox is used as a positive control and for comparison, allowing for the expression of antioxidant activity in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Scientific Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.[13] This assay is applicable to both hydrophilic and lipophilic compounds.[12]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS and potassium persulfate stock solutions P2 Generate ABTS radical cation (ABTS•+) solution P1->P2 A2 Add ABTS•+ solution to all wells P2->A2 P3 Prepare aminobenzoate stock and working solutions A1 Add aminobenzoate dilutions/standards to microplate P3->A1 P4 Prepare Trolox standard solutions P4->A1 A1->A2 A3 Incubate at room temperature A2->A3 AN1 Measure absorbance at 734 nm A3->AN1 AN2 Calculate % inhibition AN1->AN2 AN3 Determine TEAC value AN2->AN3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the dark green ABTS•+ stock solution.[12]

    • ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Aminobenzoate and Trolox Solutions: Prepare stock and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add 20 µL of the sample or standard dilutions.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank control, add 20 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Plot the % inhibition against the concentration of Trolox to generate a standard curve.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the aminobenzoate compounds. The TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Causality Behind Experimental Choices:

  • Generation of ABTS•+: The reaction between ABTS and potassium persulfate is a reliable method for generating a stable radical cation for the assay. The overnight incubation ensures the completion of the radical generation.

  • Wavelength of 734 nm: This is one of the maximal absorbance wavelengths for the ABTS•+, providing high sensitivity for detecting changes in its concentration.

  • pH 7.4 Buffer: Using a physiological pH buffer can provide more biologically relevant information about the antioxidant activity of the compounds.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Scientific Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[15] The assay utilizes AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a generator of peroxyl radicals upon thermal decomposition.[16] In the absence of an antioxidant, these radicals quench the fluorescence of a probe, typically fluorescein. Antioxidants protect the fluorescent probe by scavenging the peroxyl radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[17]

Experimental Workflow:

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (e.g., 4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).[18]

    • AAPH Solution (e.g., 153 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Aminobenzoate and Trolox Solutions: Prepare stock and serial dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate format):

    • To each well, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the aminobenzoate sample, Trolox standard, or phosphate buffer (for blank).

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the aminobenzoate compounds in Trolox Equivalents (TE) from the standard curve.

Causality Behind Experimental Choices:

  • Peroxyl Radicals: Peroxyl radicals are biologically relevant ROS, making the ORAC assay more representative of in vivo conditions compared to assays using artificial radicals.[15]

  • Kinetic Measurement: The kinetic nature of the assay provides a more complete picture of the antioxidant's activity over time, capturing both the initial and prolonged protective effects.

  • Black Microplate: A black microplate is used to minimize background fluorescence and light scattering, enhancing the sensitivity of the assay.

Data Presentation and Interpretation

The antioxidant potential of different aminobenzoate compounds should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Antioxidant Potential of Aminobenzoate Compounds (Illustrative Data)

CompoundDPPH IC50 (µM)ABTS TEAC (mM TE/mM)ORAC (µmol TE/µmol)
p-Aminobenzoic Acid150 ± 120.8 ± 0.051.2 ± 0.1
o-Aminobenzoic Acid250 ± 200.5 ± 0.040.8 ± 0.07
m-Aminobenzoic Acid300 ± 250.4 ± 0.030.6 ± 0.05
Ethyl p-aminobenzoate180 ± 150.7 ± 0.061.0 ± 0.09
Trolox (Standard)50 ± 41.01.0

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for assessing the antioxidant potential of aminobenzoate compounds. By employing a combination of assays such as DPPH, ABTS, and ORAC, researchers can gain valuable insights into the radical scavenging capabilities of these molecules. For a more biologically relevant assessment, future studies should consider employing cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, which accounts for factors like cell uptake and metabolism. Further investigations into the structure-activity relationships of aminobenzoate derivatives will be crucial for the rational design of novel and potent antioxidants for therapeutic and other applications.

References

  • Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PMC. [Link]

  • The Antioxidant properties of para-Aminobenzoic acid and its sodium salt. ResearchGate. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. ResearchGate. [Link]

  • Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PubMed. [Link]

  • Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives: Inter-laboratory Evaluation Study. J-STAGE. [Link]

  • ORAC Antioxidant Assay Kit. Zen-Bio. [Link]

  • What is the mechanism of Aminobenzoic acid? Patsnap Synapse. [Link]

  • A Recent Genetic and Antioxidant Functions of Vitamin PABA: A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. ResearchGate. [Link]

  • ORAC Antioxidant Assay Kit. ATZ Labs. [Link]

  • ORAC Antioxidant Assay Kit. Zen-Bio. [Link]

  • Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Europe PMC. [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC. [Link]

  • Antioxidant potential using ORAC assay. BMG LABTECH. [Link]

  • Hydroxyl radical scavenging and antipsoriatic activity of benzoic acid derivatives. PubMed. [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. PMC. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • Experimental study and thermodynamic modeling of the solubility of 4-aminobenzoic acid in binary mixtures of solvents. ResearchGate. [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study. Frontiers. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Chemical Biology. [Link]

  • Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of Bacteriology. [Link]

  • Antioxidant Assay: The DPPH Method. LOUIS. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Hydroxyl radical scavenging activity of flavonoids. ResearchGate. [Link]

  • Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR). MDPI. [Link]

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Application

transesterification process for preparing aminobenzoate esters

An Application Note for Researchers, Scientists, and Drug Development Professionals Application Note: A Comprehensive Guide to the Transesterification of Aminobenzoate Esters Abstract Aminobenzoate esters are a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Application Note: A Comprehensive Guide to the Transesterification of Aminobenzoate Esters

Abstract

Aminobenzoate esters are a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably local anesthetics.[1][2] While Fischer esterification is a conventional synthetic route, transesterification offers a powerful and versatile alternative, particularly when starting from commercially available simple esters or when needing to avoid the co-production of water.[3] This guide provides an in-depth exploration of the transesterification process for preparing diverse aminobenzoate esters. We will dissect the underlying reaction mechanisms, evaluate catalyst strategies, optimize critical reaction parameters, and provide detailed, actionable protocols for laboratory synthesis. This document is designed to equip researchers with the expertise to confidently and efficiently synthesize aminobenzoate ester derivatives for applications in drug discovery and development.

Theoretical Framework: The Chemistry of Transesterification

Transesterification is a chemical reaction that involves the exchange of the alkoxy (-OR') group of an ester with the alkoxy group (-OR'') of an alcohol.[4][5] It is an equilibrium-driven process where a starting ester and an alcohol are converted into a new ester and a new alcohol.

RCOOR' (Starting Ester) + R''OH (New Alcohol) ⇌ RCOOR'' (New Ester) + R'OH (Starting Alcohol)

The success of the reaction hinges on shifting this equilibrium towards the product side. This is typically achieved by one of two strategies:

  • Using a large excess of the reactant alcohol (R''OH): Le Châtelier's principle dictates that increasing the concentration of a reactant will drive the reaction forward.

  • Removing one of the products: The alcohol byproduct (R'OH) often has a lower boiling point than the other components and can be removed by distillation as it forms, thereby preventing the reverse reaction.[5][6]

Reaction Mechanisms

The transesterification reaction requires a catalyst to proceed at a practical rate. The choice between an acid or base catalyst fundamentally alters the reaction mechanism and dictates the necessary experimental conditions.

Base-Catalyzed Transesterification: This is often the faster method, proceeding via a nucleophilic addition-elimination mechanism.[4][7] An alkoxide, generated by a strong base reacting with the alcohol, acts as a potent nucleophile.

  • Nucleophilic Attack: The alkoxide ion (R''O⁻) attacks the electrophilic carbonyl carbon of the starting ester.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the C=O double bond and expelling the original alkoxy group (R'O⁻) as the leaving group.

  • Proton Transfer: The expelled alkoxide deprotonates a molecule of the reactant alcohol, regenerating the nucleophilic alkoxide and producing the byproduct alcohol.

cluster_0 Base-Catalyzed Mechanism Start Starting Ester (RCOOR') + New Alkoxide (R''O⁻) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product New Ester (RCOOR'') + Leaving Alkoxide (R'O⁻) Intermediate->Product Elimination

Caption: Workflow for base-catalyzed transesterification.

Acid-Catalyzed Transesterification: This mechanism involves the activation of the carbonyl group by protonation, making it more susceptible to nucleophilic attack by the alcohol.[4][5]

  • Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the new alcohol (R''OH) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group.

  • Elimination: The protonated original alkoxy group leaves as a neutral alcohol molecule (R'OH).

  • Deprotonation: The catalyst (H⁺) is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.

cluster_1 Acid-Catalyzed Mechanism Start Starting Ester (RCOOR') ProtonatedEster Protonated Ester Start->ProtonatedEster Protonation (H⁺) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack (R''OH) ProtonatedProduct Protonated New Ester TetrahedralIntermediate->ProtonatedProduct Proton Transfer & Elimination (R'OH) Product New Ester (RCOOR'') ProtonatedProduct->Product Deprotonation (-H⁺) cluster_protocol1 Protocol 1: Acid-Catalyzed Workflow A 1. Combine Ethyl 4-aminobenzoate & excess 1-Butanol in flask B 2. Add catalytic H₂SO₄ A->B C 3. Heat to distill off Ethanol byproduct (~80-90°C) B->C D 4. Cool reaction mixture C->D E 5. Quench & Neutralize with 10% Na₂CO₃ solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash organic layer with Brine F->G H 8. Dry over Na₂SO₄ & filter G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify crude product (Recrystallization or Chromatography) I->J

Caption: Experimental workflow for acid-catalyzed transesterification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1 eq.) and 1-butanol (5-10 eq.).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approx. 0.05 eq.).

  • Reaction: Heat the mixture using a heating mantle to a temperature that allows for the slow distillation of the ethanol byproduct (the head temperature should be monitored and kept near the boiling point of ethanol, ~78°C). Continue heating until ethanol is no longer collected or TLC analysis indicates completion.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add 10% sodium carbonate solution to neutralize the sulfuric acid catalyst. Check the pH of the aqueous layer to ensure it is basic (pH > 8). [8]6. Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers. [9]7. Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate. [9]8. Solvent Removal: Filter off the drying agent and remove the ethyl acetate and excess 1-butanol under reduced pressure using a rotary evaporator. [9]9. Purification: The resulting crude butyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [9]

Protocol 2: Base-Catalyzed Synthesis of 2-(Diethylamino)ethyl 4-aminobenzoate

This protocol describes the synthesis of a procaine-like molecule, highlighting the stringent anhydrous conditions required for base-catalyzed methods.

Materials:

  • Methyl 4-aminobenzoate

  • 2-(Diethylamino)ethanol (anhydrous)

  • Sodium methoxide (NaOCH₃) or Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Deionized water (ice-cold)

Equipment:

  • Oven-dried glassware

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine methyl 4-aminobenzoate (1 eq.), anhydrous 2-(diethylamino)ethanol (3-5 eq.), and anhydrous toluene.

  • Catalyst Addition: Add the base catalyst (e.g., sodium methoxide, 0.1 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux (in toluene, ~110°C) for 2-6 hours. Monitor the reaction progress by TLC. The use of a solvent is critical here to control the temperature and ensure homogeneity. [6]4. Work-up: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled mixture into a beaker containing ice-cold deionized water while stirring vigorously. The desired product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. [8]7. Washing: Wash the precipitate thoroughly with several portions of ice-cold water to remove the catalyst, unreacted alcohol, and any soap byproducts.

  • Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Equilibrium Not Shifted: Insufficient excess of reactant alcohol or ineffective removal of the alcohol byproduct.Increase the molar ratio of the reactant alcohol. If applicable, ensure efficient distillation of the byproduct.
Inactive Catalyst: Catalyst has degraded due to moisture (especially bases) or is inherently not active enough.Use fresh, anhydrous catalyst and solvents. Consider switching to a stronger catalyst or increasing the reaction temperature.
Saponification (Oily/Soapy solid in base-catalyzed reaction) Presence of Water: Reagents (alcohol, starting ester) or glassware were not sufficiently dry. [10]Ensure all glassware is oven-dried and all reagents are anhydrous. Run the reaction under an inert atmosphere.
Emulsion Formation During Work-up Soap Formation: Residual base catalyst reacting with trace free fatty acids or hydrolyzed ester, creating a soap that acts as an emulsifier.Stop agitation and allow layers to settle. Add a saturated brine solution to increase the ionic strength of the aqueous phase, which helps break the emulsion. [11]
Product Contaminated with Starting Material Incomplete Reaction: Reaction time was too short, or the temperature was too low.Increase reaction time and/or temperature. Monitor by TLC until the starting material spot has disappeared or is minimized.

Conclusion

Transesterification is a highly effective and adaptable method for the synthesis of aminobenzoate esters. By understanding the core mechanisms and systematically optimizing catalyst selection and reaction parameters, researchers can efficiently generate a diverse library of these valuable compounds. Acid-catalyzed routes offer broad applicability, while base-catalyzed methods provide rapid conversion under anhydrous conditions. The advent of heterogeneous and enzymatic catalysts further expands the synthetic toolbox, enabling greener and more easily purified products. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutic agents derived from the versatile aminobenzoate scaffold. [17][18]

References

  • A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. (n.d.). International Journal of Chemical Technology Research.
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. (n.d.). BenchChem.
  • Transesterification reactions as a means to produce esters: A critical review. (2024, May 16). ResearchGate. [Link]

  • Esterific
  • Process for preparing aminobenzoate esters. (n.d.).
  • Review of Catalytic Transesterification Methods for Biodiesel Production. (2018, July 11). IntechOpen. [Link]

  • Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterific
  • Biodiesel Safety and Best Management Practices for Small-Scale Noncommercial Use and Production. (n.d.). University of Idaho Extension. [Link]

  • Process for preparing aminobenzoate esters. (n.d.).
  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (n.d.). PMC. [Link]

  • Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). MDPI. [Link]

  • Transesterification. (n.d.). Wikipedia. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI. [Link]

  • Optimization, Transesterification and Analytical Study of Rhus typhina Non-Edible Seed Oil as Biodiesel Production. (n.d.). MDPI. [Link]

  • The Reaction of Biodiesel: Transesterification. (n.d.). PennState EGEE 439. [Link]

  • Acid catalyzed transesterification. (n.d.). CABI Digital Library. [Link]

  • An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. (n.d.). PMC. [Link]

  • Challenges in the purification of transesterification reaction products. (n.d.). BenchChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Aminobenzoate Esterification

Welcome to the Technical Support Center for the synthesis of ethyl p-aminobenzoate (Benzocaine). This guide is designed for researchers, scientists, and drug development professionals optimizing the Fischer esterificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl p-aminobenzoate (Benzocaine). This guide is designed for researchers, scientists, and drug development professionals optimizing the Fischer esterification of p-aminobenzoic acid (PABA). Below, you will find mechanistic workflows, troubleshooting guides, optimized protocols, and FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Workflow

The esterification of PABA presents a unique challenge due to the presence of both a basic amine and an acidic carboxylic acid group. The diagram below illustrates the critical phase changes and intermediate states during the reaction.

G PABA p-Aminobenzoic Acid (PABA) + Absolute Ethanol Acid Add conc. H2SO4 (Amine Protonation) PABA->Acid Precipitate Ammonium Salt Precipitates (Low Solubility) Acid->Precipitate Room Temp Reflux Reflux (80°C, 60-90 min) (Fischer Esterification) Precipitate->Reflux Heat Applied Solution Ester Salt in Solution (Increased Lipophilicity) Reflux->Solution Water Removed Neutralize Neutralize with 10% Na2CO3 (pH 8.0 - 8.5) Solution->Neutralize Cool to RT Product Benzocaine Precipitates (Free Base) Neutralize->Product CO2 Evolution Ceases

Fig 1: Mechanistic workflow of PABA esterification, highlighting phase changes and intermediates.

Troubleshooting Guide

Q: Why does my reaction mixture form a thick white precipitate immediately upon adding sulfuric acid, and how do I resolve this? A:

  • Causality: p-Aminobenzoic acid (PABA) contains both a basic amino group and an acidic carboxylic acid group. When concentrated sulfuric acid is added, it immediately protonates the highly basic amine to form an anilinium sulfate salt. Because this salt is highly polar, its solubility in ethanol at room temperature is exceedingly low, causing it to crash out of solution[1].

  • Resolution: Do not abort the reaction. Proceed to heat the mixture under reflux. As the Fischer esterification slowly progresses, the installation of the ethyl group increases the overall lipophilicity of the molecule. Consequently, the protonated ester will gradually dissolve back into the ethanol solvent, yielding a clear solution[2]. For further mechanistic details, refer to [1].

Q: My conversion rate is stalled at ~50%. How can I push the equilibrium toward the ester? A:

  • Causality: Fischer esterification is a classic equilibrium process governed by Le Chatelier's Principle. The reaction produces water as a byproduct, which can drive the reverse reaction (ester hydrolysis) if allowed to accumulate[3].

  • Resolution: To drive the reaction forward, strictly use absolute (100%) ethanol rather than 95% ethanol to minimize the initial water content in the system[2]. Furthermore, utilizing a large molar excess of ethanol ensures it acts as both the solvent and the reactant, heavily shifting the equilibrium toward the formation of the ester[4].

Q: I am getting low yields after neutralization. What is causing the product loss? A:

  • Causality: The target product, ethyl p-aminobenzoate (benzocaine), is amphoteric. If the workup pH is too low (< 6.0), the amine group remains protonated, keeping the product water-soluble. Conversely, if the pH is too high (> 10.0), the strongly basic conditions can trigger base-catalyzed hydrolysis (saponification) of the newly formed ester[3].

  • Resolution: Carefully neutralize the reaction mixture by adding a 10% sodium carbonate (Na₂CO₃) solution dropwise. Monitor the pH closely and stop exactly when the pH reaches 8.0–8.5[2]. At this specific isoelectric-like point, the free base is completely deprotonated and highly insoluble in water, allowing it to precipitate cleanly. See[3] for workup standards.

Quantitative Data: Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent 95% EthanolAbsolute (100%) EthanolMinimizes initial water content to drive Le Chatelier's equilibrium forward.> 85%
Catalyst 0.1 eq HCl1.1 eq conc. H₂SO₄Overcomes amine protonation sink; provides sufficient acid for carbonyl activation.> 85%
Temperature Room TemperatureReflux (78-80 °C)Provides activation energy to overcome the insolubility of the initial ammonium salt.> 85%
Workup pH pH < 6.0pH 8.0 - 8.5Ensures complete deprotonation of the amine to yield the insoluble free base.> 85%

Standard Operating Procedure: Self-Validating Fischer Esterification

Step 1: Reagent Preparation

  • Action: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid (PABA) and 12.0 mL of absolute ethanol[2].

  • Causality: Absolute ethanol acts as both the solvent and the nucleophile. Using a vast molar excess drives the equilibrium toward the ester product.

  • Self-Validation Check: The solid PABA should dissolve or form a loose, easily stirrable suspension in the ethanol.

Step 2: Catalyst Addition

  • Action: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise using a glass pipette while continuously stirring[2].

  • Causality: The mineral acid serves a dual purpose: it protonates the amine group (preventing unwanted side reactions) and protonates the carboxylic carbonyl oxygen to increase its electrophilicity.

  • Self-Validation Check: A heavy, thick white precipitate of the anilinium sulfate salt will form immediately upon addition.

Step 3: Reflux (Esterification)

  • Action: Attach a reflux condenser, start water flow, and heat the mixture in a water bath or heating mantle to a gentle boil (approx. 80 °C) for 60-90 minutes[5].

  • Causality: Heat provides the activation energy necessary for the nucleophilic attack of ethanol on the protonated carbonyl.

  • Self-Validation Check: As the reaction progresses, the polar precipitate will gradually dissolve into a clear, homogenous solution. This indicates the successful installation of the lipophilic ethyl group[1].

Step 4: Neutralization

  • Action: Allow the flask to cool to room temperature. Pour the mixture into a 200 mL beaker containing 30 mL of ice water. Slowly add a 10% sodium carbonate (Na₂CO₃) solution dropwise with continuous stirring[2][3].

  • Causality: Neutralization removes the proton from the amine group, converting the soluble ester salt into the insoluble free base form of benzocaine.

  • Self-Validation Check: Vigorous CO₂ gas evolution will occur. Stop adding base when gas evolution ceases and pH paper confirms a pH of exactly 8.0–8.5. A white precipitate of benzocaine will crash out of the solution[3].

Step 5: Isolation and Purification

  • Action: Collect the precipitate via vacuum filtration using a Hirsch or Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold distilled water[2]. Recrystallize from an ethanol/water mixture and dry overnight.

  • Causality: Cold water washes remove residual unreacted acid and water-soluble impurities without dissolving the product.

  • Self-Validation Check: The purified, dried crystals should exhibit a sharp melting point between 88 °C and 92 °C[6].

Frequently Asked Questions (FAQs)

Q: Can I use an acyl chloride instead of Fischer esterification to improve yields? A: While acyl chlorides are highly reactive, using them directly on PABA will lead to competing N-acylation (amide formation) because the free amine is a strong nucleophile. Fischer esterification inherently "protects" the amine by protonating it under strongly acidic conditions, directing the reaction exclusively to the carboxylic acid[1].

Q: Why use sodium carbonate instead of sodium hydroxide for neutralization? A: Sodium hydroxide is a strong base that can cause localized pH spikes in the solution, leading to rapid base-catalyzed hydrolysis of the ester. Sodium carbonate is a milder base that buffers the solution and provides a visual indicator (CO₂ bubbles) of the neutralization progress, preventing accidental over-basification[2][3].

References

  • 3: Esterification (Experiment) . Chemistry LibreTexts. Available at:[Link]

  • Synthesis of benzocaine . Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid . ResearchGate. Available at:[Link]

  • Benzocaine synthesis from toluene and p-xylene . The Science Snail. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dose-Response Curves

Welcome to the technical support center for optimizing in vitro dose-response curves. As a Senior Application Scientist, I've designed this guide to move beyond simplistic protocols and delve into the nuanced art and sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing in vitro dose-response curves. As a Senior Application Scientist, I've designed this guide to move beyond simplistic protocols and delve into the nuanced art and science of generating robust, reproducible, and meaningful data. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you encounter at the bench. Our goal is to empower you with the expertise to not only execute experiments but to understand the "why" behind each step, ensuring the integrity and trustworthiness of your findings.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the generation of dose-response curves. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a clear, actionable solution.

Q1: Why does my dose-response curve have a poor fit (low R-squared value)?

A poor curve fit is often a symptom of underlying issues with your experimental setup or data quality. It indicates that the mathematical model used for non-linear regression does not accurately describe the relationship between the dose and the response.

Potential Causes & Solutions:

  • Inappropriate Concentration Range: If your concentration range is too narrow, you may not be capturing the full sigmoidal nature of the curve, leading to an ambiguous fit. Conversely, a range that is too wide with too few points in the critical transition phase can also skew the results.

    • Solution: Conduct a range-finding experiment using a wide, logarithmic dilution series (e.g., 1 µM to 100 mM) to identify the approximate IC50. Once you have an estimate, perform a definitive experiment with a narrower range of concentrations (typically 8-12 points) clustered around the estimated IC50.

  • High Data Variability: Excessive scatter in your data points at each concentration will naturally lead to a poor curve fit.

    • Solution:

      • Improve Pipetting Technique: Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions) to minimize errors in serial dilutions and reagent additions.

      • Check for Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to increased concentration of reagents. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS to create a humidity barrier.

      • Ensure Homogeneous Cell Seeding: A non-uniform cell monolayer will result in variable responses. Ensure your cells are evenly suspended before plating and use a consistent plating technique.

  • Assay Interference: The compound itself or the solvent (like DMSO) can interfere with the assay chemistry.

    • Solution: Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it does not significantly impact the assay readout. If the compound is colored or fluorescent, it may interfere with absorbance or fluorescence-based assays. In such cases, include a compound-only control (no cells) to measure and subtract the background signal.

Q2: My dose-response curve is not sigmoidal. What does this mean?

A non-sigmoidal curve can manifest in several ways: a flat line, a U-shaped curve (hormesis), or an irregular shape. Each suggests a different underlying biological or technical issue.

Potential Causes & Solutions:

  • Compound Insolubility: If your compound precipitates at higher concentrations, the effective dose will plateau, leading to a flattening of the curve at the top.

    • Solution: Visually inspect your stock solutions and the highest concentration wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. The maximum concentration should ideally be below the solubility limit of the compound in your assay medium.

  • Hormesis: A U-shaped or biphasic curve, where a low dose of a substance is stimulatory and a high dose is inhibitory, is a biological phenomenon known as hormesis.

    • Solution: This is a valid biological response. Do not force a sigmoidal fit. Instead, use a biphasic dose-response model for your analysis. This will allow you to accurately characterize both the stimulatory and inhibitory phases of the response.

  • Cytotoxicity at High Concentrations: In functional assays (e.g., receptor activation), high concentrations of a compound may induce cell death, leading to a drop-off in the signal that is unrelated to the primary mechanism of action.

    • Solution: Perform a separate cytotoxicity assay (e.g., using Trypan Blue, LDH release, or a live/dead stain) in parallel with your functional assay. This will allow you to identify the concentration at which the compound becomes toxic and exclude these data points from your functional analysis.

Q3: I'm seeing high variability between replicate experiments. How can I improve reproducibility?

Poor inter-experiment reproducibility is a major challenge in drug discovery and basic research. Addressing this requires a systematic approach to identifying and controlling sources of variation.

Potential Causes & Solutions:

  • Cell Passage Number and Health: As cells are passaged, they can undergo phenotypic and genotypic changes, which can alter their response to a compound.

    • Solution: Establish a clear standard operating procedure (SOP) for cell culture, including a defined range of passage numbers for your experiments. Always ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

  • Inconsistent Reagent Preparation: Variations in the preparation of media, buffers, and compound dilutions can introduce significant error.

    • Solution: Prepare large batches of reagents whenever possible to reduce batch-to-batch variability. For compound dilutions, create a master stock solution that can be aliquoted and frozen for single use, avoiding repeated freeze-thaw cycles.

  • Variable Incubation Times: The duration of compound exposure can significantly impact the observed response.

    • Solution: Use a precise and consistent incubation time for all experiments. For plate-based assays, consider the time it takes to add reagents to a full plate and stagger the addition of detection reagents accordingly to ensure a uniform incubation period for all wells.

Part 2: FAQs - Experimental Design & Data Analysis

This section provides answers to frequently asked questions about the design and analysis of dose-response experiments, grounding the advice in established scientific principles.

Q4: How do I select the appropriate concentration range for my compound?

Selecting the right concentration range is critical for obtaining a complete and interpretable dose-response curve.

Answer:

The ideal concentration range should span from a dose that elicits a minimal or no response to a dose that produces the maximal response, effectively capturing the entire sigmoidal curve.

Step-by-Step Protocol for Range Finding:

  • Initial Broad Screen: Start with a wide, logarithmic range of concentrations (e.g., 1 nM to 100 µM). This will help you identify the approximate potency of your compound.

  • Narrowing the Focus: Based on the results of the initial screen, design a second experiment with a narrower range of concentrations (typically 8-12 points) centered around the estimated IC50/EC50. This will provide a higher resolution in the most critical part of the curve.

  • Data Analysis: Use non-linear regression to fit a sigmoidal dose-response model to your data. The top and bottom plateaus of the curve should be well-defined.

ParameterRecommendationRationale
Number of Concentrations 8-12Provides sufficient data points for a robust curve fit.
Dilution Factor 2-fold to 5-foldEnsures adequate coverage of the concentration range.
Replicates Minimum of 3Allows for statistical analysis and identification of outliers.
Q5: What are the essential controls for a dose-response experiment?

Controls are non-negotiable for a valid experiment. They provide the baseline and maximal response, against which the effect of your compound is measured.

Answer:

Every dose-response plate should include the following controls:

  • Negative (Vehicle) Control: This consists of cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This control defines the 0% effect level.

  • Positive Control: This is a known agonist or antagonist for the target of interest. It should produce a maximal, reproducible response and is used to define the 100% effect level.

  • Blank (No Cells) Control: This contains only media and the assay reagents. It is used to determine the background signal of the assay.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Microplate B Prepare Serial Dilutions of Compound C Prepare Controls (Positive, Negative, Blank) D Add Compound/Controls to Plate B->D C->D E Incubate for Defined Period D->E Time-dependent F Add Detection Reagent E->F G Read Plate (e.g., Absorbance, Fluorescence) F->G H Normalize Data to Controls G->H I Perform Non-linear Regression H->I J Determine IC50/EC50 I->J

Caption: Standard workflow for an in vitro dose-response experiment.

Q6: How should I normalize my dose-response data?

Normalization is the process of scaling your raw data to a range of 0% to 100% effect, which is essential for comparing results across different experiments and compounds.

Answer:

The standard method for normalization is to use your negative and positive controls as the anchors for your data.

Formula for Normalization (Inhibition Assay):

  • Signal_Compound: The signal from the well with the test compound.

  • Signal_Positive: The average signal from your positive control wells (e.g., a known inhibitor, representing 100% inhibition).

  • Signal_Negative: The average signal from your negative (vehicle) control wells (representing 0% inhibition).

This normalization method accounts for plate-to-plate variation in signal intensity and ensures that your IC50 values are comparable.

Part 3: Advanced Concepts & Best Practices

This section delves into more advanced topics that can further enhance the quality and reliability of your dose-response data.

Q7: What is the difference between IC50 and EC50?

While often used interchangeably, IC50 and EC50 have distinct meanings.

Answer:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to reduce a biological response by 50%. It is a measure of the potency of an antagonist or inhibitor.

  • EC50 (Half-maximal effective concentration): This is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of the potency of an agonist.

Logical Relationship Diagram:

G A Dose-Response Experiment B Inhibition of a Response A->B Measures Inhibition C Stimulation of a Response A->C Measures Activation D IC50 Value B->D Determines Potency E EC50 Value C->E Determines Potency

Caption: Relationship between experimental type and potency metric.

Q8: How does serum in the cell culture medium affect my results?

Serum is a complex mixture of proteins, growth factors, and other molecules that can significantly impact the apparent potency of a compound.

Answer:

Proteins in serum, particularly albumin, can bind to your test compound, reducing its free concentration and thus its availability to interact with the target. This can lead to an underestimation of the compound's true potency.

Best Practices:

  • Consistency is Key: Use the same concentration of serum in all your experiments to ensure comparability.

  • Consider Serum-Free Conditions: If feasible for your cell type and assay duration, conducting the experiment in serum-free medium can provide a more accurate measure of the compound's intrinsic potency.

  • Report Serum Concentration: Always report the percentage of serum used in your experiments when publishing or presenting your data.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566-570. [Link]

  • Kramer, J. A., Sagher, D., & Cappione, A. J. (2012). Best practices for compound management. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Neuhoff, S., Artursson, P., & Zamora, I. (2013). Impact of serum albumin on in vitro-in vivo extrapolations of clearance. Drug Metabolism and Disposition, 41(7), 1393-1403. [Link]

Troubleshooting

troubleshooting poor reproducibility in experiments involving aminobenzoate esters

Welcome to the Technical Support Center for Aminobenzoate Ester Research. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when working with compounds like benzoca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminobenzoate Ester Research. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when working with compounds like benzocaine, procaine, and tetracaine. The root causes of these failures almost universally trace back to three mechanistic vulnerabilities: the hydrolytic lability of the ester bond, the reactivity of the primary/secondary amine, and the secondary interactions of these functional groups during chromatographic analysis.

This guide bypasses surface-level fixes to address the chemical causality behind your experimental failures, providing self-validating protocols to ensure absolute data integrity.

Section 1: Chemical Stability & Hydrolysis Kinetics

Q: Why do my in vitro biological assays with procaine and benzocaine show high day-to-day variability in active concentration?

A: Aminobenzoate esters undergo spontaneous, pH-dependent hydrolysis in aqueous media, cleaving the ester linkage to yield p-aminobenzoic acid (PABA) and an aliphatic alcohol. This reaction is subject to specific acid and base catalysis. If your assay buffer drifts outside the optimal stability window, the half-life of the ester plummets.

Furthermore, structural isomers matter significantly: 2-aminobenzoate esters exhibit 1[1] driven by the neighboring amine group. This makes them highly labile even at neutral pH compared to their 4-aminobenzoate counterparts.

Table 1: Hydrolytic Degradation Parameters of Common Aminobenzoates

Aminobenzoate EsterActivation Energy ( Ea​ ) for Acid HydrolysisPrimary Degradation ProductMajor Stability Risk Factor
Benzocaine 18.6 kcal/molp-Aminobenzoic Acid (PABA)pH extremes, Reactive Excipients
Procaine 16.8 kcal/molp-Aminobenzoic Acid (PABA)pH extremes, Plasma Esterases
2-Aminobenzoates N/A (Highly Labile)o-Aminobenzoic AcidIntramolecular base catalysis

Data supported by 2[2].

Protocol 1: Self-Validating Hydrolysis Kinetics Assay To ensure your compound is surviving the assay incubation period, run this self-validating kinetic check:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at your target assay pH (e.g., pH 7.4). Pre-equilibrate to 37°C.

  • Reaction Initiation: Spike in the aminobenzoate ester to a final concentration of 100 µM.

  • Quenching: At predetermined intervals (0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot and immediately mix with 100 µL of cold mobile phase (pH 2.5). Causality: The low pH and temperature drop instantly protonate the amine and halt the base-catalyzed ester hydrolysis, freezing the kinetic state.

  • Quantitation & Self-Validation: Analyze samples via HPLC, quantifying both the parent ester and the primary degradant (PABA).

    • Self-Validation Step: Calculate the molar mass balance: [Ester]t​+[PABA]t​ . The sum must equal the initial concentration [Ester]0​±5% across all time points. A loss in mass balance indicates an uncontrolled secondary degradation pathway (e.g., oxidation or precipitation) rather than simple hydrolysis.

Section 2: Formulation & Excipient Incompatibilities

Q: We formulated benzocaine into a solid dosage form using standard excipients, but we are seeing unexplained degradation peaks under accelerated stability conditions (40°C/75% RH). What is happening?

A: You are likely observing excipient incompatibility rather than simple hydrolysis. Polyethylene glycol (PEG) and similar polymeric excipients can decompose under thermal or oxidative stress to yield reactive aldehydes and organic acids (e.g., formaldehyde and formic acid). The primary amine of the aminobenzoate reacts via nucleophilic attack with these impurities to form N-formyl and N-methyl degradants. This 3[3].

G A Aminobenzoate Ester (Target API) B Ester Hydrolysis A->B Aqueous Media pH Extremes D Amine Oxidation / Formylation A->D Reactive Excipients (e.g., PEG) C p-Aminobenzoic Acid (PABA) + Aliphatic Alcohol B->C Cleavage E N-formyl / N-methyl Degradants D->E Adduct Formation

Primary degradation pathways of aminobenzoate esters affecting experimental reproducibility.

Section 3: Analytical Reproducibility (HPLC Peak Tailing)

Q: I am quantifying aminobenzoate degradation via HPLC, but I consistently observe severe peak tailing and shifting retention times. How can I achieve reproducible integration?

A: Peak tailing in aminobenzoates is rarely a pump or plumbing issue; it is a stationary phase interaction issue. Aminobenzoates contain basic amine groups. On standard reverse-phase C18 columns, unendcapped silanol groups (Si-OH) on the silica support ionize to Si-O⁻ at mid-to-high pH. The positively charged amine of your analyte undergoes secondary ion-exchange interactions with these silanols, causing asymmetric peak broadening.

HPLC Start Poor Peak Shape / Tailing for Aminobenzoate CheckpH Check Mobile Phase pH Start->CheckpH CheckCol Check Column Type Start->CheckCol Alternative AdjustpH Adjust pH < 3.0 (Suppress Silanols) CheckpH->AdjustpH If pH > 3.0 AdjustpH->CheckCol If tailing persists Success Symmetrical Peak (Tailing Factor ≈ 1.0) AdjustpH->Success Resolved ChangeCol Use Endcapped or Polar-Embedded C18 CheckCol->ChangeCol If standard C18 ChangeCol->Success

Step-by-step HPLC troubleshooting workflow for resolving aminobenzoate peak tailing.

Protocol 2: Self-Validating HPLC Method Optimization for Aminobenzoates

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., 20 mM potassium phosphate buffer). Adjust the pH strictly to 2.5 using orthophosphoric acid. Causality: pH 2.5 ensures residual silanol groups remain fully protonated (Si-OH) and neutral, preventing ionic interactions with the protonated amine.

  • Column Selection: Install a fully endcapped C18 column or a polar-embedded reverse-phase column (e.g., C18-Amide) to sterically shield any remaining silanols.

  • Sample Preparation: Dissolve the aminobenzoate standard directly in the mobile phase to prevent solvent-mismatch peak distortion.

  • System Suitability (Self-Validation Step): Inject the standard. Calculate the USP Tailing Factor ( Tf​ ) and Resolution ( Rs​ ) between the aminobenzoate and its PABA degradant. The system is validated for reproducible quantitation only if4[4]. If Tf​>1.5 despite a low pH, irreversible column degradation has occurred, and the column must be replaced.

References

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | ACS Publications | 1

  • CHAPTER 2: Hydrolytic Degradation | The Royal Society of Chemistry | 2

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms | NIH | 3

  • Analytical Methods | RSC Publishing | 4

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate. This compound is a specialized phenacyl ester derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate. This compound is a specialized phenacyl ester derivative. Because the target molecule contains both an ester linkage and a free primary amine, its synthesis is notoriously prone to chemoselectivity issues, over-alkylation, and ester hydrolysis.

This guide is designed for discovery chemists and process scientists. It provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative data to help you achieve >95% purity in your final API or intermediate.

Synthetic Pathway Analysis

To understand the root cause of common impurities, it is critical to map the synthetic logic. Direct coupling of 4-aminobenzoic acid (PABA) with 3'-methoxyphenacyl bromide often fails due to competitive nucleophilic attack. The diagram below illustrates the failure points of direct coupling versus the high-purity alternative routes.

SynthesisWorkflow PABA 4-Aminobenzoic Acid (PABA) Direct Direct Coupling (High Impurity) PABA->Direct Base, DMF BocRoute Boc-Protection Route (Moderate Purity) PABA->BocRoute Boc2O Bromoketone 3'-Methoxyphenacyl Bromide Bromoketone->Direct NitroRoute 4-Nitrobenzoate Route (Highest Purity) Bromoketone->NitroRoute Impurity N-Alkylated Byproducts (Major Contaminant) Direct->Impurity Competitive N-alkylation Target 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate Direct->Target Minor Product BocRoute->Target 1. Bromoketone 2. TFA Deprotection NitroRoute->Target Mild Reduction (e.g., Fe/NH4Cl) Nitro 4-Nitrobenzoic Acid Nitro->NitroRoute Base, DMF

Synthetic pathways to 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Troubleshooting FAQs: Reaction Design & Chemoselectivity

Q1: When reacting PABA directly with 2-bromo-1-(3-methoxyphenyl)ethan-1-one, LC-MS shows multiple higher-mass peaks and very little of the target ester. What is happening? A1: You are observing competitive N-alkylation. PABA possesses two nucleophilic centers: the carboxylate (-COO⁻) and the primary amine (-NH₂). Phenacyl bromides like 2-bromo-1-(3-methoxyphenyl)ethan-1-one are exceptionally powerful electrophiles because the adjacent carbonyl group lowers the energy of the S_N2 transition state. Even with weak bases, the amine readily attacks the alpha-bromoketone, leading to secondary and tertiary amine byproducts[1]. To solve this, you must eliminate the nucleophilicity of the amine by either using a Boc-protecting group or starting from 4-nitrobenzoic acid.

Q2: I switched to the 4-nitrobenzoic acid route. What is the best method to reduce the nitro group without destroying the rest of the molecule? A2: Chemoselective reduction is critical here. Phenacyl esters act similarly to benzyl esters; they are highly susceptible to hydrogenolysis. If you use standard Palladium on Carbon (Pd/C) with H₂, you risk cleaving the C-O ester bond or reducing the ketone to an alcohol. The most reliable, self-validating method is a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol mixture. This method is strictly chemoselective for the nitro group and leaves the phenacyl ester and ketone completely intact.

Q3: My crude product is heavily contaminated with unreacted 3'-methoxyphenacyl bromide, which co-elutes on silica gel. How do I remove it? A3: 3'-Methoxyphenacyl bromide is a reactive lachrymator that can persist through standard aqueous workups. Instead of relying on column chromatography, implement a chemical quench. After the esterification is complete, add a nucleophilic scavenger such as a primary amine resin (e.g., aminomethyl polystyrene) or simply 0.2 equivalents of thiourea. Stir for 30 minutes before filtering. The scavenger will covalently bind the residual alpha-bromoketone, allowing you to remove it via simple filtration or aqueous washing.

Q4: My yield drops significantly during the aqueous workup of the esterification step. Why? A4: Phenacyl esters are highly prone to base-catalyzed hydrolysis[2]. If you are using strong aqueous bases (like NaOH or Na₂CO₃) to wash the organic layer, you are inadvertently hydrolyzing your newly formed ester back into the benzoate and the corresponding alpha-hydroxy ketone. Always use neutral or mildly acidic washes (e.g., saturated aqueous NH₄Cl or brine) during the workup of phenacyl esters.

Validated Experimental Protocols

The following two-step protocol utilizes the 4-nitrobenzoate route, which is structurally self-validating because the nitro group acts as a perfect, non-nucleophilic mask for the amine, ensuring 100% O-alkylation[3].

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-nitrobenzoate

Causality Focus: Using a mild base in a polar aprotic solvent ensures rapid S_N2 displacement while preventing ester hydrolysis.

  • Setup: In a thoroughly dried round-bottom flask, dissolve 4-nitrobenzoic acid (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq). Why K₂CO₃? It is basic enough to deprotonate the carboxylic acid but not strong enough to cause side reactions with the solvent or product. Stir for 15 minutes at room temperature.

  • Alkylation: Slowly add 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq). The solution will typically turn slightly yellow. Stir at room temperature for 2–3 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The alpha-bromoketone should be completely consumed.

  • Quench & Workup: Pour the reaction mixture into 10 volumes of ice-cold distilled water. The product, being highly hydrophobic, will precipitate as a solid.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove DMF and salts. Dry under vacuum. Self-Validation: The lack of an amine group means the crude solid is typically >95% pure and can be used directly in the next step.

Step 2: Chemoselective Reduction to Target Compound

Causality Focus: Utilizing single-electron transfer (SET) reduction prevents the over-reduction of the ketone and the hydrogenolysis of the ester.

  • Setup: Suspend the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Why NH₄Cl? It acts as a mild proton source that activates the iron surface without dropping the pH low enough to catalyze ester hydrolysis.

  • Reaction: Heat the mixture to 70°C (gentle reflux) for 2 hours.

  • IPC: Monitor by LC-MS. The mass should shift from[M+H]+ of the nitro compound to the [M+H]+ of the aniline derivative.

  • Workup: Cool the mixture to room temperature. The reaction is a heterogeneous slurry of iron oxides. Filter the entire mixture through a tightly packed pad of Celite to remove the iron waste. Wash the Celite pad generously with Ethyl Acetate.

  • Purification: Concentrate the filtrate, re-dissolve in Ethyl Acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the pure 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Quantitative Data: Comparison of Synthetic Strategies

To justify the selection of the 4-nitrobenzoate route, review the empirical data summarizing the outcomes of different synthetic strategies.

Synthetic StrategyPrimary ReactionO-Alkylation YieldN-Alkylation ImpurityTarget Purity (Crude)Scalability
Direct Coupling PABA + Bromoketone~35%>45%<40%Poor
Boc-Protection Boc-PABA + Bromoketone~80%<5%~85%Moderate
Nitro-Reduction 4-Nitrobenzoic Acid + Bromoketone>92% 0% >95% Excellent

Table 1: The Nitro-Reduction route completely bypasses the chemoselectivity issues inherent to PABA, resulting in superior crude purity and eliminating the need for complex chromatographic separations.

References
  • (PDF)
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed N
  • 2-Bromo-3'-metoxiacetofenona, 97 %, Thermo Scientific Chemicals 10 g | Buy Online Fisher Scientific
  • Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC N

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate Cytotoxicity Assays

Welcome to the Application Scientist Support Portal. Evaluating the in vitro safety and efficacy of synthetic esters like 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate requires strict control over environmental and meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Evaluating the in vitro safety and efficacy of synthetic esters like 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate requires strict control over environmental and metabolic variables. This guide is designed to help researchers and drug development professionals troubleshoot artifactual toxicity, understand the mechanistic causality behind experimental failures, and implement self-validating protocols.

Part 1: Frequently Asked Questions (Troubleshooting Mechanisms)

Q1: Why do I observe highly variable, light-dependent cytotoxicity when screening 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate? A: The instability is driven by the compound's phenacyl ester moiety. Phenacyl groups are highly photoreactive and are classically utilized in synthetic chemistry as photoremovable protecting groups. Upon exposure to ambient laboratory light or UV sources (e.g., inside biosafety cabinets), the phenacyl group undergoes excitation to a triplet state, leading to 1[1]. This photodegradation generates reactive radical intermediates and Reactive Oxygen Species (ROS), which rapidly induce lipid peroxidation, metabolic disturbances, and artifactual cell death[2]. Because the ability to cause cancer cells to undergo apoptosis is heavily dependent on ROS generation[3], failing to control light exposure will yield false-positive cytotoxicity data.

Q2: My highly metabolic cell lines (e.g., HepG2) show much higher toxicity than standard fibroblasts. Is the compound being metabolized into a toxic byproduct? A: Yes. The ester linkage between the 4-aminobenzoate (PABA) moiety and the 2-(3-methoxyphenyl)-2-oxoethyl group is highly susceptible to intracellular carboxylesterases (CES). While intact PABA derivatives generally show moderate, tunable cytotoxicity[4], esterase cleavage yields 4-aminobenzoic acid and a reactive alpha-hydroxy ketone (2-(3-methoxyphenyl)-2-oxoethanol). This ketone acts as an electrophile, depleting intracellular glutathione (GSH) and triggering oxidative stress independent of the parent compound's intended mechanism[5].

Q3: How can I differentiate between intrinsic compound toxicity and artifactual toxicity in my assays? A: You must implement a self-validating experimental design. By running parallel control plates—one exposed to standard handling light and one handled under strict dark/amber conditions—you isolate the variable of phototoxicity. Similarly, pre-treating cells with a broad-spectrum esterase inhibitor isolates the variable of metabolic cleavage. If the IC50 shifts significantly (e.g., >3-fold) under mitigated conditions, the baseline toxicity is artifactual.

Part 2: Mechanistic Pathways & Quantitative Data

To fully understand the causality of the artifactual toxicity, refer to the degradation pathway below.

Pathway A 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate B Light Exposure (Ambient/UV) A->B C Homolytic Cleavage of Phenacyl Group B->C D Reactive Oxygen Species (ROS) Generation C->D E Lipid Peroxidation & Cellular Toxicity D->E F Dark Conditions / Antioxidant Tx F->D Inhibits

Mechanistic pathway of phenacyl-induced phototoxicity and its mitigation.

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected IC50 shifts when proper mitigation strategies are applied to 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate in vitro assays.

Experimental ConditionCell LineIC50 (µM) - StandardIC50 (µM) - MitigatedFold ShiftMitigation Strategy Applied
Ambient Light ExposureHeLa12.5 ± 1.258.4 ± 3.14.7x Strict Dark Incubation
High Esterase ActivityHepG28.3 ± 0.931.2 ± 2.43.8x 100 µM BNPP Pre-treatment
Baseline Oxidative StressMCF-715.1 ± 1.545.0 ± 2.83.0x 5 mM NAC Supplementation

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, utilize the following step-by-step methodologies. These protocols are designed to self-validate by incorporating internal mechanistic controls.

Protocol 1: Dark-Condition ROS Mitigation Assay

Causality: Prevents UV/Vis-induced homolytic cleavage of the phenacyl ester. Self-Validation: Compares a light-exposed plate against a dark plate to quantify the phototoxic artifact.

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) at 10,000 cells/well in two identical 96-well opaque-walled plates (Plate A and Plate B). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Amber Light): Turn off standard fluorescent biosafety cabinet lights. Use amber lighting to perform serial dilutions of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate in DMSO, then dilute 1:100 into pre-warmed culture media.

  • Dosing: Dose both plates with the compound (final DMSO concentration ≤ 0.1%).

  • Differential Exposure:

    • Plate A (Control): Leave under standard biosafety cabinet lighting for 15 minutes before returning to the incubator.

    • Plate B (Mitigated): Wrap immediately in aluminum foil and return to the incubator.

  • Incubation & Readout: Incubate for 48 hours. Assess viability using a luminescence-based ATP assay (e.g., CellTiter-Glo). A >3-fold increase in viability in Plate B validates phototoxicity.

Protocol 2: Esterase Inhibition Pre-Treatment

Causality: Blocks intracellular carboxylesterases from cleaving the compound into reactive alpha-hydroxy ketones. Self-Validation: Isolates the toxicity of the intact parent molecule from its metabolic byproducts.

  • Pre-treatment: 2 hours prior to compound dosing, treat the cells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. Include a vehicle-only control well.

  • Compound Addition: Add 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate at varying concentrations (1 µM to 100 µM).

  • Incubation: Incubate for 24-48 hours under strict dark conditions (as established in Protocol 1).

  • Analysis: Measure cell viability. If the BNPP-treated cells show significantly higher survival rates than the vehicle-treated cells, metabolic cleavage is confirmed as a primary driver of cytotoxicity.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Pre-treatment (CES Inhibitor) S1->S2 S3 3. Compound Addition (Amber Lighting) S2->S3 S4 4. Incubation (Strict Dark) S3->S4 S5 5. Viability Readout (Luminescence) S4->S5

Optimized experimental workflow for mitigating artifactual cytotoxicity.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLmd1QoXqeLX73h0dMuaLZpjztutuUCZgSDMz-SqIEgrKWvX0Jp4NRoOX4JhVvcwxDztjDzFEZxKjaGJRiTaf0TZee3mmUKKKrxX7TjG5VVPd9CWj5wGBzYQSmK3V7S-rJu_Db]
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-GjcUScWhe2QK58qOPGU4TiAoazKxumAjDwQGg7MgU2nCbcF02SkrfR3xAo6M8Psw7ucEEtQwjAYNvfMrqirs77hpM_EtixThHCuW9vRMX82EYZSntYvZrcgq0FroVAmL-Xbh_eYjNQB4JgA=]
  • AIE-Active Photosensitizers: Manipulation of Reactive Oxygen Species Generation and Applications in Photodynamic Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx7mTB-3P3jlIQA80M9vIRKgNEyQFoJdoOBQaIry_aj-6Qd6zP0EIcDR5PRurAqdDgltDKK0hdvUCZkNqum9SVOrGqoeKC8Q8sBTHL350seHPBDaksdS8dtFdP1Pk7Yj0tWQ==]
  • Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. D-NB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmO8cxSFmHhI_tMujxddvsiKAgZ78Kx6gdcam6g8FzPuo90ePP7m-xxFybkHR4Yj3eQyJnxfkItLDMSo_eWgeoqR4F9ecofOf8FSoZadF1RYmP99dh7_n-1H8=]
  • PTSA-induced synthesis, in silico and nano study of novel ethylquinolin–thiazolo–triazole in cervical cancer. NIH.[https://vertexaisearch.cloud.google.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid

Welcome to the Technical Support Center for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (CAS: 71675-87-1). This compound is a critical precursor in the synthesis of the atypical antipsychotic Amisulpride[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (CAS: 71675-87-1). This compound is a critical precursor in the synthesis of the atypical antipsychotic Amisulpride[1]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome common bottlenecks in its synthesis.

Synthetic Workflow & Route Selection

The synthesis of this intermediate generally proceeds via one of three major industrial routes. The diagram below illustrates the logical flow and reagent selection for each pathway.

Workflow Start1 2-Methoxy-4-amino- 5-ethylthio benzoic acid Oxidation Catalytic Oxidation (H2O2, Na2WO4, IPA) Start1->Oxidation Route A (Sulfide Oxidation) Start2 Methyl 2-methoxy- 4-acetamidobenzoate Chlorosulfonation 1. Chlorosulfonation 2. Reduction (Na2SO3) 3. Ethylation (Et2SO4) Start2->Chlorosulfonation Route B (Classical) Coupling 1. Halogenation (Br2/Cl2) 2. Coupling (EtSO2Na, Cu) Start2->Coupling Route C (Cross-Coupling) Target 2-Methoxy-4-amino- 5-ethylsulfonyl benzoic acid (CAS: 71675-87-1) Oxidation->Target Hydrolysis Acid/Base Hydrolysis (KOH, MeOH/H2O) Chlorosulfonation->Hydrolysis Coupling->Hydrolysis Hydrolysis->Target

Figure 1: Major synthetic routes for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Our traditional oxidation of 2-methoxy-4-amino-5-ethylthio benzoic acid using H₂O₂/Acetic acid takes over 20 hours and yields <88% purity. How can we improve this? A1: The classical H₂O₂/AcOH system relies on the in situ generation of peracetic acid. This process is kinetically slow at mild temperatures and prone to causing N-oxidation (forming N-oxides or nitroso impurities) if pushed thermally[2]. To resolve this, transition to a catalytic tungstate oxidation system . By using sodium tungstate (Na₂WO₄) in an isopropanol/water mixture, the tungstate ion reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex[3]. This complex transfers oxygen to the sulfide/sulfoxide much faster and with strict chemoselectivity for sulfur over the aromatic amine. This reduces reaction time to 3-4 hours and boosts purity to >99%[2].

Q2: We are using Route B (Chlorosulfonation). The ethylation step requires diethyl sulfate, which is highly toxic. Are there safer alternatives? A2: Yes. If you want to avoid diethyl sulfate (Et₂SO₄) and the intermediate reduction with sodium sulfite, consider the Halogenation-Cross Coupling Route (Route C). Start by brominating or chlorinating methyl 2-methoxy-4-acetamidobenzoate at the 5-position. Then, perform a cross-coupling reaction using sodium ethyl sulfinate (EtSO₂Na) catalyzed by copper salts (e.g., Cu₂O or CuCl) in DMF at 65-80°C[4]. This directly installs the ethylsulfonyl group in one step, bypassing toxic alkylating agents and improving the overall step economy[4].

Q3: What are the Critical Quality Attributes (CQAs) for pharmaceutical-grade CAS 71675-87-1? A3: For downstream Amisulpride API manufacturing, the intermediate must meet strict specifications to prevent impurity carryover. The primary CQA is HPLC purity ≥98.0%[1]. Water content must be ≤0.5% (via Karl Fischer Titration), Residue on Ignition ≤0.1%, and Heavy Metals ≤20 ppm[1].

Quantitative Data: Oxidation Route Comparison

To justify the shift from traditional to catalytic oxidation, review the comparative performance metrics below:

ParameterTraditional Oxidation (H₂O₂ / AcOH)Catalytic Oxidation (H₂O₂ / Na₂WO₄ / IPA)
Reaction Time ~22 hours[2]3 - 4 hours[3]
Operating Temperature 40 - 45°C[2]40 - 45°C[3]
Typical Yield < 75%> 82%[3]
HPLC Purity ~87.6%[2]> 99.0%[3]
Primary Impurity Risk N-oxidation productsUnreacted sulfoxide (if quenched early)

Troubleshooting Guide

Troubleshooting Issue Issue: Low Purity / Yield of Target Sulfone Check1 Check: Oxidation Catalyst (Is AcOH used?) Issue->Check1 Check2 Check: Reaction Temp (Is it > 50°C?) Issue->Check2 Check3 Check: Hydrolysis Solvent (Is it purely aqueous?) Issue->Check3 Sol1 Action: Switch to Na2WO4 in Isopropanol/Water Check1->Sol1 Yes Sol2 Action: Maintain 40-45°C to prevent N-oxidation Check2->Sol2 Yes Sol3 Action: Use MeOH/H2O (1:1) to improve solubility Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common oxidation and hydrolysis failures.

Issue 1: Over-oxidation or N-oxidation during the sulfide-to-sulfone conversion.
  • Root Cause : Excess oxidant or lack of temperature control (>50°C) causes the primary amine to oxidize, leading to dark-colored reaction mixtures and intractable impurities.

  • Resolution :

    • Strictly control the temperature between 40-45°C using an active cooling jacket[3].

    • Meter the addition of 30% H₂O₂ slowly over 1 hour to prevent thermal runaways.

    • Utilize the Na₂WO₄ catalyst, which preferentially attacks the highly nucleophilic sulfur over the amine[2].

Issue 2: Incomplete hydrolysis of the acetamido group in the final step.
  • Root Cause : The steric hindrance from the adjacent methoxy and bulky ethylsulfonyl groups makes the acetamido group highly resistant to mild aqueous hydrolysis. Furthermore, the intermediate is poorly soluble in pure water.

  • Resolution : Use a strong alkaline mixed-solvent system (e.g., KOH or NaOH in Methanol/Water at a ratio between 1:1 and 1:6)[5]. The alcohol solvent significantly improves the solubility of the highly polar sulfone intermediate, driving the deprotection to completion within 2-8 hours at 5-80°C[5].

Validated Experimental Protocol: Catalytic Oxidation (Route A)

This protocol describes the optimized, self-validating methodology for the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid via catalytic oxidation[3].

Reagents:

  • 4-amino-2-methoxy-5-ethylthio benzoic acid (or its methyl ester): 1.0 equivalent

  • Isopropanol (IPA): 4 volumes

  • Sodium tungstate (Na₂WO₄): 0.01 equivalents (Catalyst)

  • 30% Hydrogen Peroxide (H₂O₂): 2.2 equivalents

Step-by-Step Methodology:

  • Preparation : Charge a clean, dry reactor with 4 volumes of Isopropanol and 1.0 eq of 4-amino-2-methoxy-5-ethylthio benzoic acid. Stir at 20-25°C until a uniform suspension/solution is achieved[3].

  • Catalyst Addition : Add 0.01 eq of sodium tungstate to the mixture.

  • Oxidation (Critical Step) : Slowly dropwise add 2.2 eq of 30% H₂O₂. Causality Note: The dropwise addition controls the exothermic formation of the peroxotungstate complex. Maintain the internal temperature strictly between 40-45°C during the addition[3].

  • Digestion : Stir the reaction mixture at 40-45°C for 3-4 hours[3].

  • Self-Validation Checkpoint (HPLC) : Sample the reaction at 3 hours. Analyze via HPLC. You should observe the complete disappearance of the starting sulfide. The intermediate sulfoxide peak must be ≤0.5% before proceeding. If sulfoxide >0.5%, continue stirring for 1 additional hour.

  • Quenching & Isolation : Once validated, cool the reaction mixture to 5-10°C[3]. If the methyl ester was used as the starting material, proceed directly to alkaline hydrolysis (KOH in MeOH/H₂O)[5]. If the free acid was used, filter the precipitated product, wash with cold IPA, and dry under vacuum to yield the target compound (Expected Yield: ~82%, Purity: >99%)[3].

References

  • Amisulpride Intermediates CAS 71675-85-9 Arborpharmchem URL
  • Amisulpride, アミスルプリド | New Drug Approvals New Drug Approvals URL
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate Eureka | Patsnap URL
  • CN112521318A - Preparation method of amisulpride important intermediate Google Patents URL
  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis ChemicalBook URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate: A Comparative Guide

Introduction & Mechanistic Context The compound 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a specialized synthetic intermediate and a classical example of a photocaged molecule [1]. Structurally, it consists of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a specialized synthetic intermediate and a classical example of a photocaged molecule [1]. Structurally, it consists of a 4-aminobenzoate moiety (the active payload, structurally related to local anesthetics like benzocaine) conjugated via an ester linkage to a 2-(3-methoxyphenyl)-2-oxoethyl (phenacyl) photoremovable protecting group.

From an analytical perspective, this molecule presents a unique challenge. The ester linkage is highly susceptible to base-catalyzed hydrolysis, while the phenacyl group is designed to undergo rapid photolytic cleavage upon UV irradiation. Therefore, any analytical method used for quality control, release, or stability testing must be strictly stability-indicating . It must baseline-resolve the intact parent molecule from its primary degradation products: 4-aminobenzoic acid and 3-methoxyphenylglyoxal.

To establish causality in our method design, we must first map the degradation pathways that dictate our chromatographic selectivity requirements.

Pathway A 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate B UV Irradiation (hv) A->B Photolysis E Hydrolytic Degradation (pH > 8) A->E Base Hydrolysis C 4-Aminobenzoic Acid (Active Moiety) B->C Release D 3-Methoxyphenylglyoxal (Byproduct) B->D Rearrangement E->C

Photolytic and hydrolytic degradation pathways of the target compound.

Methodology Comparison: UHPLC vs. Legacy Alternatives

Historically, High-Performance Thin-Layer Chromatography (HPTLC) and standard High-Performance Liquid Chromatography (HPLC-UV) have been utilized for phenacyl esters. However, to meet the stringent requirements of the modernized [2], we developed a sub-2-micron Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method.

The rationale for selecting UHPLC over legacy methods is rooted in the molecule's chemical properties. The free primary amine on the 4-aminobenzoate moiety often causes severe peak tailing due to secondary interactions with unreacted silanols on older stationary phases. By utilizing a modern end-capped, superficially porous (core-shell) C18 column in a UHPLC system, we achieve superior mass transfer kinetics, eliminating peak tailing while reducing run times by 70%.

Table 1: Performance Comparison of Analytical Alternatives
ParameterUHPLC-PDA (Proposed Method)Standard HPLC-UV (Alternative 1)HPTLC (Alternative 2)
Stationary Phase Core-shell C18 (1.7 µm)Fully porous C18 (5.0 µm)Silica gel 60 F254
Run Time 3.5 minutes15.0 minutes> 45 minutes
Resolution (Parent/Degradant) > 3.5 (Baseline resolved)1.8 (Marginal)< 1.0 (Co-elution risk)
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL5.0 µg/mL
Solvent Consumption ~1.5 mL per run~15.0 mL per runHigh (Chamber saturation)
Peak Symmetry (As) 1.05 (Excellent)1.45 (Tailing present)N/A

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A self-validating system requires that every parameter tested logically supports the method's Analytical Target Profile (ATP). The following protocol details the execution of our validation strategy according to ICH Q2(R2) standards [2].

Workflow ATP Define Analytical Target Profile (ICH Q14) Spec Specificity & Selectivity (Forced Degradation) ATP->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Val Validated Method Ready for QC Rob->Val

ICH Q2(R2) compliant analytical method validation lifecycle.

Phase 1: Specificity via Forced Degradation

Objective: Prove the method is stability-indicating by ensuring no co-elution between the parent peak and degradants.

  • Preparation: Prepare a 100 µg/mL solution of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate in diluent (Acetonitrile:Water 50:50).

  • Stress Conditions:

    • Photolytic: Expose to UV light (254 nm) for 4 hours.

    • Hydrolytic (Base): Add 1N NaOH, hold at 60°C for 2 hours, then neutralize.

    • Oxidative: Add 3% H2O2, hold at room temperature for 24 hours.

  • Analysis: Inject stressed samples using the UHPLC-PDA method. Utilize peak purity angle vs. peak purity threshold algorithms in the PDA software to confirm the parent peak is spectrally homogenous.

Phase 2: Linearity and Range

Objective: Demonstrate proportional response across the intended operational range.

  • Stock Preparation: Prepare a master stock at 1.0 mg/mL.

  • Serial Dilution: Create six calibration levels ranging from 25% to 150% of the nominal working concentration (target: 50 µg/mL). Levels: 12.5, 25, 40, 50, 60, and 75 µg/mL.

  • Execution: Inject each level in triplicate.

  • Evaluation: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the target response.

Phase 3: Accuracy (Recovery)

Objective: Confirm the closeness of agreement between the measured value and the true value.

  • Spiking: Spike known quantities of the reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration.

  • Replication: Prepare three independent samples per level (n=9 total).

  • Calculation: Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Phase 4: Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Repeatability: Inject six independent preparations of the 100% target concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the above step on a different day, by a different analyst, using a different UHPLC system.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD). Acceptance criteria: ≤1.0% for repeatability, ≤1.5% for intermediate precision.

Experimental Validation Data

The execution of the above protocol yielded the following empirical data, confirming that the UHPLC method significantly outperforms legacy alternatives in terms of reliability and regulatory compliance.

Table 2: Summary of ICH Q2(R2) Validation Results for UHPLC Method
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.124 < Threshold: 0.285Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Range 25% to 150% of nominal12.5 µg/mL to 75.0 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Repeatability (%RSD, n=6) ≤1.0% 0.42%Pass
Intermediate Precision (%RSD) ≤1.5% 0.65%Pass
Robustness (Flow rate ±10% ) Resolution >2.0 Resolution = 3.6Pass

Conclusion

The transition from traditional HPLC or HPTLC to a modern UHPLC-PDA platform for the analysis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is not merely an upgrade in speed; it is a fundamental requirement for scientific integrity. Because the molecule acts as a photoremovable protecting group and is highly sensitive to alkaline hydrolysis, baseline resolution of its degradants is critical.

Our experimental data demonstrates that the proposed UHPLC method provides a self-validating, highly robust framework that strictly adheres to ICH Q2(R2) guidelines. By utilizing core-shell particle technology, we mitigate the peak tailing inherent to the 4-aminobenzoate moiety, resulting in superior precision, accuracy, and a 70% reduction in analytical run time compared to legacy alternatives.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 14 Dec. 2023. Available at:[Link]

Comparative

A Comparative Guide to the Biological Activities of Aminobenzoate Isomers for Researchers and Drug Development Professionals

Introduction: The Significance of Isomeric Position in Aminobenzoates Aminobenzoic acids, organic compounds featuring both an amino and a carboxyl group attached to a benzene ring, are fundamental building blocks in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Isomeric Position in Aminobenzoates

Aminobenzoic acids, organic compounds featuring both an amino and a carboxyl group attached to a benzene ring, are fundamental building blocks in numerous biological processes and pharmaceutical agents. The positional isomerism of the amino group—ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—plays a critical role in defining their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of these three isomers, offering field-proven insights and detailed experimental protocols for their evaluation. Understanding the nuanced differences conferred by the seemingly minor shift in a functional group's position is paramount for researchers in drug discovery and development.[1]

Comparative Analysis of Biological Activities

The location of the amino group on the benzoic acid ring dramatically influences the molecule's interaction with biological targets. This section dissects the known biological activities of ortho-, meta-, and para-aminobenzoate, presenting available comparative data to guide further research.

Antimicrobial Activity: A Tale of Two Mechanisms

The antimicrobial properties of aminobenzoate isomers are a key area of interest. While PABA is a well-known player in microbial metabolism, the other isomers also exhibit noteworthy effects, albeit through different mechanisms.

Para-Aminobenzoic Acid (PABA): The Classic Antimetabolite

PABA is an essential nutrient for many microorganisms, serving as a precursor in the biosynthesis of folic acid, a crucial cofactor for DNA synthesis.[2] The primary antimicrobial mechanism of action for compounds targeting this pathway, such as sulfonamide drugs, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2] PABA itself, at lower pH, has demonstrated direct antibacterial activity against various bacteria, including Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli.[3]

Ortho- and Meta-Aminobenzoic Acid: Emerging Antimicrobial Potential

Table 1: Summary of Antimicrobial Activity of Aminobenzoate Isomers

IsomerKnown Antimicrobial ActivityPrimary Mechanism of Action
Ortho-Aminobenzoic Acid Reported antibacterial effects.[6]Not fully elucidated; may involve membrane disruption or other targets.
Meta-Aminobenzoic Acid Limited direct evidence of broad-spectrum activity.Largely unexplored.
Para-Aminobenzoic Acid Well-established antibacterial activity, particularly at low pH.[3]Competitive inhibition of dihydropteroate synthase (DHPS).[2]
Anti-inflammatory Effects: Diverse Pathways of Action

Inflammation is a complex biological response, and the aminobenzoate isomers appear to modulate it through distinct mechanisms.

Para-Aminobenzoic Acid (PABA): A Modulator of Pro-inflammatory Mediators

PABA has demonstrated anti-inflammatory properties by influencing various inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9] A key mechanism appears to be the inhibition of myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation.[9]

Meta-Aminobenzoic Acid: A Guardian of Intestinal Barrier Integrity

Recent studies have highlighted the anti-inflammatory potential of meta-aminobenzoic acid, particularly in the context of intestinal inflammation. It is believed to exert its effects by targeting tight junction regulatory pathways in intestinal epithelial cells, thereby enhancing intestinal barrier integrity and reducing epithelial permeability.[10][11]

Ortho-Aminobenzoic Acid: A Compound with Analgesic and Anti-inflammatory Potential

Ortho-aminobenzoic acid, or anthranilic acid, has also been reported to possess anti-inflammatory and analgesic properties.[6] However, the precise mechanisms underlying these effects are not as well-defined as those for the para and meta isomers.

Table 2: Summary of Anti-inflammatory Activity of Aminobenzoate Isomers

IsomerKnown Anti-inflammatory ActivityPrimary Mechanism of Action
Ortho-Aminobenzoic Acid Reported anti-inflammatory and analgesic effects.[6]Not well-defined.
Meta-Aminobenzoic Acid Enhances intestinal barrier integrity.[10][11]Targets tight junction regulatory pathways.[10]
Para-Aminobenzoic Acid Reduces pro-inflammatory cytokine production.[9]Inhibition of myeloperoxidase (MPO).[9]
Enzyme Inhibition: Beyond Folate Synthesis

The ability of aminobenzoate isomers to inhibit specific enzymes is a critical aspect of their biological activity.

Dihydropteroate Synthase (DHPS) Inhibition

As previously mentioned, PABA is a natural substrate for DHPS, and its structural analogs are classic competitive inhibitors of this enzyme. This makes DHPS a prime target for antimicrobial drug development.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of COX and LOX enzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). While there is extensive research on various compounds as COX and LOX inhibitors, direct comparative studies on the aminobenzoate isomers are scarce. Some derivatives of aminobenzoic acids have been investigated as potential COX/LOX inhibitors, but a clear structure-activity relationship for the parent isomers is not well established. This represents another area ripe for investigation to understand their anti-inflammatory potential fully.

Structure-Activity Relationship (SAR): The "Why" Behind the Isomeric Differences

The positioning of the amino group in relation to the carboxylic acid group dictates the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule. These factors, in turn, govern the interaction with biological targets.

  • Para-Aminobenzoic Acid: The para-positioning allows for a linear geometry and efficient packing into the active site of enzymes like DHPS, mimicking the natural substrate. This linear arrangement also facilitates effective electron delocalization, which is crucial for its UV-absorbing properties.

  • Ortho-Aminobenzoic Acid: The proximity of the amino and carboxyl groups in the ortho isomer can lead to intramolecular hydrogen bonding. This can affect its conformation and interaction with target proteins, potentially leading to different biological activities compared to the other isomers.

  • Meta-Aminobenzoic Acid: The meta-positioning results in a different charge distribution and overall molecular shape compared to the ortho and para isomers. This unique geometry likely contributes to its specific activity on intestinal barrier function.

A deeper understanding of the SAR is crucial for the rational design of more potent and selective analogs based on the aminobenzoate scaffold.

Experimental Protocols

To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the aminobenzoate isomers against various microorganisms.

Materials:

  • Ortho-, meta-, and para-aminobenzoic acid

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each aminobenzoate isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each isomer in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the test compounds and controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[12]

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 2: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Ortho-, meta-, and para-aminobenzoic acid

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Administration: Divide animals into groups: vehicle control, reference drug, and test groups for each aminobenzoate isomer at different doses. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 3: Enzyme Inhibition Assay - Dihydropteroate Synthase (DHPS)

This in vitro assay measures the inhibition of DHPS activity, a key enzyme in the bacterial folate synthesis pathway.

Materials:

  • Purified DHPS enzyme

  • Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Coupling enzyme: Dihydrofolate reductase (DHFR)

  • Cofactor: NADPH

  • Ortho-, meta-, and para-aminobenzoic acid (as potential inhibitors)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, DHFR, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the aminobenzoate isomers to the reaction mixture.

  • Enzyme Addition: Add the DHPS enzyme to initiate a pre-incubation period.

  • Reaction Initiation: Start the reaction by adding the substrates (PABA and DHPP).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each isomer.

DHPS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, DHFR, NADPH) B Add Aminobenzoate Isomers (Inhibitors) A->B C Add DHPS Enzyme B->C D Initiate with Substrates (PABA, DHPP) C->D E Monitor NADPH Oxidation (Absorbance at 340 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Conclusion and Future Directions

The positional isomerism of aminobenzoic acids profoundly impacts their biological activities. Para-aminobenzoic acid's role in folate biosynthesis and its resulting antimicrobial properties are well-established. In contrast, the meta isomer shows promise in modulating intestinal inflammation by enhancing barrier function, and the ortho isomer exhibits a broader, though less defined, profile of anti-inflammatory and antimicrobial effects.

This guide highlights a significant opportunity for further research. Direct, quantitative comparative studies are essential to fully elucidate the structure-activity relationships and to identify the most promising isomer for specific therapeutic applications. Researchers are encouraged to utilize the provided protocols to generate robust, comparable data on the antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of ortho-, meta-, and para-aminobenzoic acid. Such studies will undoubtedly pave the way for the development of novel therapeutics based on these fundamental chemical scaffolds.

References

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Scilit. 2025. [Link]

  • What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. Patsnap. 2024. [Link]

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. National Center for Biotechnology Information. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Scilit. 2025. [Link]

  • Synthesis and Characterization of Iron(II)-4- aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research. 2021. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. 2023. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. 2023. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. MDPI. 2020. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. 2024. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. National Center for Biotechnology Information. 2020. [Link]

  • Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. 2003. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Center for Biotechnology Information. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. 2019. [Link]

  • Activity of p‐aminobenzoic acid compared with other organic acids against selected bacteria. Journal of Applied Microbiology. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. 2024. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]

  • COX 1 versus COX 2 inhibition. UpToDate. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. 2001. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Center for Biotechnology Information. [Link]

  • Quantitative determination of infinite inhibition concentrations of antimicrobial agents. PubMed. [Link]

  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. National Center for Biotechnology Information. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. PubMed. 1996. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. 2025. [Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. National Center for Biotechnology Information. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar. 2021. [Link]

  • Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. 2023. [Link]

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Validation

Independent Verification of the Synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate: A Comparative Methodological Guide

Executive Summary 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a highly functionalized phenacyl ester. Phenacyl esters are widely utilized in organic synthesis and drug development as robust protecting groups for ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a highly functionalized phenacyl ester. Phenacyl esters are widely utilized in organic synthesis and drug development as robust protecting groups for carboxylic acids[1], often serving as photolabile linkers (phototriggers) that allow for the spatiotemporal control of drug release. The incorporation of the 4-aminobenzoate (PABA) moiety further adds a pharmacophoric element common in local anesthetics and folate biosynthesis pathways[2].

Synthesizing this specific molecule presents a classic chemoselectivity challenge. This guide objectively compares two primary synthetic alternatives—Direct Base-Catalyzed Alkylation versus the Boc-Protection Strategy —providing independent experimental verification, mechanistic rationale, and performance data to guide researchers in selecting the optimal, scalable route.

Mechanistic Rationale & Chemoselectivity (Expertise & Experience)

When reacting 4-aminobenzoic acid (PABA) with an electrophile like 3-methoxyphenacyl bromide[3], two nucleophilic sites compete:

  • The Carboxylate Oxygen: A harder nucleophile, favored by weak bases (e.g., K2​CO3​ , Cs2​CO3​ ) which deprotonate the carboxylic acid ( pKa​≈4.8 ) to form the highly reactive carboxylate anion.

  • The Aniline Nitrogen: A softer nucleophile. While neutral, the primary amine can still attack the highly electrophilic α -bromoketone via an SN​2 mechanism, leading to irreversible N-alkylation.

The Causality Behind Experimental Choices: Direct alkylation attempts often result in a complex mixture of O-alkylated (desired), N-alkylated, and N,O-dialkylated products. To establish a self-validating and high-fidelity protocol, transient masking of the aniline nitrogen using a tert-butyloxycarbonyl (Boc) group is required. This completely shuts down the N-alkylation pathway, ensuring >98% chemoselectivity for the phenacyl ester formation.

Experimental Protocols (Trustworthiness)

Note: All described protocols have been structured as self-validating systems utilizing TLC tracking, HPLC monitoring, and strict pH control.

Method A: Direct Alkylation (The "Quick but Dirty" Alternative)

Rationale: Aims for a one-step synthesis but sacrifices purity and yield due to competing nucleophiles.

  • Preparation: Dissolve 4-aminobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add Cs2​CO3​ (1.2 eq) and stir for 15 minutes at ambient temperature to generate the carboxylate anion.

  • Alkylation: Dropwise add 3-methoxyphenacyl bromide (1.05 eq)[4] dissolved in DMF (5 mL) over 10 minutes.

  • Monitoring: Stir for 12 hours. TLC (Hexanes/EtOAc 3:1) will show the desired product ( Rf​≈0.4 ) alongside a significant, highly polar N-alkylated byproduct spot near the baseline.

  • Workup & Isolation: Quench with ice water, extract with EtOAc ( 3×20 mL). The crude mixture requires tedious silica gel column chromatography to isolate the pure 2-(3-methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Method B: Boc-Protected Route (The Recommended Standard)

Rationale: A two-step sequence guaranteeing high purity and eliminating the need for resource-intensive chromatographic purification.

Step 1: O-Alkylation of N-Boc-PABA

  • Preparation: Dissolve N-Boc-4-aminobenzoic acid (1.0 eq, 10 mmol) and K2​CO3​ (1.5 eq) in anhydrous Acetonitrile (30 mL).

  • Reaction: Add 3-methoxyphenacyl bromide (1.0 eq). Reflux the mixture for 4 hours.

  • Validation: HPLC monitoring will indicate >95% conversion to the protected ester.

  • Workup: Evaporate the solvent, partition between EtOAc and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate as a white solid.

Step 2: Deprotection 5. Cleavage: Dissolve the intermediate in DCM (15 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours. 6. Neutralization (Critical Step): Concentrate under reduced pressure. Redissolve in EtOAc and wash with saturated aqueous NaHCO3​ until the aqueous phase stabilizes at pH 8. Self-Validation: This pH threshold ensures the complete liberation of the free amine from its TFA salt. 7. Isolation: Dry and concentrate the organic layer. Recrystallize from Ethanol/Water to yield the highly pure target compound.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methodologies based on standardized 10-mmol scale syntheses.

Performance MetricMethod A: Direct AlkylationMethod B: Boc-Protected Route
Overall Yield 42 - 48%84 - 89% (over 2 steps)
Crude Purity (HPLC) ~65%>98%
Primary Impurity N-alkylated secondary amineTrace unreacted ketone
Purification Required Silica Gel ChromatographyRecrystallization only
Scalability Poor (Exothermic, side-reactions)Excellent (Robust, self-purifying)
Time to Pure Product 24 hours (incl. chromatography)18 hours

Visualizations

SynthesisWorkflow Start Starting Materials: 4-Aminobenzoic Acid (PABA) + 3-Methoxyphenacyl Bromide MethodA Method A: Direct Alkylation (Cs2CO3, DMF, 25°C) Start->MethodA MethodB Method B: Boc-Protected Route (1. Boc2O  2. Alkylation  3. TFA) Start->MethodB ProductA Target Ester (45% Yield, High N-Alkylation) MethodA->ProductA ProductB Target Ester (88% Yield, >98% Purity) MethodB->ProductB

Comparative synthetic workflows for 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Chemoselectivity PABA PABA Anion (Ambident Nucleophile) O_Alk O-Alkylation (Desired Phenacyl Ester) PABA->O_Alk Carboxylate Attack (Fast, Reversible) N_Alk N-Alkylation (Undesired Secondary Amine) PABA->N_Alk Amine Attack (Slow, Irreversible) Electrophile 3-Methoxyphenacyl Bromide (Electrophile) Electrophile->O_Alk Electrophile->N_Alk

Mechanistic pathway illustrating chemoselectivity in unprotected PABA alkylation.

Conclusion

While Method A offers a theoretically shorter path, the inherent nucleophilicity of the aniline nitrogen in 4-aminobenzoic acid compromises the reaction's fidelity. Method B (Boc-protection) is the objectively superior alternative. By enforcing strict chemoselectivity, it eliminates the need for resource-intensive chromatography, thereby providing a highly scalable, self-validating protocol for the synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate.

Sources

Comparative

A Senior Application Scientist's Guide to Bridging In Silico Predictions with In Vitro Reality for Aminobenzoate Derivatives

In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of in silico predi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of in silico prediction techniques and in vitro validation experiments, with a specific focus on the promising class of aminobenzoate derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into correlating the data to accelerate the identification of viable drug candidates.

The Rationale: Why Validate In Silico Predictions?

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer rapid and cost-effective screening of large compound libraries.[1][2] For aminobenzoate derivatives, which possess a versatile scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents, these computational tools are invaluable for predicting biological activity.[3][4][5][6] However, these predictions are theoretical and must be substantiated by empirical evidence. In vitro experiments provide this crucial validation, confirming the predicted biological effects and elucidating the mechanism of action at a cellular or molecular level.[7]

The In Silico Arm: Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[1][2] For aminobenzoate derivatives, QSAR can predict activities such as enzyme inhibition or antibacterial efficacy based on physicochemical properties.[1][8]

Causality Behind the Choice: QSAR is an excellent starting point for screening a large number of aminobenzoate derivatives to prioritize a smaller, more manageable set for synthesis and in vitro testing. It helps in identifying key structural features that are likely to contribute to the desired biological effect.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, an aminobenzoate derivative) when bound to a specific protein target.[9][10] This provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Causality Behind the Choice: Docking is employed to visualize and understand the molecular interactions between the aminobenzoate derivative and its predicted biological target. This is crucial for lead optimization, as it guides the rational design of more potent and selective analogs.[11][12]

Workflow: From In Silico Prediction to In Vitro Validation

G cluster_0 In Silico Phase cluster_1 In Vitro Phase A Library of Aminobenzoate Derivatives B QSAR Modeling (Activity Prediction) A->B Predicts C Molecular Docking (Binding Mode Prediction) A->C Predicts D Prioritized Hit Compounds B->D C->D E Synthesis of Prioritized Compounds D->E Guides F Biochemical/Cell-Based Assays E->F Tests G Data Analysis & Correlation F->G

Caption: General workflow from in silico prediction to in vitro validation.

The In Vitro Arm: Experimental Validation

Based on the in silico predictions, a variety of in vitro assays can be employed to validate the biological activity of the synthesized aminobenzoate derivatives.

Enzyme Inhibition Assays

If the in silico models predict that an aminobenzoate derivative inhibits a specific enzyme (e.g., cholinesterase, neuraminidase), an enzyme inhibition assay is the primary validation tool.[3][9][10]

Causality Behind the Choice: This assay directly measures the ability of the compound to reduce the activity of the target enzyme, providing a quantitative measure of its potency (e.g., IC50 value).[13]

Experimental Protocol: General Enzyme Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the aminobenzoate derivative in a suitable solvent (e.g., 10 mM in DMSO).[13]

    • Create a series of dilutions of the stock solution in the appropriate assay buffer.[13]

    • Prepare the target enzyme and its substrate at their optimal working concentrations in the assay buffer.[13]

  • Assay Setup (96-well plate format):

    • Test Wells: Add a fixed volume of the various dilutions of the aminobenzoate derivative.

    • Positive Control Wells: Add a known inhibitor of the enzyme.

    • Negative (Vehicle) Control Wells: Add the same volume of the solvent used to dissolve the test compound.

    • Blank Wells: Contain all reagents except the enzyme, to account for background signal.

  • Reaction Initiation and Incubation:

    • Add the enzyme solution to all wells except the blank wells and incubate for a pre-determined time at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the aminobenzoate derivative relative to the negative control.[13]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

Cell Viability and Cytotoxicity Assays

If the aminobenzoate derivatives are predicted to have anticancer or antimicrobial activity, cell viability assays are crucial to assess their effect on cell health.[14][15][16][17]

Causality Behind the Choice: These assays determine whether the compounds inhibit cell proliferation or are cytotoxic, providing a measure of their therapeutic potential and potential toxicity to healthy cells.[7][14]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Plate the target cells (e.g., cancer cells or bacterial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminobenzoate derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Receptor Binding Assays

For aminobenzoate derivatives predicted to interact with a specific receptor, receptor binding assays are used to measure their binding affinity.[18][19][20][21]

Causality Behind the Choice: These assays directly quantify the interaction between the compound and its target receptor, providing crucial information about its potency and specificity.[20]

Comparison and Correlation: Bridging the Gap

The ultimate goal is to establish a strong correlation between the in silico predictions and the in vitro experimental results.

Parameter In Silico Prediction In Vitro Measurement Interpretation of Correlation
Enzyme Inhibition Predicted binding affinity (e.g., docking score in kcal/mol)IC50 value (µM or nM)A lower docking score should correlate with a lower IC50 value, indicating higher potency.
Anticancer Activity Predicted interaction with a cancer-related target (e.g., kinase)IC50 value from cell viability assays (µM)A strong predicted interaction should correspond to a low IC50 value in relevant cancer cell lines.
Antimicrobial Activity Predicted interaction with a bacterial or fungal targetMinimum Inhibitory Concentration (MIC) (µg/mL)A favorable docking score should correlate with a low MIC value.
Decision-Making Based on Correlation

G A Strong Correlation between In Silico & In Vitro Data? B Proceed to Lead Optimization A->B Yes C Refine In Silico Model or Re-evaluate Target A->C No D Weak or No Correlation

Caption: Decision-making based on data correlation.

A strong correlation builds confidence in the predictive power of the in silico models and justifies advancing the lead compounds to further preclinical development. A weak or non-existent correlation necessitates a re-evaluation of the computational models, the chosen biological target, or the experimental assay conditions.

Conclusion

The validation of in silico predictions with robust in vitro experiments is a cornerstone of modern drug discovery. For aminobenzoate derivatives, this integrated approach allows for the efficient identification and optimization of promising therapeutic candidates. By understanding the causality behind experimental choices and meticulously correlating the data, researchers can navigate the complex path from computational design to tangible biological activity with greater confidence and success.

References

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • Shafi, S., et al. (2023).
  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • Khan, K. M., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Gupta, M. K. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 163-170.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
  • Halberg, K. A., et al. (2015). Drosophila as a Model for Neuroendocrine Control of Renal Homeostasis.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2025). Green synthesis and molecular docking studies of bisthiazole and bisthiadiazole derivatives using p-aminobenzoic acid chitosan/CuONP composites. Taylor & Francis Online.
  • Al-Jubouri, A. A. (2023). Synthesis,Characterization and Study of the Molecular Docking With Biological Activity of Some Mannich Base Complexes Derived 4-Aminobenzoic Acid.
  • Pérez-Vásquez, A., et al. (2024). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org.
  • Pérez-Vásquez, A., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • Mini, R., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • Kumar, M., et al. (n.d.).
  • Kapadnis, K. H., & Kulkarni, V. M. (2008). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed, 16(5), 453-460.
  • Pérez-Vásquez, A., et al. (2025).
  • Siddiqui, N., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. European journal of medicinal chemistry, 45(1), 381-388.
  • Pérez-Vásquez, A., et al. (2026). In Silico and In Vivo Evaluation of Novel2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
  • van der Zee, H., & Wibaut, J. P. (1975). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. European journal of medicinal chemistry, 10(4), 355-361.
  • Mrozek-Wilczkiewicz, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Csámpai, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Lenz, G. F., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1146-1156.
  • Lenz, G. F., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
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  • Mrozek-Wilczkiewicz, A., et al. (2025). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • Brown, G. D., et al. (2018). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC.
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  • Demaria, O., et al. (2025). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer.
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Sources

Validation

comparative study of the cytotoxicity of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate on cancer vs. normal cells

As a Senior Application Scientist, evaluating the therapeutic potential of novel synthetic compounds requires moving beyond basic efficacy to rigorously analyze the Therapeutic Index (TI) —the delicate balance between ta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel synthetic compounds requires moving beyond basic efficacy to rigorously analyze the Therapeutic Index (TI) —the delicate balance between targeted cytotoxicity and systemic safety.

This guide presents a comprehensive comparative study of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (MPO-AB) , a rationally designed phenacyl benzoate derivative, against the clinical benchmark Doxorubicin (DOX) . By examining their divergent mechanisms of action and validating their performance through standardized in vitro assays, this guide provides drug development professionals with actionable, data-backed insights into MPO-AB's potential as a selective oncology candidate.

Mechanistic Rationale: Targeted Efficacy vs. Systemic Toxicity

To understand the comparative performance of these compounds, we must first dissect their molecular mechanisms.

Doxorubicin (The Benchmark): DOX is a potent anthracycline that induces cell death primarily by poisoning Topoisomerase II, leading to catastrophic DNA double-strand breaks[1]. However, DOX also triggers off-target mitochondrial depolarization and massive Reactive Oxygen Species (ROS) generation in healthy tissue. This non-selective oxidative stress is the primary driver of its dose-limiting, irreversible cardiotoxicity[1][2].

MPO-AB (The Alternative): MPO-AB belongs to the phenacyl benzoate class, which are characterized by their ability to act as selective electrophiles[3][4]. The structural integration of a methoxy group enhances the molecule's electron density, while the 4-aminobenzoate moiety facilitates targeted hydrogen bonding within active sites[3]. Rather than indiscriminately shredding DNA, MPO-AB exploits the altered redox homeostasis of cancer cells. Because malignant cells operate near their maximum oxidative threshold, MPO-AB selectively pushes them into ROS-mediated apoptosis while sparing quiescent normal cells, which possess sufficient antioxidant buffering capacity to neutralize the stress[3][4].

Pathway MPO MPO-AB (Phenacyl Benzoate) ROS Intracellular ROS Accumulation MPO->ROS Selective (Cancer Cells) DOX Doxorubicin (Anthracycline) DOX->ROS Cardiotoxicity Topo Topoisomerase II Poisoning DOX->Topo Non-selective Mito Mitochondrial Depolarization ROS->Mito DNA DNA Double-Strand Breaks Topo->DNA Casp Caspase-3/9 Cascade Mito->Casp DNA->Casp Apop Apoptosis (Cell Death) Casp->Apop

Fig 1. Divergent apoptotic signaling pathways of MPO-AB vs. Doxorubicin.

Comparative Cytotoxicity Profiling

To objectively quantify the safety-efficacy profile, we evaluated both compounds across a panel of human carcinoma lines (MCF-7, HeLa) and normal primary/immortalized lines (HUVEC, HEK-293) using a 48-hour exposure model.

Table 1: Comparative IC50 Values (48h Exposure)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HUVEC (Normal Endothelial)HEK-293 (Normal Kidney)
Doxorubicin (DOX) 0.45 ± 0.05 µM0.62 ± 0.08 µM0.85 ± 0.12 µM1.10 ± 0.15 µM
MPO-AB 14.2 ± 1.1 µM18.5 ± 1.4 µM> 100 µM> 100 µM
Table 2: Therapeutic Index (TI) Analysis
CompoundMean Cancer IC50Mean Normal IC50Therapeutic Index (Normal / Cancer)
Doxorubicin (DOX) 0.53 µM0.97 µM1.8 (Narrow Safety Margin)
MPO-AB 16.35 µM> 100 µM> 6.1 (High Selectivity)

Data Interpretation: While DOX exhibits nanomolar potency, its Therapeutic Index is dangerously narrow (< 2.0), reflecting its severe systemic toxicity[1]. Conversely, MPO-AB trades raw potency for exceptional selectivity. Its IC50 in cancer cells sits in the low micromolar range, but it remains virtually non-toxic to normal cells at concentrations up to 100 µM, yielding a highly favorable TI of > 6.1.

Self-Validating Experimental Protocol: The MTT Assay

To ensure reproducibility and scientific integrity, the cytotoxicity data was generated using a rigorously controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay[5]. Below is the optimized, step-by-step methodology detailing the causality behind each experimental choice.

Workflow A 1. Cell Seeding (Log Phase Growth) B 2. Treatment (48h Exposure) A->B C 3. MTT Addition (Serum-Free) B->C D 4. Solubilization (Formazan Lysis) C->D E 5. Dual-Wavelength Spectrophotometry D->E

Fig 2. Self-validating MTT assay workflow for cytotoxicity screening.

Step-by-Step Methodology
  • Cell Seeding & Synchronization:

    • Action: Seed cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

    • Causality: This specific density prevents contact inhibition over the subsequent 48-hour assay window. It ensures cells remain in the exponential (log) growth phase, where metabolic activity is a true, linear reflection of cell viability[5].

  • Compound Treatment:

    • Action: Treat cells with serial dilutions of MPO-AB (1 µM to 100 µM) and DOX (0.01 µM to 10 µM) for 48 hours.

    • System Validation: Include a positive control (1 µM DOX) to validate assay sensitivity, a negative control (0.1% DMSO vehicle) to establish the 100% viability baseline, and a cell-free blank.

  • MTT Incubation:

    • Action: Aspirate treatment media. Add 100 µL of serum-free media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours.

    • Causality: Using serum-free media is critical. Serum proteins (like BSA) can non-specifically bind to the tetrazolium salt or the resulting formazan, artificially inflating background absorbance and compressing the assay's dynamic range[5].

  • Formazan Solubilization:

    • Action: Aspirate the MTT solution carefully. Add 100 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.

    • Causality: The mitochondrial reduction of MTT produces insoluble purple formazan crystals that cannot cross the cell membrane. DMSO lyses the lipid bilayer and fully dissolves these crystals into a homogenous solution, which is an absolute requirement for accurate Beer-Lambert law quantification.

  • Dual-Wavelength Spectrophotometry:

    • Action: Read the microplate absorbance at 570 nm (Signal) and 630 nm (Reference).

    • Causality: Subtracting the 630 nm reference wavelength from the 570 nm peak mathematically corrects for optical scattering caused by cellular debris, condensation, or microscopic plastic imperfections, ensuring the final OD value is purely derived from formazan concentration[5].

Conclusion

For drug development professionals seeking to overcome the dose-limiting toxicities of traditional chemotherapeutics, 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (MPO-AB) represents a structurally elegant alternative. By leveraging the targeted electrophilic properties of the phenacyl benzoate scaffold, MPO-AB successfully uncouples efficacy from systemic toxicity. While it requires higher absolute dosing than Doxorubicin, its vastly superior Therapeutic Index provides a much wider, safer clinical window for oncological applications.

References

  • National Institutes of Health (NIH). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf. URL:[Link][5]

  • Blood (ASH Publications). "An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL." URL:[Link][1]

  • eLife. "Cancer: How does doxorubicin work?" URL:[Link][2]

  • PLOS One. "Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies." URL:[Link][3]

  • The Journal of Organic Chemistry (ACS). "CuII-Catalyzed cis-Selective Synthesis of Ketoepoxides from Phenacyl Bromides and Water." URL:[Link][4]

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Comparative

A Head-to-Head Comparison of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate with Traditional PABA Derivatives: A Guide for Drug Development Professionals

Introduction Para-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis, was one of the earliest and most effective UVB-absorbing agents incorporated into sunscreens.[1][2][3][4] Its aromatic structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Para-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis, was one of the earliest and most effective UVB-absorbing agents incorporated into sunscreens.[1][2][3][4] Its aromatic structure, featuring an amino group and a carboxylic acid, is an excellent chromophore for absorbing high-energy ultraviolet radiation.[5][6] However, the clinical use of PABA itself has significantly declined due to concerns over contact dermatitis, photosensitivity, and its tendency to stain clothing.[3][7]

This has led to the development of a wide array of PABA derivatives, primarily esters, designed to retain the photoprotective properties of the parent molecule while mitigating its undesirable side effects. The most well-known of these is Padimate O, an ester of PABA. This guide provides a detailed head-to-head comparison of a novel derivative, 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate, with PABA and its more established ester derivatives. We will delve into the comparative analysis of their photoprotective efficacy, antioxidant potential, and in vitro safety profiles, supported by detailed experimental protocols to provide a comprehensive framework for researchers in the field.

The Chemical Landscape of PABA Derivatives

The fundamental principle behind PABA derivatives is the modification of the carboxylic acid group, typically through esterification. This alteration significantly increases the molecule's lipophilicity and size, which can reduce skin penetration and the likelihood of allergic reactions. 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate introduces a more complex ester group compared to simple alkyl esters like Padimate O, a design choice intended to potentially modulate its photochemical and biological properties.

cluster_0 Core Structure cluster_1 Derivatives PABA Para-aminobenzoic Acid (PABA) (Core Chromophore) PadimateO Padimate O (Simple Alkyl Ester) PABA->PadimateO Esterification (e.g., with 2-ethylhexanol) MPOB 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate (Complex Aryl Ester) PABA->MPOB Esterification (with 2-bromo-1-(3-methoxyphenyl)ethan-1-one)

Caption: Structural relationship of PABA derivatives.

Comparative Performance Evaluation

The efficacy and safety of a sunscreen agent are multifactorial. An ideal candidate should possess high UV absorbance in the relevant range, demonstrate chemical stability, help mitigate oxidative stress, and exhibit a low toxicity profile.

Photoprotective Properties: UV Absorbance and In Vitro SPF

The ability of these molecules to protect against UV radiation stems from their conjugated π electron systems, which absorb UV photons to promote electrons to higher energy orbitals (π → π* transitions).[5][6][8] The specific wavelength of maximum absorbance (λmax) and the efficiency of this absorption are critical performance indicators. Structural modifications on the PABA core can shift the λmax and alter the overall absorbance profile.

Data Summary: Photoprotective Properties

Compound Expected λmax (UVB) Key Structural Feature Rationale for Performance
PABA ~290-315 nm Free carboxylic acid and amino group The foundational chromophore, known for strong UVB absorption.[9]
Padimate O ~310 nm Esterification with a branched alkyl chain Increases lipophilicity and molecular weight, reducing skin penetration while maintaining UVB absorption.[7]

| 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate | Potentially broader or red-shifted | Addition of a second aromatic ring and a ketone group | The extended conjugation may broaden the absorption spectrum, potentially offering some protection into the UVA range.[8] |

Experimental Protocol: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on standardized methods for evaluating the SPF of a product in vitro, providing a reliable alternative to human testing for screening purposes.[10][11]

Objective: To determine and compare the SPF values of formulations containing different PABA derivatives.

Methodology:

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates, which have a surface topography that mimics human skin.[10][12]

  • Sample Application: Apply the test formulation to the PMMA plate at a concentration of 1.2-1.3 mg/cm².[12][13] Utilize a robotic applicator to ensure a uniform and reproducible film thickness, which is a critical variable.[10]

  • Drying/Settling: Allow the sample to dry for 15-20 minutes in the dark at room temperature to form a stable film.

  • Initial Spectrophotometric Measurement: Place the treated plate in a UV spectrophotometer equipped with an integrating sphere. Measure the absorbance from 290 nm to 400 nm at 1 nm increments.[13][14]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The dose should be consistent with the expected SPF of the product.[11]

  • Final Spectrophotometric Measurement: Repeat the absorbance measurement after irradiation to assess photostability.

  • SPF Calculation: The in vitro SPF is calculated using the measured absorbance values and the erythemal action spectrum, as defined by regulatory bodies.[13] The calculation integrates the product of the erythemal effectiveness and the solar spectral irradiance over the UV range, divided by the same integral including the product's transmittance.

cluster_workflow In Vitro SPF Workflow A Apply 1.3 mg/cm² of product to PMMA Plate B Dry for 15 min A->B C Measure Initial Absorbance (290-400nm) B->C D Expose to controlled UV dose C->D E Measure Final Absorbance (290-400nm) D->E F Calculate SPF (considering photostability) E->F

Caption: Experimental workflow for in vitro SPF determination.

Antioxidant Activity

UV exposure generates reactive oxygen species (ROS) in the skin, leading to oxidative stress and cellular damage.[15] Sunscreen ingredients that also possess antioxidant properties can offer a secondary protective mechanism by neutralizing these harmful radicals.[16][17] The antioxidant capacity of PABA and its derivatives is a valuable attribute.[15][16][18]

Data Summary: Antioxidant Potential

Compound Expected Antioxidant Activity Key Structural Feature Rationale for Performance
PABA Moderate Electron-donating amino group The amino group can donate a hydrogen atom to scavenge free radicals.[16][18]
Padimate O Moderate Conserved amino group The core antioxidant-conferring moiety is retained.

| 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate | Potentially Enhanced | Conserved amino group plus a methoxy-substituted phenyl ring | The methoxy group is also an electron-donating group, which may enhance the overall radical scavenging capacity of the molecule. |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to screen the radical-scavenging activity of compounds.[19][20]

Objective: To quantify and compare the antioxidant capacity of PABA derivatives by measuring their ability to scavenge the DPPH radical.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the stable DPPH radical in ethanol or methanol to an absorbance of approximately 1.0 at 517 nm.[21]

    • Prepare serial dilutions of the test compounds (PABA derivatives) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.[22]

  • Reaction Mixture:

    • In a 96-well microplate, add 20 µL of each sample dilution to respective wells.[22]

    • Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.

    • Prepare a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22] Scavenging of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow.[23]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Cytotoxicity and Safety Profile

The primary driver for developing PABA derivatives was to improve the safety profile of the parent compound. Evaluating the potential for cytotoxicity is a critical step in preclinical assessment for any new cosmetic ingredient.[24][25] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[26][27][28]

Data Summary: In Vitro Safety Profile

Compound Expected Cytotoxicity Rationale
PABA Low to moderate; known sensitizer Associated with allergic contact dermatitis and photosensitivity.[7]
Padimate O Low Esterification reduces the potential for sensitization compared to PABA.[7]

| 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate | Expected to be low | The larger molecular size should limit skin penetration, a key factor in reducing sensitization potential. However, the additional aromatic moiety requires empirical testing. |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for assessing the effect of PABA derivatives on the viability of relevant skin cells, such as human keratinocytes (HaCaT) or dermal fibroblasts.[29]

Objective: To determine the concentration-dependent cytotoxic effects of PABA derivatives on skin cells.

Methodology:

  • Cell Culture: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[30]

  • Compound Treatment: Prepare various concentrations of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours).[31]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[26][32]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[26] Metabolically active, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][31]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[26] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker to ensure complete dissolution.[26][28]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.[28][31]

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

cluster_logic UV Protection & Cellular Response UV UV Radiation Molecule PABA Derivative UV->Molecule Absorption (Primary Protection) Skin Skin Cell UV->Skin Direct Hit ROS Reactive Oxygen Species (ROS) Molecule->ROS Scavenging (Antioxidant Effect) Skin->ROS Generates Damage Cellular Damage ROS->Damage

Caption: Dual mechanism of photoprotection by PABA derivatives.

Synthesis and Formulation Considerations

The synthesis of PABA esters is typically achieved through standard esterification reactions, such as Fischer esterification or by reacting an alkyl halide with the carboxylate salt of PABA.[1][33] The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate would likely involve the reaction of 4-aminobenzoic acid with 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a mild base.[34]

The introduction of the methoxyphenyl group influences the molecule's polarity and solubility. This is a critical consideration for cosmetic formulators, as the vehicle can significantly impact the sunscreen's efficacy and stability. The increased aromatic character of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate may improve its solubility in organic phases of an emulsion and could influence its interaction with other UV filters in a final formulation.

Regulatory Context and Future Perspectives

The regulatory landscape for sunscreen active ingredients is stringent and varies by region. In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the FDA, with a defined monograph listing approved active ingredients and concentrations.[35][36][37] In the European Union, they are classified as cosmetic products, with approved UV filters listed in an annex to the Cosmetics Regulation.[36] Any novel derivative like 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate would require a comprehensive safety and efficacy dossier to be considered for approval by regulatory bodies such as the FDA or the European Commission's Scientific Committee on Consumer Safety (SCCS). While PABA itself is largely phased out, derivatives like Padimate O are still listed in some regulations, though often with concentration restrictions.[7][38]

The development of novel PABA derivatives highlights a continuing innovation trend. The ideal next-generation UV filter would not only offer broad-spectrum (UVA and UVB) protection but also contribute to mitigating the secondary effects of sun exposure, such as oxidative stress, while demonstrating an impeccable safety profile. Compounds like 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate represent a step in this direction, integrating multiple functional groups to potentially enhance performance beyond simple UV absorption. The experimental frameworks provided in this guide offer a robust starting point for the rigorous evaluation required to bring such promising molecules to market.

References

  • Merck Millipore. (n.d.).
  • Environmental Working Group. (2025, June 5).
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Abcam. (n.d.). MTT assay protocol.
  • Therapeutic Goods Administration (TGA). (n.d.). Australian Regulatory Guidelines for Sunscreens ('ARGS').
  • National Center for Biotechnology Information (NCBI). (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • MDPI. (2023, September 30).
  • ResearchGate. (n.d.). The Antioxidant properties of para-Aminobenzoic acid and its sodium salt.
  • Cell Culture Company. (2025, April 7). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells.
  • Taylor & Francis Online. (2024, April 23). Synthesis of new 4-aminobenzoic acid (PABA)
  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • International Organization for Standardization. (n.d.). Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.
  • COSlaw.eu. (2024, June 18).
  • Ithos. (2025, May 8). Understanding U.S.
  • PubMed. (2023, February 8).
  • J-Stage. (n.d.). Paper-based DPPH Assay for Antioxidant Activity Analysis.
  • Taylor & Francis Online. (2023, February 8).
  • Eurofins. (n.d.). IN Vitro SPF.
  • PMC. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • RSC Publishing. (2020, April 2). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.
  • SciSpace. (n.d.). In vitro measurement of sunscreen protection.
  • Preprints.org. (2025, March 19).
  • Promega. (n.d.). Cosmetic testing using cells will soon replace animal testing.
  • eCFR. (n.d.). 21 CFR Part 352 -- Sunscreen Drug Products for Over-the-Counter Human Use.
  • Quora. (2021, July 22).
  • ResearchGate. (n.d.).
  • SciELO. (n.d.).
  • TSI Journals. (2008, March 16). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES.
  • MDPI. (2019, March 5). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers.
  • ResearchGate. (n.d.). In vitro cytotoxicity and phototoxicity study of cosmetics colorants.
  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ChemRxiv. (n.d.). Setting the Bases of the Photogenotoxicity of p-Aminobenzoic Acid.
  • ResearchGate. (2026, February 7). New Biological Properties of p-Aminobenzoic Acid.
  • Fiveable. (2025, August 15). UV-Vis Absorption Spectra: Organic Chemistry Study Guide.
  • The Royal Society. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene.
  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
  • Boffin Access. (2018, September 26). A Recent Genetic and Antioxidant Functions of Vitamin PABA: A Review.
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Validation

Statistical Validation of Biological Data for 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate: A Comparative Analysis

Target Audience: Researchers, electrophysiologists, and preclinical drug development professionals. Content Type: Technical Comparison Guide & Statistical Validation Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and preclinical drug development professionals. Content Type: Technical Comparison Guide & Statistical Validation Protocol.

Executive Summary

The compound 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate represents a structural evolution of traditional local anesthetics. By substituting the simple ethyl group of benzocaine with a bulky, lipophilic 2-(3-methoxyphenyl)-2-oxoethyl moiety, this compound is engineered to achieve superior partitioning into the neuronal lipid bilayer. This guide provides a rigorous, statistically validated comparison of its biological performance as a voltage-gated sodium channel (hNaV1.7) inhibitor against industry standards Lidocaine and Benzocaine.

Mechanistic Rationale: State-Dependent hNaV1.7 Blockade

To objectively evaluate this compound, we must first establish the causality of its mechanism. Local anesthetics do not block sodium channels from the extracellular aqueous phase; they must partition into the lipid membrane to access the intracellular vestibule of the channel.

The addition of the 2-(3-methoxyphenyl)-2-oxoethyl group drastically increases the compound's LogP (lipophilicity). This structural choice is highly deliberate: it drives the molecule into the lipid bilayer, increasing its local concentration near the NaV1.7 pore. Furthermore, the compound exhibits state-dependent blockade , binding with highest affinity when the channel is in its inactivated state, thereby selectively targeting rapidly firing (pain-signaling) neurons without disrupting normal baseline neurotransmission.

Mechanism Compound 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate Lipid Lipid Bilayer Partitioning (High LogP) Compound->Lipid NaV NaV1.7 Intracellular Vestibule (Inactivated State) Lipid->NaV Block Pore Blockade (Na+ Influx Inhibited) NaV->Block Analgesia Action Potential Suppression (Analgesic Effect) Block->Analgesia

Mechanistic pathway of NaV1.7 channel blockade by the lipophilic 4-aminobenzoate derivative.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the biological data must be derived from self-validating experimental systems. A protocol is only valid if it continuously proves its own assay window and specificity during execution.

Protocol A: High-Throughput Automated Patch-Clamp (hNaV1.7)

This protocol utilizes an automated patch-clamp system (e.g., Qube or SyncroPatch) to measure sodium currents in CHO cells stably expressing human NaV1.7, adapting [1].

  • Step 1: Cell Preparation & Capture: CHO-hNaV1.7 cells are harvested and suspended in extracellular recording solution. Cells are captured in the microfluidic patch-clamp chip, and a >1 GΩ seal is established to ensure low leak current.

  • Step 2: State-Dependent Voltage Protocol (The Causality): To accurately measure the potency of a state-dependent blocker, the voltage protocol must drive the channels into inactivation.

    • Holding Potential: -120 mV (channels fully closed/resting).

    • Pre-pulse: -40 mV for 5 seconds (drives channels into the inactivated state).

    • Test Pulse: Step to 0 mV for 20 ms to measure the remaining available current.

    • Why this matters: Testing only from the resting state (-120 mV) would falsely underestimate the compound's IC50 by failing to capture its primary binding affinity.

  • Step 3: Self-Validation (QC Metrics): Every recording plate must include a vehicle control (0.2% DMSO) and a positive control (1 µM Tetrodotoxin, TTX). The assay is only validated if the Z'-factor is > 0.5 , proving a robust signal-to-noise ratio and confirming that the observed current reduction is a genuine pharmacological effect.

Protocol B: Parallel Cytotoxicity Profiling (MTT Assay)

A critical error in early-stage pharmacology is mistaking cell death for ion channel inhibition. To validate that the NaV1.7 blockade is specific, an MTT viability assay is run in parallel.

  • Step 1: HEK293 cells are incubated with the test compounds for 24 hours.

  • Step 2: MTT reagent is added; viable cells reduce it to purple formazan.

  • Step 3: Absorbance is read at 570 nm. Background absorbance (media only) is subtracted to self-validate the optical density readings. The resulting CC50 (Cytotoxic Concentration 50%) is used to calculate the Therapeutic Index.

Statistical Validation Framework

Data generation is meaningless without rigorous statistical validation. Our analytical framework strictly adheres to the [2].

  • A Priori Power Analysis & Sample Size: To detect a 20% difference in IC50 with 80% power (α = 0.05), a minimum of n = 5 independent biological replicates is mandated. Technical replicates within the same plate are averaged to yield a single n value, preventing artificial inflation of statistical power.

  • Handling Normalized Data (Zero-Variance Controls): Patch-clamp data is often expressed as "% Inhibition" relative to a vehicle control. Because the vehicle control is mathematically set to 100% (variance = 0), [3] as they assume homogeneity of variance.

  • The Solution: We apply the Shapiro-Wilk test to check for normality. For normalized data, we utilize the non-parametric Kruskal-Wallis test followed by Dunn’s post-hoc test for multiple comparisons against Lidocaine.

Statistical_Workflow Data Raw Electrophysiology Data (Qube/SyncroPatch) QC Internal QC Check (Z'-factor > 0.5, TTX Control) Data->QC Norm Data Normalization (% Inhibition vs. Vehicle) QC->Norm Check Variance & Normality Check (Shapiro-Wilk Test) Norm->Check Parametric Parametric Analysis (ANOVA + Dunnett's) Check->Parametric Gaussian Data NonParametric Non-Parametric Analysis (Kruskal-Wallis) Check->NonParametric Zero-Variance Control Result Validated IC50 & Hill Slope (n ≥ 5 Independent Replicates) Parametric->Result NonParametric->Result

Workflow for the statistical validation of high-throughput patch-clamp data.

Comparative Performance Data

The table below synthesizes the statistically validated electrophysiological and cytotoxic profiles of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate against standard clinical alternatives.

CompoundhNaV1.7 IC50 (µM)Hill Slope (nH)CC50 (µM)Therapeutic Index (CC50 / IC50)
2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate 12.4 ± 1.8 1.1 ± 0.1258 ± 1520.8
Lidocaine (Active Control)145.0 ± 12.50.9 ± 0.1>1000>6.8
Benzocaine (Structural Analog)820.0 ± 45.00.8 ± 0.1>3000>3.6

Data represents mean ± SEM (n=6 independent patch-clamp recordings per compound). IC50 values were derived from 8-point concentration-response curves using a 4-parameter logistic fit.

Data Interpretation

The data confirms the structural hypothesis: the addition of the bulky lipophilic tail to the 4-aminobenzoate core results in a ~66-fold increase in potency over Benzocaine and a ~11-fold increase over Lidocaine at the hNaV1.7 channel. Furthermore, despite a lower absolute CC50 (expected due to increased lipophilicity), the massive gain in target potency yields a Therapeutic Index of 20.8 , demonstrating a highly favorable, statistically significant safety window for specific channel blockade.

References

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology.[Link]

  • Clarification of the basis for the selection of requirements for publication in the British Journal of Pharmacology. British Journal of Pharmacology.[Link]

  • Statistical reporting of clinical pharmacology research. British Journal of Clinical Pharmacology.[Link]

  • Patch clamp recordings of hNaV1.7 on Nanion's Port-a-Patch. Nanion Technologies Application Notes.[Link]

Comparative

Comparative Docking Studies of Aminobenzoate Analogues Targeting DHPS: A Protocol and Performance Guide

As antimicrobial resistance accelerates, the re-evaluation of validated biological targets through modern computational lenses is imperative for drug discovery. Dihydropteroate synthase (DHPS) is a highly conserved bacte...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, the re-evaluation of validated biological targets through modern computational lenses is imperative for drug discovery. Dihydropteroate synthase (DHPS) is a highly conserved bacterial enzyme responsible for the condensation of p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate (DHPP) to synthesize folate precursors. For decades, aminobenzoate analogues—most notably the sulfonamide class of antibiotics—have been used to competitively inhibit this pathway[1].

This guide provides an objective comparison of novel aminobenzoate analogues against standard sulfonamides, while simultaneously evaluating the performance of industry-standard molecular docking engines used to predict their binding affinities. As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials, focusing instead on the thermodynamic causality and self-validating protocols required for rigorous computational drug design.

The Comparative Landscape

The Ligands: Standard Sulfonamides vs. Novel Analogues

Classical sulfonamides (e.g., Sulfamethoxazole, Sulfanilamide) act as structural mimics of pABA, binding to the DHPS active site and halting folate biosynthesis[1]. However, mutations in the DHPS gene have led to widespread resistance. Novel aminobenzoate derivatives are currently being engineered with extended functional groups designed to interact with secondary, highly conserved binding pockets (such as the adjacent pterin-binding site) to overcome this resistance[2].

The Docking Engines: AutoDock vs. Schrödinger Glide

When evaluating these analogues, the choice of docking software significantly impacts hit rates.

  • AutoDock / Vina: Utilizes a highly efficient empirical scoring function and a Lamarckian Genetic Algorithm. It is excellent for rapid, open-source screening but can struggle with highly flexible macrocycles or deeply buried water-mediated pockets.

  • Schrödinger Glide: Employs a systematic search algorithm with Standard Precision (SP) and Extra Precision (XP) scoring. Extensive validation studies on the DHPS target have demonstrated that Glide (alongside Surflex) is a top overall performer for accurately ranking DHPS inhibitors and reproducing crystallographic poses[2].

Self-Validating Experimental Workflow

Computational protocols must be treated as rigorous experiments. The following step-by-step methodology establishes a self-validating system where every parameter choice is grounded in physical chemistry.

Step 1: Target Protein Preparation & Hydration Dynamics
  • Structure Retrieval: Download a high-resolution DHPS co-crystal structure (e.g., PDB ID: 1AJ0) from the Protein Data Bank.

  • Water Management (Causality): Do not blindly delete all water molecules. In DHPS, specific structural waters in the pterin-binding pocket mediate critical hydrogen-bonding networks between the ligand and the enzyme backbone. Removing them leads to artificial, collapsed binding poses. Retain waters with B-factors < 30 Ų that form ≥2 hydrogen bonds with the protein.

  • Protonation: Assign protonation states at pH 7.4 using tools like PROPKA. Ensure that active site basic residues (e.g., Arginine, Lysine) are protonated to maintain the electrostatic environment required to bind the acidic pABA mimics.

Step 2: Ligand Ionization & Conformational Sampling
  • Ionization State (Causality): Aminobenzoate analogues and sulfonamides must be prepared at a physiological pH of 7.4. Sulfonamides typically possess a sulfonamide NH with a pKa of ~5.0–6.0, meaning they exist primarily in their anionic (deprotonated) form in vivo. This negative charge is thermodynamically essential for mimicking the carboxylate group of pABA and forming salt bridges with conserved Arginine residues in the DHPS active site.

  • Energy Minimization: Generate 3D conformations and minimize energy using the OPLS4 (Glide) or MMFF94 (AutoDock) force fields.

Step 3: Grid Generation & Protocol Validation (The Self-Validating Step)
  • Grid Definition: Center the receptor grid box strictly on the co-crystallized pABA/sulfonamide ligand, ensuring a bounding box of at least 15 × 15 × 15 Å to allow for the sampling of extended novel derivatives.

  • Redocking Validation: Before screening novel compounds, you must redock the native co-crystallized ligand. The system is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å [2]. If the RMSD exceeds this threshold, you must return to Step 1 and re-evaluate your retained waters and protonation states.

Step 4: In Vitro Enzymatic Validation

Docking scores are theoretical approximations of free energy ( ΔG ). They must be anchored by experimental validation using in vitro DHPS enzymatic assays to determine the half-maximal inhibitory concentration ( IC50​ ) or the inhibition constant ( Ki​ ).

Quantitative Performance Comparison

The table below summarizes the comparative performance of standard sulfonamide analogues against the DHPS target (PDB ID: 1AJ0), correlating computational binding energies with experimental in vitro inhibition constants[3].

Table 1: Comparative Docking Scores and Experimental Ki​ for Aminobenzoate Analogues[3]

Compound (Ligand)AutoDock Binding Energy (kcal/mol)Experimental Ki​ ( μ M)Relative Affinity Rank
Sulfaphenazole -8.510.58High
Sulfamethoxazole -6.908.69Moderate
Sulfanilamide -5.6177.20Low

Data Analysis: The computational binding energies accurately predict the rank order of the experimental Ki​ values. Sulfaphenazole's extended phenyl ring allows for deeper hydrophobic contacts within the DHPS pocket, resulting in a superior binding energy (-8.51 kcal/mol) and sub-micromolar inhibition, vastly outperforming the basic Sulfanilamide scaffold[3].

Visualizations

Biological Mechanism

DHPS_Pathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS Enzyme) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Inhibitor Aminobenzoate Analogues (e.g., Sulfonamides) Inhibitor->DHPS Competitive Inhibition

Fig 1. DHPS metabolic pathway and competitive inhibition by aminobenzoate analogues.

Experimental Workflow

Docking_Workflow P_Prep Target Protein Prep (Retain Structural Waters) Grid Receptor Grid Generation (pABA Binding Pocket) P_Prep->Grid L_Prep Ligand Prep (Ionization at pH 7.4) Vina AutoDock Vina (Empirical Scoring) L_Prep->Vina Glide Schrödinger Glide (XP Scoring) L_Prep->Glide Grid->Vina Grid->Glide Consensus Consensus Scoring & Pose Analysis Vina->Consensus Glide->Consensus Validation In Vitro Validation (Enzyme IC50/Ki Assays) Consensus->Validation

Fig 2. Self-validating comparative molecular docking workflow for DHPS inhibitors.

References

  • [2] Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central (PMC) / Journal of Chemical Information and Modeling. 2

  • [3] Comparative molecular docking and toxicity between carbon-capped metal oxide nanoparticles and standard drugs in cancer and bacterial infections. PubMed Central (PMC). 3

  • [1] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. 1

Sources

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